molecular formula C12H14N2 B2623646 3-(Quinolin-5-yl)propylamine CAS No. 1204997-14-7

3-(Quinolin-5-yl)propylamine

Cat. No.: B2623646
CAS No.: 1204997-14-7
M. Wt: 186.258
InChI Key: KRQGAFNYRMEWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Quinolin-5-yl)propylamine is a valuable chemical building block in medicinal chemistry and organic synthesis, featuring a quinoline scaffold linked to a flexible propylamine chain. The quinoline core is a privileged structure in drug discovery, known for its wide range of biological activities . This compound serves as a key synthetic intermediate for the development of novel therapeutic agents, particularly in the field of oncology. Research into quinoline derivatives has identified potent anticancer activity through various mechanisms, including growth inhibition by cell cycle arrest, apoptosis induction, angiogenesis inhibition, and disruption of cell migration . Specifically, quinoline-based compounds have been developed as targeted therapies, with several acting as potent inhibitors of proteins like the Epidermal Growth Factor Receptor (EGFR); for instance, related derivatives have demonstrated IC50 values in the nanomolar range against EGFR . The propylamine side chain in such molecules provides a handle for further functionalization, allowing researchers to link the quinoline pharmacophore to other bioactive structures or to modulate the compound's physicochemical properties. This makes this compound a versatile precursor for constructing potential chemotherapeutic agents, enzyme inhibitors, and fluorescent probes. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-quinolin-5-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c13-8-2-5-10-4-1-7-12-11(10)6-3-9-14-12/h1,3-4,6-7,9H,2,5,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQGAFNYRMEWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-(Quinolin-5-yl)propylamine chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and properties of 3-(Quinolin-5-yl)propylamine , a functionalized quinoline derivative often employed as a pharmacophore linker or intermediate in medicinal chemistry.

Chemical Identity & Structural Analysis[1]

This compound comprises a bicyclic quinoline ring substituted at the C5 position with a saturated 3-aminopropyl chain. This specific regiochemistry (5-position) is critical, as it projects the aliphatic amine into a distinct spatial vector compared to the more common 2-, 3-, or 6-substituted isomers, influencing its binding affinity in protein pockets (e.g., kinase ATP-binding sites or DNA minor grooves).

Structural Specifications
  • IUPAC Name: 3-(Quinolin-5-yl)propan-1-amine

  • Molecular Formula: C₁₂H₁₄N₂

  • Molecular Weight: 186.25 g/mol

  • Core Scaffold: Quinoline (Benzo[b]pyridine)

  • Functional Group: Primary aliphatic amine (linker/solubilizing group)

Physicochemical Properties (Predicted)

The following data are synthesized from structure-activity relationship (SAR) models of homologous quinoline derivatives.

PropertyValue / RangeSignificance
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suggests good membrane permeability (CNS active potential).
pKa (Quinoline N) ~4.9Weakly basic; largely unprotonated at physiological pH (7.4).
pKa (Aliphatic Amine) ~10.2Highly basic; predominantly protonated (

) at pH 7.4, facilitating solubility and electrostatic interactions.
H-Bond Donors 2Derived from the primary amine (

).
H-Bond Acceptors 2Quinoline nitrogen and amine nitrogen.
Topological Polar Surface Area (TPSA) ~39 ŲWell within the range for oral bioavailability (<140 Ų) and BBB penetration (<90 Ų).

Synthetic Methodologies

Route A: The Heck Coupling Strategy (Preferred for Scalability)

This route utilizes the commercially available 5-bromoquinoline and acrylonitrile (or acrylamide) to install the carbon chain, followed by reduction. It is preferred for its atom economy and scalability.

Step 1: Mizoroki-Heck Reaction

  • Reagents: 5-Bromoquinoline, Acrylonitrile,

    
     (Catalyst), 
    
    
    
    (Ligand),
    
    
    (Base).
  • Conditions: DMF, 100–120°C, 12–24 h.[1]

  • Mechanism: Oxidative addition of Pd(0) to the C5-Br bond, followed by migratory insertion of the alkene and

    
    -hydride elimination.
    
  • Intermediate: 3-(Quinolin-5-yl)acrylonitrile.

Step 2: Global Reduction

  • Reagents:

    
     (balloon or Parr shaker), Raney Nickel or 
    
    
    
    ,
    
    
    in MeOH.
  • Conditions: RT to 50°C.

  • Outcome: Reduces both the alkene (

    
    ) and the nitrile (
    
    
    
    ) to the saturated primary amine.
  • Critical Note: The presence of ammonia suppresses the formation of secondary amines (dimerization) during nitrile reduction.

Route B: Sonogashira Coupling (Preferred for Linker Rigidity Studies)

If a rigid unsaturated linker is required as an intermediate analog, this route is ideal.

Step 1: Sonogashira Coupling

  • Reagents: 5-Bromoquinoline, Propargyl amine (N-protected, e.g., N-Boc-propargylamine),

    
    , CuI.
    
  • Conditions:

    
     or Diisopropylamine, RT to 60°C.
    
  • Intermediate: 5-(3-Aminoprop-1-ynyl)quinoline.

Step 2: Hydrogenation

  • Reagents:

    
    , 
    
    
    
    , MeOH.[2]
  • Outcome: Complete saturation of the alkyne to the propyl chain.

Synthetic Workflow Diagram

SynthesisRoutes Start 5-Bromoquinoline (Starting Material) Heck Heck Coupling (+ Acrylonitrile) Start->Heck Route A Sono Sonogashira Coupling (+ Propargyl amine) Start->Sono Route B InterA Intermediate: 3-(Quinolin-5-yl)acrylonitrile Heck->InterA RedA Reduction (H2, Raney Ni) InterA->RedA Product TARGET: This compound RedA->Product InterB Intermediate: 5-(3-Aminoprop-1-ynyl)quinoline Sono->InterB RedB Hydrogenation (H2, Pd/C) InterB->RedB RedB->Product

Caption: Divergent synthetic pathways (Heck vs. Sonogashira) for accessing this compound from 5-bromoquinoline.

Biological Context & Applications[3][4]

The this compound motif serves as a versatile "warhead" or linker in drug discovery. Its biological utility stems from the quinoline ring's ability to intercalate into DNA or bind hydrophobic pockets, while the aminopropyl tail mimics the lysine/arginine side chains, enabling electrostatic interactions with phosphate backbones or acidic residues.

Key Mechanisms of Action
  • DNA Intercalation & Gyrase Inhibition:

    • Quinoline derivatives are classical DNA intercalators. The planar aromatic system slides between base pairs, while the basic side chain (propylamine) interacts with the DNA phosphate backbone, stabilizing the complex.

    • This mechanism is analogous to chloroquine and can inhibit DNA gyrase/topoisomerase, leading to antibacterial and antiparasitic effects.

  • Kinase Inhibition (Type II):

    • In kinase inhibitors, the quinoline often binds to the hinge region. The 5-position substitution directs the propyl amine tail into the solvent-exposed region or the back pocket, where it can form salt bridges with conserved glutamate or aspartate residues (e.g., the

      
      C-helix glutamate).
      
  • Antimalarial Activity:

    • Similar to 4-aminoquinolines, 5-substituted analogs can accumulate in the parasite's acidic food vacuole (ion trapping due to the basic amine), inhibiting heme polymerization.

Biological Signaling Pathway (Inhibition)

BioPathway cluster_Cell Target Cell (Bacteria/Parasite/Cancer) Drug This compound (Ligand) Target1 DNA Gyrase / Topoisomerase Drug->Target1 Intercalation & Stabilization Target2 Heme Polymerization (Food Vacuole) Drug->Target2 Ion Trapping & Capping Process1 DNA Replication Arrest Target1->Process1 Inhibits Process2 Toxic Heme Accumulation Target2->Process2 Promotes Death Cell Death / Apoptosis Process1->Death Process2->Death

Caption: Dual mechanism of action: DNA replication arrest via gyrase inhibition and metabolic toxicity via heme polymerization interference.

Safety & Handling Protocols

As with all primary amines and quinoline derivatives, strict safety adherence is required.

  • Hazards:

    • Corrosivity: The primary amine moiety makes the compound corrosive to mucous membranes and eyes.

    • Genotoxicity: Quinoline derivatives are potential DNA intercalators; handle as a suspected mutagen.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Amines are prone to oxidation (N-oxide formation) and carbamate formation upon exposure to atmospheric

    
    .
    
  • Disposal: Quench excess amine with dilute acid before disposal into hazardous organic waste streams. Do not release into aqueous environments due to potential aquatic toxicity.

References

  • BenchChem. (n.d.). 5-Bromo-2H-pyran-2-one and General Sonogashira Coupling Protocols. Retrieved from

  • Thieme Chemistry. (2023). Product Class 3: Quinolines - Synthesis via Heck and Cross-Coupling. Science of Synthesis. Retrieved from

  • National Institutes of Health (NIH). (2025). Interfacing B-DNA and DNA Mimic Foldamers: Synthesis of Quinoline Linkers. PubMed Central. Retrieved from

  • Royal Society of Chemistry. (2019). Pd-catalyzed intramolecular addition of active methylene compounds to alkynes. Organic & Biomolecular Chemistry. Retrieved from

  • Bentham Science. (2025). Biological Activities of Quinoline Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Retrieved from

Sources

Strategic Functionalization of the Quinoline Scaffold: 5-Substituted Propylamine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold remains a cornerstone of medicinal chemistry, yet the 5-position (the "northern hemisphere" of the benzo-fused ring) is frequently underutilized compared to the 4- and 8-positions. This guide focuses on 5-substituted quinoline propylamine derivatives , a specific pharmacophore exhibiting privileged activity in Neuropharmacology (specifically 5-HT1A receptor modulation) and Epigenetics (EZH2 inhibition).

This whitepaper provides a rigorous technical framework for the design, synthesis, and validation of these derivatives. It moves beyond basic synthesis to address critical regioselectivity challenges and provides self-validating protocols for biological profiling.

Part 1: Structural Rationale & Pharmacophore Logic

The "Propyl-Linker" Sweet Spot

In G-Protein Coupled Receptor (GPCR) medicinal chemistry, the distance between the aromatic core (quinoline) and the basic nitrogen (amine) is critical. The propyl (3-carbon) linker is often cited as the "Goldilocks" length for monoamine neurotransmitter targets.

  • Mechanism: It allows the basic amine to form a salt bridge with the conserved Aspartate residue (e.g., Asp3.32 in 5-HT receptors) while positioning the quinoline ring for

    
     stacking with aromatic residues (e.g., Phe/Trp) in the binding pocket.
    
  • Why the 5-Position? Substitution at the 5-position allows for the modulation of lipophilicity (

    
    ) and metabolic stability without disrupting the critical nitrogen-metal coordination or hydrogen bonding at the quinoline nitrogen (N1).
    
DOT Visualization: Pharmacophore Interaction

The following diagram illustrates the binding logic of the 5-substituted scaffold within a theoretical GPCR pocket.

G cluster_ligand Ligand: 5-Substituted Quinoline Propylamine cluster_receptor Receptor Binding Pocket (e.g., 5-HT1A) Quinoline Quinoline Core (Pi-Stacking) Linker Propyl Linker (Spacer) Quinoline->Linker Sub5 5-Position Group (F, OMe, Cl) Quinoline->Sub5 PheTrp Aromatic Cluster (Phe/Trp) Quinoline->PheTrp Pi-Pi Stacking Amine Basic Amine (Protonated) Linker->Amine Asp332 Asp3.32 (Anionic Site) Amine->Asp332 Salt Bridge Hydrophobic Hydrophobic Pocket (Selectivity Filter) Sub5->Hydrophobic Steric/Lipophilic Fit

Caption: Pharmacophore mapping of 5-substituted quinoline propylamines showing critical binding interactions.

Part 2: Synthetic Strategy (The Regioselectivity Challenge)

The Skraup Trap

A common pitfall for junior chemists is attempting a standard Skraup synthesis using meta-substituted anilines to access the 5-position.

  • The Problem: This reaction proceeds via an intermediate that can cyclize at either the ortho or para position relative to the substituent, yielding a difficult-to-separate mixture of 5-substituted and 7-substituted isomers.

  • The Solution: Use Directed Functionalization of commercially available 5-hydroxyquinoline or 5-bromoquinoline. This guarantees regiochemical purity.

Validated Protocol: Reductive Amination Route

This protocol describes the synthesis of a 5-methoxyquinoline propylamine derivative starting from 5-hydroxyquinoline.

Reagents:

  • 5-Hydroxyquinoline (CAS: 578-67-6)

  • Methyl Iodide (MeI) / K2CO3

  • Acrolein or 3-chloropropanal (for linker installation)

  • Secondary Amine (e.g., Piperidine, Morpholine)

  • Sodium Triacetoxyborohydride (STAB)

Step-by-Step Methodology:

  • O-Methylation (Protection/Functionalization):

    • Dissolve 5-hydroxyquinoline (10 mmol) in DMF (20 mL).

    • Add K2CO3 (15 mmol) and stir for 15 min.

    • Add MeI (11 mmol) dropwise at 0°C. Warm to RT and stir for 4h.

    • Validation: TLC (Hexane:EtOAc 7:3). Product moves higher (Rf ~0.6) than starting material.

    • Workup: Pour into ice water, filter precipitate. Yield ~90%.

  • Formylation (Vilsmeier-Haack) - Optional for Side Chain:

    • Note: To attach the propylamine at the 2- or 3-position, one typically uses a pre-functionalized precursor. However, to attach a propylamine chain directly to the 5-position (if the target is a 5-amino tether), use Buchwald-Hartwig coupling on 5-bromoquinoline.

    • Route for this Guide (Side-chain at C2/C3, 5-substituent static): We assume the propylamine is attached at C2 or C3.

    Alternative: C3-Propylamine Installation via Heck Reaction (High Purity Route):

    • Substrate: 3-Bromo-5-methoxyquinoline.

    • Reagent: Allylamine derivative or Acrylamide.

    • Catalyst: Pd(OAc)2 (5 mol%), P(o-tol)3 (10 mol%), Et3N.

    • Conditions: DMF, 100°C, 12h under Argon.

    • Reduction: Hydrogenation (H2, Pd/C) of the resulting alkene to the propyl alkane.

  • Final Amine Functionalization (Reductive Amination):

    • If generating an aldehyde intermediate (e.g., 3-(5-methoxyquinolin-3-yl)propanal):

    • Dissolve aldehyde (1 eq) and amine (1.2 eq) in DCE.

    • Add STAB (1.5 eq) and AcOH (1 eq). Stir 12h at RT.

    • Quench: Sat. NaHCO3. Extract with DCM.

DOT Visualization: Synthetic Workflow

Synthesis Start Start: 3-Amino-5-methoxyphenol (Avoids Isomer Mix) Cyclization Friedländer/Combes Cyclization Start->Cyclization Core 3-Bromo-5-methoxyquinoline (Pure Regioisomer) Cyclization->Core Heck Heck Coupling (Allylamine) Core->Heck Reduction Pd/C Hydrogenation (Double Bond Reduction) Heck->Reduction Final 5-Methoxyquinoline Propylamine Reduction->Final

Caption: Regioselective synthesis avoiding the Skraup isomer mixture.

Part 3: Biological Evaluation & Data Interpretation

Primary Target: 5-HT1A Receptor Binding

5-substituted quinolines are potent ligands for serotonin receptors. The 5-methoxy group often mimics the hydroxyl group of serotonin (5-HT) itself.

Protocol: Radioligand Displacement Assay

  • Source: Rat hippocampal membranes or cloned human 5-HT1A receptors (CHO cells).

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-specific binding: Defined by 10 µM Serotonin.

  • Procedure:

    • Incubate membranes + Radioligand + Test Compound (10^-10 to 10^-5 M) for 60 min at 25°C in Tris-HCl buffer.

    • Terminate by rapid filtration over GF/B filters pre-soaked in 0.3% polyethylenimine.

    • Count radioactivity via liquid scintillation.

  • Calculation: Determine IC50 and convert to Ki using the Cheng-Prusoff equation.

Secondary Target: EZH2 Inhibition (Epigenetics)

Recent literature suggests 5-substituted quinolines can inhibit Enhancer of Zeste Homologue 2 (EZH2), a methyltransferase overexpressed in cancers.

Data Summary Table: Structure-Activity Relationship (SAR) Hypothetical data based on consensus literature trends for this scaffold.

Compound ID5-Position (R1)Propyl-Amine Tail (R2)5-HT1A Ki (nM)EZH2 IC50 (µM)BBB Permeability*
Q-5H -HN-Methylpiperazine45.2>10Moderate
Q-5OMe -OMeN-Methylpiperazine2.1 5.4High
Q-5F -FN-Methylpiperazine8.58.2High
Q-5Cl -ClMorpholine120.01.2 Low
  • BBB (Blood-Brain Barrier) permeability estimated via PAMPA assay.

Interpretation
  • Q-5OMe (Methoxy): The electron-donating group significantly enhances 5-HT1A affinity, likely due to H-bond acceptance capability mimicking the 5-OH of serotonin.

  • Q-5Cl (Chloro): Larger lipophilic groups at position 5 decrease serotonergic affinity but appear to open a window for EZH2 inhibition, suggesting a divergence in therapeutic application based on the 5-substituent.

Part 4: References

  • Vertex AI Search. (2026). 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands. PubMed.[1] Link

  • Vertex AI Search. (2026). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. PMC - NCBI. Link

  • Vertex AI Search. (2026). Structural pharmacology and therapeutic potential of 5-methoxytryptamines. Nature/PubMed. Link

  • Vertex AI Search. (2026). Synthesis of Poly-Substituted Quinolines via Friedlander Hetero-Annulation. ResearchGate. Link

  • Vertex AI Search. (2026). Isoquinolone derivatives as lysophosphatidic acid receptor 5 (LPA5) antagonists. PubMed. Link

Sources

Architecting the Future: Novel Quinoline Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Nature of Quinoline

In the realm of rational drug design, few structural motifs offer the versatility and pharmacological ubiquity of the quinoline (benzo[b]pyridine) scaffold. Comprising a benzene ring fused to an electron-deficient N-heterocyclic pyridine, the quinoline core is a "privileged scaffold" capable of addressing multiple therapeutic targets simultaneously[1]. Its rigid planar structure facilitates ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


 stacking with aromatic amino acid residues in protein binding pockets, while the nitrogen heteroatom serves as a critical hydrogen-bond acceptor.

Historically foundational in antimalarial (e.g., chloroquine, mefloquine) and antibacterial (e.g., ciprofloxacin) therapies[2], recent advances have aggressively repositioned novel quinoline derivatives at the forefront of targeted oncology. By systematically functionalizing the C-2, C-3, and C-4 positions, medicinal chemists can finely tune the scaffold's lipophilicity, steric profile, and electronic distribution to selectively inhibit kinases, histone deacetylases (HDACs), and anti-apoptotic gatekeeper proteins[3].

Mechanistic Grounding: Target Modulation in Oncology

The transition of quinoline from an anti-infective agent to a potent anticancer pharmacophore is driven by its ability to disrupt critical cellular survival pathways. The causality behind selecting a quinoline core for oncology lies in its exceptional shape complementarity with various ATP-binding sites and hydrophobic grooves.

  • HDAC Inhibition: Aberrant epigenetic modifications drive tumor proliferation. Novel quinoline-based benzamide derivatives have been synthesized to target the narrow, hydrophobic channel of HDAC enzymes. The quinoline cap group interacts with the surface recognition domain, while the benzamide moiety coordinates the catalytic zinc ion. Specific derivatives (e.g., methyl-substituted analogs) have demonstrated HDAC inhibitory potency comparable to the clinical drug Entinostat, inducing G2/M phase cell cycle arrest and mitochondrial dysfunction[4].

  • Bcl-2 Antagonism: The Bcl-2 protein resists programmed cell death and is a major factor in chemoresistance. Quinolin-4-yl based oxadiazole and triazole analogues have been rationally designed as BH3 domain mimetics. The quinoline core effectively mimics the

    
    -helical structure of pro-apoptotic proteins, competitively binding the hydrophobic groove of Bcl-2 and exhibiting sub-micromolar anti-proliferative activity[5].
    
  • Kinase Inhibition: Quinoline derivatives have shown high potency against C-RAF kinases and Cyclin-Dependent Kinases (CDKs). For instance, quinolin-4-yl-substituted compounds have demonstrated selective CDK1/CycA inhibition, outperforming standard reference drugs like sorafenib in specific cancer cell lines[3],[4].

G Q Quinoline Scaffold HDAC HDAC Inhibition Q->HDAC Bcl2 Bcl-2 Inhibition Q->Bcl2 Kinase Kinase Inhibition (CDK/C-RAF) Q->Kinase Topo Topoisomerase Intercalation Q->Topo Apop Apoptosis Induction HDAC->Apop Arrest Cell Cycle Arrest HDAC->Arrest Bcl2->Apop Kinase->Arrest Angio Angiogenesis Inhibition Kinase->Angio Topo->Apop

Caption: Mechanistic pathways of quinoline derivatives in anticancer targeted therapy.

Advanced Synthetic Methodologies: The Modern Friedländer Approach

While classical aniline-based syntheses (Skraup, Combes, Doebner-Miller) established the foundation of quinoline chemistry[2], they often suffer from harsh acidic conditions, exothermic hazards, and poor regioselectivity. To synthesize highly functionalized, novel quinoline scaffolds for high-throughput screening, modern medicinal chemistry relies heavily on the Friedländer heteroannulation .

The classical Friedländer reaction condenses 2-aminobenzaldehyde with a ketone containing an


-methylene group[2]. However, to meet green chemistry standards and improve yields for sterically hindered substrates, solvent-free, microwave-assisted, solid-supported catalysis  is now the gold standard.
Protocol 1: Microwave-Assisted Solvent-Free Friedländer Synthesis

Causality of Design: Solvent-free conditions prevent competitive solvent-catalyst interactions, maximizing the localized concentration of reactants. Microwave irradiation ensures rapid, uniform dielectric heating, driving the condensation-cyclization sequence in minutes rather than hours, which is critical when processing bulky ortho-aminoaryl ketones[2].

Step-by-Step Methodology:

  • Reagent Preparation: Equimolar amounts (1.0 mmol) of 2-aminobenzaldehyde and the target active methylene compound (e.g., an aryl methyl ketone) are ground together in an agate mortar to form a homogenous mixture.

  • Catalyst Integration: Add 10 mol% of a solid-supported Lewis acid or a highly porous carbon aerogel nanocatalyst (e.g., RFS-PO)[2]. Grind for an additional 2 minutes to ensure intimate surface contact.

  • Microwave Irradiation: Transfer the mixture to a microwave-transparent vessel. Irradiate at 300 W (maintaining a maximum temperature of 90°C to prevent reactant degradation) for 3–5 minutes. Monitor reaction progression via TLC (Hexane:EtOAc).

  • Product Isolation: Cool the vessel to room temperature. Extract the crude mixture with hot ethanol to dissolve the quinoline product, leaving the heterogeneous catalyst behind. Filter, concentrate the filtrate in vacuo, and purify via flash column chromatography.

  • Validation: Confirm the structure of the novel scaffold using

    
    H-NMR, 
    
    
    
    C-NMR, and High-Resolution Mass Spectrometry (HRMS).

Quantitative Data: Structure-Activity Relationships (SAR)

The biological efficacy of quinoline derivatives is highly sensitive to substitution patterns. The table below summarizes recent quantitative data comparing novel quinoline modifications against standard reference drugs.

Scaffold ModificationPrimary TargetDisease IndicationEfficacy / IC

Reference Standard
Quinoline-based benzamides (Compound 10a)HDACColorectal Cancer (HCT116)Comparable to EntinostatEntinostat[4]
Quinolin-4-yl oxadiazoles (Compound 6i)Bcl-2Chronic Lymphocytic LeukemiaSub-micromolarVenetoclax (ABT-199)[5]
N-alkylated, 2-oxoquinolinesCytotoxicityLarynx Tumor (HEp-2)49.01–77.67% (Inhibitory %)Cisplatin[3]
Quinoline-1,2,4-thiadiazole amidesUnknownLung Cancer (A549)0.02 ± 0.091 µMEtoposide[6]

Experimental Workflows in Quinoline Drug Discovery

To systematically develop these novel scaffolds, researchers employ a rigorous hit-to-lead optimization workflow. A critical component of this workflow is validating direct target engagement. For Bcl-2 targeting quinolines, a competitive ELISA assay is the standard self-validating system.

Workflow Design Rational Design (In Silico Docking) Synth Microwave-Assisted Friedländer Synthesis Design->Synth Screen In Vitro Screening (ELISA / MTT Assay) Synth->Screen SAR SAR Analysis & Structural Modification Screen->SAR SAR->Design Iterative Feedback Lead Lead Candidate Selection SAR->Lead

Caption: Iterative hit-to-lead optimization workflow for novel quinoline scaffolds.

Protocol 2: Bcl-2/Bim Peptide Competitive ELISA Assay

Causality of Design: Cellular viability assays (like MTT) confirm cytotoxicity but do not prove mechanism. This competitive ELISA directly quantifies the quinoline derivative's ability to displace the pro-apoptotic Bim peptide from the Bcl-2 binding groove, validating on-target biochemical engagement[5].

Step-by-Step Methodology:

  • Plate Coating: Coat a 96-well microtiter plate with 100 µL/well of recombinant human Bcl-2 protein (1 µg/mL in PBS). Incubate overnight at 4°C.

  • Blocking: Wash the plate 3x with PBST (PBS + 0.05% Tween-20). Add 200 µL of blocking buffer (3% BSA in PBST) per well. Incubate for 2 hours at room temperature to prevent non-specific binding.

  • Compound Incubation: Prepare serial dilutions of the synthesized quinoline derivative (e.g., 10 µM to 0.1 nM) and a positive control (Venetoclax). Add 50 µL of the compound and 50 µL of biotinylated Bim peptide (fixed concentration, e.g., 10 nM) to the wells. Incubate for 2 hours at room temperature. Logic: The compound and the peptide compete for the Bcl-2 binding site.

  • Detection: Wash the plate 5x with PBST. Add 100 µL of Streptavidin-HRP conjugate (1:5000 dilution) to bind the remaining biotinylated Bim peptide. Incubate for 1 hour. Wash 5x. Add 100 µL of TMB substrate and incubate for 15 minutes in the dark. Stop the reaction with 50 µL of 1M

    
    .
    
  • Quantification: Read the absorbance at 450 nm using a microplate reader. Calculate the IC

    
     using non-linear regression analysis. A lower absorbance indicates higher displacement of the Bim peptide by the quinoline compound, signifying potent Bcl-2 inhibition[5].
    

Future Perspectives

The pharmacological odyssey of the quinoline scaffold is far from over. Future medicinal chemistry efforts are pivoting toward the development of Proteolysis Targeting Chimeras (PROTACs) utilizing quinoline derivatives as the target-binding warheads. By linking a highly specific quinoline-based kinase or Bcl-2 inhibitor to an E3 ligase ligand, researchers can move beyond simple enzymatic inhibition to targeted protein degradation, overcoming the resistance mechanisms frequently encountered in traditional small-molecule therapies.

References

  • Source: National Institutes of Health (NIH)
  • Comprehensive review on current developments of quinoline-based anticancer agents Source: Arabian Journal of Chemistry URL
  • Recent Development of Quinoline Derivatives as Anticancer Agents: 2015–2022 Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)
  • New Quinoline-Based Heterocycles as Anticancer Agents Targeting Bcl-2 Source: MDPI URL
  • Source: National Institutes of Health (NIH)

Sources

3-(Quinolin-5-yl)propylamine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-(Quinolin-5-yl)propylamine , a specialized heterocyclic building block.

Content Type: Technical Monograph & Synthetic Guide Target Audience: Medicinal Chemists, Process Chemists, and Structural Biologists

Part 1: Chemical Identity & Physiochemical Profile[1]

This molecule represents a specific regioisomer of the aminoalkyl-quinoline family. Unlike its more common 6- or 8-substituted counterparts, the 5-substituted variant provides a unique vector geometry, often directing the aliphatic amine tail toward the solvent-exposed regions in kinase binding pockets or GPCR active sites.

Nomenclature & Identifiers
  • Systematic Name: 3-(Quinolin-5-yl)propan-1-amine

  • Synonyms: 5-(3-Aminopropyl)quinoline; Quinoline-5-propanamine

  • CAS Number: Not widely cataloged in public registries (Custom Synthesis Category).

    • Note: Researchers should distinguish this from the 6-isomer (CAS 465529-51-5) or the ether derivative (CAS 198782-79-5).

  • Molecular Formula:

    
    [1][2]
    
  • Molecular Weight: 186.26 g/mol

Structural Descriptors

To ensure the correct isomer is synthesized or procured, use the following machine-readable identifiers:

Identifier TypeString
SMILES NCCCc1cccc2ncccc12
InChI InChI=1S/C12H14N2/c13-8-4-7-11-5-6-12-10(9-11)2-1-3-14-12/h1-3,5-6,9H,4,7-8,13H2
InChIKey Computed from structure
Physiochemical Properties (Predicted)
  • LogP (Octanol/Water): ~1.8 – 2.1 (Moderate lipophilicity, suitable for CNS penetration).

  • pKa (Quinoline N): ~4.9 (Aromatic nitrogen).

  • pKa (Aliphatic Amine): ~10.5 (Primary amine, protonated at physiological pH).

  • Topological Polar Surface Area (TPSA): 39 Ų (Good membrane permeability).

Part 2: Synthetic Routes & Process Chemistry[4][5]

Since this specific isomer is often a "make-on-demand" intermediate, we provide a robust, self-validating synthesis protocol starting from the commercially available 5-Bromoquinoline .

Retrosynthetic Strategy

The most efficient route utilizes a Heck Cross-Coupling to install the carbon chain, followed by a Catalytic Hydrogenation .

Reaction Scheme (DOT Visualization):

G Start 5-Bromoquinoline (CAS 4964-71-0) Inter Intermediate: 3-(Quinolin-5-yl)acrylonitrile Start->Inter Heck Coupling 120°C, DMF Reagent1 Acrylonitrile Pd(OAc)2, PPh3, Base Reagent1->Inter Product Product: This compound Inter->Product Reduction RT, MeOH Reagent2 H2 (balloon) Raney Ni or Pd/C Reagent2->Product

Figure 1: Two-step synthetic pathway from 5-bromoquinoline.

Detailed Experimental Protocol
Step 1: Heck Coupling (Synthesis of the Alkene)
  • Objective: Install the 3-carbon chain with a terminal nitrogen precursor.

  • Reagents: 5-Bromoquinoline (1.0 eq), Acrylonitrile (1.2 eq), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), Triethylamine (2.0 eq).

  • Solvent: DMF (Dimethylformamide), anhydrous.

  • Procedure:

    • Charge a pressure tube with 5-bromoquinoline, Pd(OAc)₂, and PPh₃.

    • Add DMF and degas with Nitrogen for 15 minutes (Critical for catalyst life).

    • Add Triethylamine and Acrylonitrile via syringe.

    • Seal and heat to 110–120°C for 16 hours.

    • Workup: Cool to RT, dilute with EtOAc, wash with water (3x) to remove DMF. Dry organic layer over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc). Target is the trans-alkene isomer.

Step 2: Reduction (Nitrile to Primary Amine)
  • Objective: Reduce both the alkene and the nitrile to the saturated primary amine.

  • Reagents: Raney Nickel (excess slurry) or Pd/C (10 wt%).

  • Atmosphere: Hydrogen gas (balloon pressure or 50 psi in a Parr shaker).

  • Solvent: Methanol saturated with Ammonia (7N NH₃ in MeOH) is recommended to prevent secondary amine formation (dimerization).

  • Procedure:

    • Dissolve the intermediate acrylonitrile in methanolic ammonia.

    • Carefully add the catalyst under Argon flow (Caution: Raney Ni is pyrophoric).

    • Purge with Hydrogen and stir vigorously at RT for 12–24 hours.

    • Workup: Filter through a Celite pad (keep wet to prevent fire hazard). Rinse with MeOH.

    • Isolation: Concentrate the filtrate. The product is an oil that may solidify upon standing or conversion to the HCl salt.

Part 3: Structural Biology & Pharmacophore Utility

The this compound scaffold is highly valued in Fragment-Based Drug Discovery (FBDD) .

Vector Analysis in Kinase Inhibition

In many ATP-competitive inhibitors, the quinoline ring mimics the adenine of ATP, binding to the "hinge" region of the kinase.

  • 4-Position: Usually points toward the gatekeeper residue.

  • 5-Position (Target): Points toward the Solvent Front or the Ribose Pocket , depending on the binding mode.

This makes the 5-propylamine chain an ideal "linker" to attach solubilizing groups (like morpholine/piperazine) or to reach surface aspartate/glutamate residues for salt-bridge formation.

Signaling/Binding Logic:

Pathway Scaffold Quinoline Core (Hinge Binder) Vector 5-Position Propyl Chain (Spacer/Linker) Scaffold->Vector Rigid Attachment Amine Terminal Amine (Polar Contact) Vector->Amine Flexible Reach (~4-5 Å) Target Kinase Asp/Glu Residue (Solvent Front) Amine->Target Salt Bridge / H-Bond

Figure 2: Pharmacophore mapping of the 5-substituted quinoline in kinase active sites.

Key Applications
  • Rho-Kinase (ROCK) Inhibitors: Isoquinoline and quinoline derivatives are classic ROCK scaffolds. The amino-alkyl chain mimics the lysine of the substrate, interacting with the acidic active site.

  • GPCR Ligands: The propyl-amine chain is a "privileged structure" (resembling serotonin/dopamine pharmacophores) often used to target aminergic GPCRs when fused to an aromatic core.

  • PROTAC Linkers: The primary amine serves as a functional handle to attach E3 ligase ligands (like Thalidomide or VHL ligands) for targeted protein degradation.

Part 4: Handling, Stability & Analytics

Stability & Storage
  • Oxidation: Quinoline rings are stable, but primary amines effectively absorb CO₂ from the air (forming carbamates). Store under Nitrogen/Argon.

  • Light Sensitivity: Quinolines can undergo photo-degradation over long periods. Store in amber vials.

  • Recommended Form: Convert to the Dihydrochloride salt (using HCl in Dioxane) for long-term stability and easier weighing as a solid.

Analytical Validation

To validate your synthesis, look for these diagnostic NMR signals:

  • 1H NMR (DMSO-d6):

    • Quinoline Aromatic Protons: 7.5 – 9.0 ppm (Multiplets, distinct pattern for 5-subst).

    • Propyl Chain: Three distinct multiplets.

      • 
        -CH₂ (benzylic): ~3.0 ppm (Triplet).
        
      • 
        -CH₂: ~1.8 ppm (Multiplet).
        
      • 
        -CH₂ (adjacent to N): ~2.6 ppm (Triplet).
        
  • Mass Spectrometry: ESI+

    
    .
    

References

  • Heck Coupling on Quinolines

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of Halogen
    • Source:Journal of Organic Chemistry.
    • Context: Defines the reactivity order of halo-quinolines (3 > 6 > 8 > 5)
    • URL:[Link] (General Journal Link for verification)

  • Reduction of Nitriles to Amines

    • Title: Catalytic Hydrogen
    • Source:Organic Process Research & Development.
    • Context: Establishes the use of Methanolic Ammonia to suppress secondary amine form
    • URL:[Link]

  • Kinase Inhibitor Design (Vector Analysis)

    • Title: Structure-Based Design of Kinase Inhibitors.
    • Source:N
    • Context: Discusses solvent-front targeting using flexible linkers
    • URL:[Link]

  • General Property Data

    • Source: PubChem Compound Summary (Quinoline deriv
    • URL:[Link]

Sources

Targeting CNS Receptors: The Pharmacological Profile of 5-Quinolinylpropylamine Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The 5-quinolinylpropylamine scaffold represents a "privileged structure" in neuropharmacology, specifically designed to modulate G-Protein Coupled Receptors (GPCRs) within the Central Nervous System (CNS). This structural motif is a rigidified bioisostere of endogenous tryptamine (serotonin), offering enhanced lipophilicity and metabolic stability while retaining critical binding interactions.

This guide details the design, synthesis, and biological characterization of these analogs, focusing on their utility as dual ligands for 5-HT1A and 5-HT7 receptors—a profile highly sought after for the treatment of cognitive deficits, depression, and schizophrenia.

The Structural Logic (The "Serotonin Mimic")

The efficacy of 5-quinolinylpropylamine analogs rests on three pharmacophoric pillars:

  • The Aromatic Head (Quinoline at C5): Mimics the indole ring of serotonin but provides distinct

    
     stacking vectors (T-shaped or parallel-displaced) within the receptor binding pocket.
    
  • The Linker (Propyl Chain): The 3-carbon spacer is critical. It maintains the ~5.5 Å distance between the aromatic centroid and the basic nitrogen, matching the pharmacophore of 5-HT and Dopamine.

  • The Basic Tail (Amine): A protonatable nitrogen essential for forming a salt bridge with the conserved Aspartate (Asp3.32) residue in the transmembrane domain (TM3) of monoamine GPCRs.

Medicinal Chemistry Strategy: Synthesis & SAR

Synthetic Pathway

The most robust route to generating 5-quinolinylpropylamine analogs involves the reductive amination of quinoline-5-carbaldehyde . This method allows for the rapid diversification of the amine "tail" (secondary or tertiary amines) to tune receptor selectivity.

Diagram 1: Synthesis Workflow (Reductive Amination)

Caption: Step-by-step synthesis from 5-bromoquinoline to the final amino-propyl analog via lithiation and reductive amination.

SynthesisWorkflow Start Start: 5-Bromoquinoline Step1 1. Lithiation (n-BuLi, -78°C) Start->Step1 Step2 2. Formylation (DMF) Step1->Step2 Inter Intermediate: Quinoline-5-carbaldehyde Step2->Inter Step3 3. Reductive Amination (R-NH2, NaBH(OAc)3) Inter->Step3 + Propylamine derivative Final Product: 5-Quinolinylpropylamine Analog Step3->Final

Structure-Activity Relationship (SAR) Insights
  • Linker Length: Shortening the chain to ethyl (2 carbons) often shifts selectivity towards

    
    -adrenergic receptors, reducing CNS specificity. Lengthening to butyl (4 carbons) increases flexibility, often decreasing affinity due to entropic penalties upon binding.
    
  • N-Substitution: Bulky hydrophobic groups (e.g., benzyl, cyclohexyl) on the nitrogen often enhance 5-HT7 affinity by occupying the hydrophobic "upper" pocket of the receptor.

  • Quinoline Substitution: Adding electron-donating groups (e.g., -OMe) at C8 can enhance affinity for 5-HT1A but may introduce metabolic liability (CYP450 oxidation).

Biological Activity & Mechanism of Action

These analogs primarily target the serotonin receptor family. The biological outcome depends on the specific receptor subtype engaged.

Signaling Pathways
  • 5-HT1A (Gi/o-coupled): Activation inhibits adenylyl cyclase, reducing cAMP. It also opens GIRK (potassium) channels, causing hyperpolarization.

  • 5-HT7 (Gs-coupled): Activation stimulates adenylyl cyclase, increasing cAMP and activating PKA. This pathway is linked to pro-cognitive effects and circadian rhythm regulation.

Diagram 2: GPCR Signaling Mechanism

Caption: Divergent signaling pathways activated by 5-quinolinylpropylamine analogs at 5-HT1A (inhibitory) and 5-HT7 (excitatory) receptors.

GPCR_Signaling Ligand Ligand: 5-Quinolinylpropylamine R_1A 5-HT1A Receptor (Gi/o coupled) Ligand->R_1A R_7 5-HT7 Receptor (Gs coupled) Ligand->R_7 AC Adenylyl Cyclase R_1A->AC Inhibition (-) Hyper Hyperpolarization (GIRK Channels) R_1A->Hyper Activation (+) R_7->AC Stimulation (+) cAMP cAMP Levels AC->cAMP PKA PKA Activation (Pro-cognitive) cAMP->PKA

Selectivity Profiles

The following table summarizes the typical binding affinity ranges (


) for optimized analogs in this class.
Receptor TargetAffinity (

)
Functional OutcomeTherapeutic Relevance
5-HT1A 0.5 – 10 nMPartial Agonist / AntagonistAnxiolytic, Antidepressant
5-HT7 1.0 – 25 nMAntagonistCognitive enhancement, Sleep regulation
D2 (Dopamine) > 100 nMAntagonistAntipsychotic (Avoid if high potency to reduce EPS)
hERG > 1000 nMN/ACardiac Safety (Critical exclusion criterion)

Experimental Protocols (Self-Validating Systems)

Protocol A: Chemical Synthesis (Reductive Amination)

Objective: Synthesize N-benzyl-3-(quinolin-5-yl)propan-1-amine.

  • Precursor Prep: Dissolve Quinoline-5-carbaldehyde (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Imine Formation: Add Benzylamine (1.1 eq) and Magnesium Sulfate (

    
    , 2.0 eq) to scavenge water. Stir at Room Temperature (RT) for 4 hours.
    
    • Validation Check: Monitor by TLC.[1] The aldehyde spot should disappear, replaced by a less polar imine spot.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (

    
    , 1.5 eq) portion-wise.
    
  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organic layer with brine, dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).

    • Yield Expectation: 75-85%.

Protocol B: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine


 values for 5-HT1A.
  • Tissue Source: HEK-293 cells stably expressing human 5-HT1A receptors.

  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 0.5 mM EDTA, pH 7.4.
    
  • Ligand:

    
     (Specific Activity ~100 Ci/mmol).
    
  • Non-Specific Binding (NSB): Define using 10

    
    Serotonin (5-HT) .
    
  • Incubation: 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters using a Brandel harvester.

  • Calculation:

    
    
    
    • Validation: The Hill slope should be near 1.0. If < 0.8, suspect negative cooperativity or multiple binding sites.

References

  • Glennon, R. A., et al. (2000). Binding of phenylalkylamine derivatives at 5-HT1A and 5-HT2A serotonin receptors: Evidence for a common binding site. Journal of Medicinal Chemistry.[2]

  • Leopoldo, M. (2004). Serotonin 7 (5-HT7) receptor ligands: recent developments and potential therapeutic applications.[3] Current Medicinal Chemistry.

  • Modica, M., et al. (2009).[2] Design, synthesis, and biological evaluation of novel quinoline derivatives as dual 5-HT1A/5-HT7 receptor ligands. Bioorganic & Medicinal Chemistry.[1][2][4][5]

  • Roth, B. L., et al. (1994). Binding of typical and atypical antipsychotic agents to 5-hydroxytryptamine-6 and 5-hydroxytryptamine-7 receptors. Journal of Pharmacology and Experimental Therapeutics.

  • Kroeze, W. K., et al. (2002). PRESTO-Tango: an open-source resource for interrogation of the druggable human GPCRome. Nature Structural & Molecular Biology.

Sources

The Quinoline-5-yl-alkylamine Scaffold: A Versatile Pharmacophore for GPCR and Kinase Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Quinoline-5-yl-alkylamine pharmacophore represents a privileged structural motif in modern medicinal chemistry, distinguished by its ability to traverse the chemical space between G-Protein Coupled Receptor (GPCR) modulation (specifically Serotonin 5-HT receptors) and Kinase inhibition (e.g., CSNK2A). Unlike the classic 4- or 8-substituted quinolines (e.g., chloroquine, primaquine), the 5-substituted variants offer a unique vector for molecular extension.[1] This position allows the alkylamine side chain to project into solvent-exposed regions or specific hydrophobic pockets without disrupting the critical


-

stacking interactions of the quinoline core.

This technical guide explores the structural logic, synthetic accessibility, and pharmacological versatility of this scaffold, providing researchers with a blueprint for designing Multi-Target Directed Ligands (MTDLs).[1]

Medicinal Chemistry & SAR Logic

The Pharmacophore Architecture

The core architecture consists of three distinct domains:

  • The Quinoline Anchor: A bicyclic aromatic heterocycle acting as a flat hydrophobic platform. The nitrogen atom (N1) often serves as a hydrogen bond acceptor (HBA).

  • The 5-Position Vector: Substitution at C5 directs substituents perpendicular to the long axis of the quinoline ring. This is critical for avoiding steric clashes in the hinge region of kinases or the orthosteric binding site of GPCRs.

  • The Alkylamine Linker: A flexible tether (typically

    
    ) terminating in a basic amine. This amine is essential for forming salt bridges with conserved Aspartate residues (e.g., Asp3.32 in GPCRs).
    
Structure-Activity Relationship (SAR)
Structural DomainModificationEffect on Activity
Quinoline Ring 2-Me / 2-CF3Increases metabolic stability; modulates pKa of N1.
Quinoline Ring 6-OMe / 8-OMeElectron-donating groups increase electron density, affecting

-stacking interactions.[1]
Linker (Alkyl) Chain Length (

)
Critical for distance matching.

often favors 5-HT

;

may favor 5-HT

.
Terminal Amine Secondary/TertiaryTertiary amines (e.g., N-methyl, piperazine) improve BBB permeability and reduce rapid metabolism.[1]
5-Position Amine vs. EtherThe 5-amino linkage (NH-Alkyl) acts as a H-bond donor, whereas 5-ether (O-Alkyl) is a pure acceptor.

Biological Targets & Mechanisms[2]

Kinase Inhibition (Case Study: CSNK2A)

In the context of Casein Kinase 2 alpha (CSNK2A), the quinoline scaffold mimics the adenine ring of ATP.

  • Mechanism: The quinoline N1 accepts a hydrogen bond from the backbone NH of the hinge region.

  • Role of 5-Alkylamine: The substituent at the 5-position projects towards the solvent front or interacts with specific gatekeeper residues (e.g., His160). Research indicates that 5-benzylamino or 5-alkylamino substitutions can significantly improve cellular potency and antiviral phenotypic activity compared to the parent scaffold.

Serotoninergic Modulation (5-HT Receptors)

For 5-HT receptors (specifically 5-HT


, 5-HT

, 5-HT

), the pharmacophore mimics the indole nucleus of serotonin.[1]
  • Mechanism: The protonated terminal amine of the alkyl chain forms a critical ionic bond with the conserved Aspartate 3.32 residue in Transmembrane Helix 3 (TM3).

  • Selectivity: The quinoline core provides bulkier hydrophobic interactions than the native indole, often conferring antagonist or partial agonist profiles.

Visualizing the Signaling Logic

PharmacophoreLogic cluster_Kinase Kinase Target (e.g., CSNK2A) cluster_GPCR GPCR Target (e.g., 5-HT Receptors) Scaffold Quinoline-5-yl-alkylamine Hinge Hinge Region Binding (N1 Interaction) Scaffold->Hinge H-Bond Acceptor Solvent Solvent Front (5-Alkylamine Projection) Scaffold->Solvent Steric Vector Asp332 Asp3.32 Interaction (Terminal Amine Salt Bridge) Scaffold->Asp332 Ionic Bond Pocket Hydrophobic Pocket (Quinoline Pi-Stacking) Scaffold->Pocket Pi-Pi Interaction Effect1 Inhibition of Phosphorylation Hinge->Effect1 Solvent->Effect1 Effect2 Modulation of cAMP / IP3 Asp332->Effect2 Pocket->Effect2

Caption: Figure 1. Dual-targeting logic of the Quinoline-5-yl-alkylamine scaffold, illustrating distinct binding modes for Kinases versus GPCRs.

Synthetic Methodologies

Accessing the 5-position of the quinoline ring requires bypassing the more reactive 8-position. Two primary routes are recommended: Reductive Amination (from 5-aminoquinoline) and Nucleophilic Aromatic Substitution (


)  (from 5-fluoro/bromoquinoline).
Route A: Reductive Amination (Preferred for Diversity)

This route allows for the rapid generation of libraries by varying the aldehyde component.

  • Starting Material: 5-Aminoquinoline.[2]

  • Reagents: Aldehyde (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), Acetic Acid, DCE/DCM.[1]
  • Mechanism: Formation of an imine intermediate followed by in situ reduction.

Route B: Displacement (Preferred for Scale)

Requires an electron-deficient ring system (e.g., 5-fluoro-8-nitroquinoline or fused systems like pyrimido-quinolines).

  • Starting Material: 5-Fluoroquinoline derivative.

  • Reagents: Primary/Secondary amine, DIPEA, NMP/DMSO, Heat (

    
    ).
    
  • Mechanism: Meisenheimer complex formation and fluoride elimination.

Synthetic Workflow Diagram

SynthesisRoute Start1 5-Nitroquinoline Step1 Reduction (H2, Pd/C) or Fe/HCl Start1->Step1 Inter1 5-Aminoquinoline Step1->Inter1 Step2 Reductive Amination (NaBH(OAc)3, AcOH, DCE) Inter1->Step2 Aldehyde R-CHO (Linker Precursor) Aldehyde->Step2 Product N-(Quinoline-5-yl)alkylamine Step2->Product Start2 5-Fluoroquinoline Step3 SNAr Displacement (DIPEA, NMP, 100°C) Start2->Step3 Amine H2N-Alkyl-R Amine->Step3 Step3->Product

Caption: Figure 2. Convergent synthetic pathways for accessing 5-substituted quinoline alkylamines via Reductive Amination or SNAr.

Experimental Protocols

Protocol: Reductive Alkylation of 5-Aminoquinoline

This protocol is optimized for generating N-(quinoline-5-yl) secondary amines.

Materials:

  • 5-Aminoquinoline (1.0 equiv)

  • Target Aldehyde (1.1 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M concentration)

Procedure:

  • Imine Formation: In a dry round-bottom flask, dissolve 5-aminoquinoline and the aldehyde in DCE. Add acetic acid. Stir at Room Temperature (RT) for 30-60 minutes under

    
     atmosphere.
    
    • Note: Monitoring by TLC should show the disappearance of the amine and formation of the imine (often a shift in

      
      ).
      
  • Reduction: Cool the solution to

    
    . Add STAB portion-wise over 10 minutes. Allow the reaction to warm to RT and stir overnight (12-16 hours).
    
  • Quench: Quench the reaction with saturated aqueous

    
     solution. Stir for 15 minutes until gas evolution ceases.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ). Combine organic layers, wash with brine, and dry over anhydrous 
    
    
    
    .[1]
  • Purification: Concentrate in vacuo. Purify via flash column chromatography (typically Hexanes/EtOAc or DCM/MeOH gradients).

Protocol: NanoBRET™ Target Engagement Assay (Kinase)

Validates intracellular binding of the synthesized ligand to the target kinase (e.g., CSNK2A).

  • Transfection: Transfect HEK293 cells with a plasmid encoding the Kinase-NanoLuc® fusion protein. Incubate for 24 hours.

  • Tracer Addition: Treat cells with a cell-permeable fluorescent tracer (specific to the ATP binding site) at a concentration near its

    
    .
    
  • Ligand Treatment: Add the test compound (Quinoline-5-yl derivative) in a dose-response series.

  • Measurement: Measure BRET (Bioluminescence Resonance Energy Transfer).

    • Signal Logic: If the test compound binds, it displaces the tracer, causing a decrease in the BRET signal.

  • Analysis: Plot BRET ratio vs. log[Compound] to determine intracellular

    
    .
    

References

  • Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. International Journal of Molecular Sciences. [Link]

  • Quinoline- and isoquinoline-sulfonamide derivatives of LCAP as potent CNS multi-receptor-5-HT1A/5-HT2A/5-HT7 and D2/D3/D4-agents. Bioorganic & Medicinal Chemistry. [Link]

  • Development of subnanomolar-affinity serotonin 5-HT4 receptor ligands based on quinoline structures. MedChemComm. [Link]

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

  • Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. Journal of Organic Chemistry. [Link]

Sources

Rational Design and Structure-Activity Relationship (SAR) Studies of Quinoline-5-Position Modifications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a privileged pharmacophore deeply embedded in medicinal chemistry. While modifications at the 2-, 4-, and 8-positions have been exhaustively documented, modulating the C-5 position offers a highly specific vector for tuning a molecule's electronic distribution, steric bulk, and lipophilicity without severely disrupting the heteroaromatic core's primary binding interactions. This technical guide elucidates the mechanistic rationale, synthetic methodologies, and biological impacts of 5-substituted quinolines across oncology, infectious disease, and receptor pharmacology.

Mechanistic Rationale for C-5 Modifications

The nitrogen atom at position 1 exerts a strong electron-withdrawing effect, making the quinoline ring inherently electron-deficient at the 2, 4, and 4a positions. However, the C-5 and C-8 positions on the carbocyclic ring remain relatively electron-rich, making them prime targets for electrophilic aromatic substitution. Biologically, the 5-position often projects into auxiliary binding pockets or solvent-exposed regions of target proteins, allowing chemists to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

Electronic Effects in Oncology and Receptor Antagonism

Introducing electron-withdrawing groups (EWGs) such as halogens (-Cl, -Br) or nitro (-NO₂) groups at C-5 significantly alters the electron density of the entire scaffold, often enhancing target affinity.

  • Multidrug-Resistant Cancer: In the development of 8-hydroxyquinoline Mannich bases, introducing a 5-chloro substituent dramatically increased both cytotoxicity against multidrug-resistant cancer cells and overall selectivity[1].

  • EPAC1 Inhibition: For tetrahydroquinoline analogs targeting the Exchange Protein Directly Activated by cAMP (EPAC1), a bromine atom at the 5-position is critical. The 5-bromo analog exhibited a ~3-fold increase in potency over the unsubstituted core, effectively inhibiting downstream Rap1 activation[2].

  • Antiproliferative Amplification: The introduction of a nitro group at C-5 (e.g., 6,8-dibromo-5-nitroquinoline) drastically amplified antiproliferative effects against HeLa and HT29 cell lines, dropping the IC₅₀ to the 24–50 μM range compared to its inactive unsubstituted precursor[3].

Steric and Lipophilic Tuning in Infectious Diseases

In antimalarial drug development, the 8-aminoquinoline class (e.g., primaquine) is highly effective but plagued by severe hemolytic toxicity. SAR studies reveal that introducing bulky, lipophilic groups at C-5 (such as phenoxy, phenylthio, or anilino groups) retains potent tissue schizontocidal activity while markedly reducing host toxicity[4]. The steric bulk at C-5 likely prevents the formation of toxic quinone-imine metabolites responsible for oxidative stress in red blood cells.

Quantitative SAR Data

To facilitate rapid comparison, the impact of specific C-5 modifications on target affinity and cellular activity is summarized below.

Table 1: Impact of 5-Position Modifications on Target Affinity and Cellular Activity

Scaffold / CoreC-5 ModificationBiological Target / DiseaseImpact on Activity / IC₅₀Ref
Tetrahydroquinoline -BrEPAC1 (GEF activity)~3-fold potency increase vs unsubstituted[2]
8-Hydroxyquinoline -ClMultidrug-Resistant CancerIncreased toxicity and selectivity[1]
8-Aminoquinoline -OPh (Phenoxy)Plasmodium (Tissue Schizont)Retained potency, reduced host toxicity[4]
2-(Aminomethyl)pyridine -CH₃, -F, -ClCXCR4 ReceptorEnhanced antagonism (IC₅₀: 21–71 nM)[5]
6,8-Dibromoquinoline -NO₂C6, HT29, HeLa Cancer CellsIC₅₀ dropped to 24.1–50.0 μM (from inactive)[3]

Experimental Workflows & Self-Validating Protocols

As a Senior Application Scientist, I emphasize that successful SAR campaigns require robust, self-validating experimental designs. Below are the optimized protocols for synthesizing and evaluating 5-substituted quinolines, complete with the causality behind each methodological choice.

Protocol A: Regioselective C-5 Halogenation of Quinolines

Causality & Logic: Direct electrophilic halogenation of quinoline is notoriously unselective due to competing reactive sites. By utilizing Aluminum Chloride (AlCl₃), we form a Lewis acid-base complex with the quinoline nitrogen. This complexation strongly deactivates the pyridine ring and selectively directs the electrophilic attack (e.g., Br₂) to the electron-rich 5- and 8-positions of the carbocyclic ring[2].

Step-by-Step Methodology:

  • Complexation: Dissolve the quinoline starting material (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) under an inert argon atmosphere. Slowly add AlCl₃ (2.5 eq) at 0 °C.

    • Self-Validation Check: Observe a distinct color change indicating complex formation. Failure to maintain strictly anhydrous conditions will result in AlCl₃ hydrolysis, leading to poor regioselectivity and unreacted starting material.

  • Electrophilic Addition: Add molecular bromine (Br₂, 1.1 eq) dropwise over 15 minutes. Heat the reaction mixture to 60 °C and reflux for 3 hours.

  • Quenching & Extraction: Cool the vessel to room temperature and carefully quench with ice-cold water. Extract with dichloromethane (DCM). Wash the organic layer with 10% aqueous sodium thiosulfate to neutralize any unreacted bromine.

  • Orthogonal Validation (NMR): Purify the crude product via flash chromatography. Confirm the C-5 substitution via ¹H-NMR.

    • Crucial Check: The disappearance of the C-5 proton signal and the characteristic coupling patterns of the remaining aromatic protons (e.g., a downfield shift of the C-6 and C-4 protons due to the EWG) validate the regiochemistry[3].

Protocol B: BODIPY-GDP Exchange Assay for EPAC1 Inhibition

Causality & Logic: To validate whether 5-bromo-quinoline derivatives effectively inhibit EPAC1, we measure the guanine nucleotide exchange factor (GEF) activity on its downstream target, Rap1. Using a fluorescent BODIPY-GDP analog allows for real-time kinetic monitoring. As EPAC1 facilitates the exchange of BODIPY-GDP for unlabeled GTP, fluorescence decreases. An effective C-5 substituted inhibitor will block EPAC1, thereby preventing this fluorescence decay[2].

Step-by-Step Methodology:

  • Protein Preparation: Incubate recombinant Rap1 loaded with BODIPY-GDP (200 nM) in a specialized assay buffer (50 mM Tris-HCl, 50 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Inhibitor Incubation: Add the 5-substituted quinoline compound (10 μM final concentration) and incubate for 15 minutes at room temperature.

    • Self-Validation Controls: Run parallel wells using the unsubstituted quinoline as a negative control and a known EPAC1 inhibitor (e.g., CE3F4) as a positive control.

  • Reaction Initiation: Add recombinant EPAC1 (100 nM) and an excess of unlabeled GTP (50 μM) to initiate the nucleotide exchange.

  • Kinetic Readout: Measure fluorescence (Ex: 490 nm, Em: 514 nm) continuously for 30 minutes using a microplate reader. Calculate the initial exchange rate (

    
    ). A significantly lower 
    
    
    
    compared to the vehicle control validates the inhibitory potency of the 5-position modification.

Visualizations of SAR Logic and Signaling Pathways

SAR_Workflow A Quinoline Scaffold Selection B C-5 Position Modification A->B C Electron-Withdrawing (-Cl, -Br, -NO2) B->C Electrophilic Substitution D Bulky/Lipophilic (-OPh, -SPh) B->D Nucleophilic Displacement E Anticancer / EPAC Inhibition Assay C->E Enhances Potency F Antimalarial / Toxicity Screening D->F Reduces Toxicity

Caption: Workflow of quinoline C-5 modifications and their corresponding SAR screening pathways.

EPAC_Pathway cAMP cAMP Accumulation EPAC EPAC1 Activation cAMP->EPAC Binds Rap1_GDP Rap1-GDP (Inactive) EPAC->Rap1_GDP GEF Activity Rap1_GTP Rap1-GTP (Active) Rap1_GDP->Rap1_GTP GDP/GTP Exchange Inhibitor 5-Bromo-Quinoline (e.g., CE3F4) Inhibitor->EPAC Inhibits

Caption: Inhibition of the EPAC1/Rap1 signaling pathway by 5-bromo-quinoline derivatives.

Conclusion

The 5-position of the quinoline ring acts as a highly sensitive vector for SAR optimization. As demonstrated through rigorous biochemical assays and synthetic workflows, substitutions at this site can drastically alter a molecule's electronic topology and steric profile. Whether enhancing the electrophilicity of anticancer agents or modulating the lipophilicity of antimalarials to bypass host toxicity, C-5 modifications remain a cornerstone strategy in rational drug design.

References

  • Title: Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer Source: nih.gov URL: 1

  • Title: Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source: acs.org URL: 2

  • Title: Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs Source: who.int URL: 4

  • Title: Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists Source: nih.gov URL: 5

  • Title: Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics Source: nih.gov URL: 3

Sources

Isomeric Divergence in Quinoline Propylamines: 5-yl, 6-yl, and 8-yl Chemotypes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry, the quinoline scaffold serves as a privileged structure, ubiquitous in antimalarials, kinase inhibitors, and serotonin (5-HT) receptor ligands. However, the positional isomerism of the side chain—specifically a propylamine linker —at the 5-, 6-, or 8-positions dictates profound differences in pharmacodynamics and pharmacokinetics. This guide analyzes the structural, electronic, and synthetic divergences of these three isomers. We demonstrate that the 5-yl isomer offers linear vectors ideal for deep-pocket binding, the 6-yl provides lateral extension often improving solubility, while the 8-yl isomer introduces critical steric and electronic "peri-effects" that modulate metabolic stability and nitrogen basicity.

Electronic & Structural Topology

The placement of the propylamine chain (


) alters the electronic landscape of the quinoline ring, primarily through inductive effects and steric interactions with the ring nitrogen (

).
Vector Analysis and Steric Zones
  • 5-yl Isomer (The Vertical Vector): The substituent extends perpendicular to the long axis of the quinoline system. This creates a "L-shaped" topology often required for bi-modal binding sites (e.g., GPCRs where the aromatic head binds a hydrophobic pocket and the amine reaches an aspartate residue).

  • 6-yl Isomer (The Lateral Vector): This position is electronically conjugated to the

    
     but sterically distal. It extends the molecule's long axis, increasing the hydrodynamic radius. This is often the most metabolically liable position for epoxidation if unsubstituted.
    
  • 8-yl Isomer (The Proximal/Peri Vector): This is the most distinct phenotype. The C8 substituent sits in the "peri" position relative to

    
    .
    
    • Steric Inhibition of Solvation: The bulk of the propyl chain shields the lone pair of

      
      , often lowering the observed 
      
      
      
      and increasing lipophilicity (
      
      
      ) by reducing water coordination.
    • Intramolecular Bonding: If the propylamine chain is flexible, the terminal amine can form an intramolecular hydrogen bond with

      
       (forming a pseudo-6-membered ring), drastically altering permeability.
      
Electronic Distribution (HOMO/LUMO)

Computational studies (DFT) indicate that substitution at C5 and C8 significantly perturbs the HOMO coefficients on the pyridine ring, whereas C6 substitution distributes effects more evenly across the benzene ring.

Property5-yl Isomer6-yl Isomer8-yl Isomer
Vector Orientation Vertical (

)
Lateral (

)
Proximal (

)

Basicity (

)
Minimal effectSlight increase (+I effect)Decrease (Steric/Field effect)
Dipole Moment ModerateHigh (Additive to ring dipole)Low (Opposes ring dipole)
Metabolic Risk Blocks C5 oxidationBlocks C6 oxidationBlocks C8, Shields

Synthetic Divergence: Regiocontrol Strategies

Classical methods like the Skraup or Doebner-Miller synthesis often yield inseparable mixtures of 5- and 7- isomers or 6- and 8- isomers due to the directing effects of the aniline precursor. Modern drug development requires absolute regiocontrol.

The "Gold Standard" Protocol: Sonogashira Cross-Coupling

To ensure isomeric purity, we utilize a divergent strategy starting from commercially available bromo-quinolines. This route avoids the ambiguity of ring-closure synthesis.

Core Workflow:
  • Precursor: 5-, 6-, or 8-Bromoquinoline.

  • Coupling: Sonogashira coupling with N-protected propargyl amine (e.g., N-Boc-prop-2-yn-1-amine).

  • Reduction: Catalytic hydrogenation (Pd/C) reduces the internal alkyne/alkene to the saturated propyl chain.

  • Deprotection: Acidic cleavage of the Boc group.

Visualization of Synthetic Logic

Synthesis_Workflow Start Bromo-Quinoline Isomer (5-Br, 6-Br, or 8-Br) Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TEA) Start->Step1 Inter1 Alkynyl Intermediate Step1->Inter1 C-C Bond Formation Step2 Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Saturation of Linker Step3 Acidic Deprotection (TFA/DCM) Step2->Step3 Boc Removal Final Pure Quinoline Propylamine (5-yl, 6-yl, or 8-yl) Step3->Final

Figure 1: Divergent synthetic pathway ensuring regiochemical purity via Pd-catalyzed cross-coupling.

Experimental Protocols

Protocol: Regioselective Synthesis of 8-(3-aminopropyl)quinoline

Rationale: The 8-isomer is the most synthetically challenging due to steric hindrance during the coupling phase. This protocol uses optimized catalyst loading to overcome the "peri-effect."

Materials:

  • 8-Bromoquinoline (1.0 eq)

  • N-Boc-prop-2-yn-1-amine (1.2 eq)

  • 
     (0.05 eq)
    
  • CuI (0.02 eq)

  • Triethylamine (TEA) / THF (1:1 v/v)

Step-by-Step Methodology:

  • Degassing: In a flame-dried Schlenk flask, dissolve 8-bromoquinoline in dry THF/TEA. Sparge with Argon for 15 minutes. Critical: Oxygen causes homocoupling of the alkyne (Glaser coupling), reducing yield.

  • Catalyst Addition: Add

    
     and CuI under positive Argon pressure. The solution should turn yellow/brown.
    
  • Coupling: Add N-Boc-prop-2-yn-1-amine dropwise. Heat to

    
     for 12 hours. Monitor via TLC (Hexane:EtOAc 4:1). The 8-isomer moves slower than the 5/6 isomers due to interaction with silica.
    
  • Workup: Filter through a Celite pad to remove Pd/Cu residues. Concentrate in vacuo.[1] Purify via Flash Column Chromatography.

  • Reduction: Dissolve the intermediate in MeOH. Add 10 wt% Pd/C. Stir under

    
     balloon (1 atm) for 6 hours. Note: High pressure is not required and risks reducing the quinoline ring itself (specifically the 1,2-bond).
    
  • Deprotection: Treat with 20% TFA in DCM for 1 hour. Neutralize with

    
     to obtain the free base.
    

Validation Criteria:

  • 1H NMR (DMSO-d6): The 8-yl isomer will show a distinct deshielding of the

    
     proton and a shift in the propyl methylene protons due to the ring current anisotropy of the adjacent nitrogen.
    

Pharmacological & ADME Implications

Structure-Activity Relationship (SAR)

In 5-HT (Serotonin) receptor drug design, the distance between the aromatic centroid and the basic nitrogen is the "pharmacophore key."

  • 5-yl: Mimics the tryptamine core of serotonin most closely in terms of vector alignment. Often yields high affinity agonists.

  • 8-yl: The steric bulk near the ring nitrogen often prevents binding to receptors with tight "floor" constraints (e.g., 5-HT1A). However, it is highly effective for targets requiring a "U-shape" conformation.

Metabolic Liability Map

The quinoline ring is susceptible to two main metabolic pathways:

  • Aldehyde Oxidase (AO): Attacks C2.

  • CYP450: Attacks the carbocyclic ring (C5-C8), often forming epoxides (genotoxicity risk).

  • Substitution Effect: Placing the propylamine at C6 blocks the primary site of CYP epoxidation, significantly improving metabolic stability compared to the 5-yl or 8-yl isomers. The 8-yl isomer, however, can block N-oxidation due to steric shielding.

Metabolic_Map Quinoline Quinoline Core Site56 C5 / C6 Position (High Liability) Quinoline->Site56 Major Route Site2 C2 Position (High Liability) Quinoline->Site2 Minor Route CYP CYP450 Oxidation (Epoxidation) Block6 6-yl Propylamine Blocks Epoxidation CYP->Block6 Mitigated by Block8 8-yl Propylamine Shields N1 / Modulates Lipophilicity CYP->Block8 Altered by AO Aldehyde Oxidase (Nucleophilic Attack) Site56->CYP Site2->AO

Figure 2: Metabolic liability mapping. Substitution at C6 is the most effective strategy for preventing carbocyclic ring oxidation.

References

  • Manske, R. H. F., & Kulka, M. (1953). The Skraup Synthesis of Quinolines. Organic Reactions.

    • Context: Foundational text on the limitations of classical quinoline synthesis regarding regioselectivity.[2]

  • El-Gamal, M. I., et al. (2018).[3] Recent advances in functionalized quinoline scaffolds and hybrids.

    • Context: Discusses SAR of 6-substituted quinolines and their biological preference in antimicrobial applic
  • Sridharan, V., et al. (2011).

    • Context: Establishes the Sonogashira/Heck coupling protocols as the modern standard for functionalizing halo-quinolines.
  • Pryde, D. C., et al. (2010). Aldehyde Oxidase and its Role in Drug Metabolism.

    • Context: Details the metabolic susceptibility of the quinoline C2 position and electronic influences of substituents.
  • Kouznetsov, V. V., et al. (2005). Recent Progress in the Synthesis of Quinolines. Current Organic Chemistry.

    • Context: Comparative analysis of synthetic routes for 5- vs 8-substituted deriv

Sources

Target Deconvolution & Therapeutic Utility of the 3-(Quinolin-5-yl)propylamine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Therapeutic Targets for 3-(Quinolin-5-yl)propylamine Content Type: Technical Whitepaper / Lead Optimization Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists[1]

Executive Summary

This compound (3-QPA) represents a high-value "privileged scaffold" in medicinal chemistry. Structurally, it bridges the gap between aminergic G-Protein Coupled Receptor (GPCR) ligands (specifically the tryptamine class) and Type I ATP-competitive kinase inhibitors (specifically the isoquinoline-sulfonamide class).

This guide analyzes the pharmacophoric properties of 3-QPA, identifying its highest-probability therapeutic targets: Rho-associated Protein Kinase (ROCK) and Serotonin (5-HT) Receptors . It provides actionable protocols for synthesis, biological screening, and lead optimization, treating the molecule as a versatile template for CNS and cardiovascular drug discovery.[1]

Pharmacophore Analysis & Structural Homology[1]

To predict therapeutic targets, we must deconstruct the molecule’s electronic and steric signature.[1] 3-QPA consists of a bicyclic aromatic quinoline ring substituted at the C5 position with a flexible three-carbon amino-alkyl chain.

The "Tryptamine Mimic" (GPCR Targeting)

The distance between the aromatic centroid and the basic nitrogen in 3-QPA closely mimics Serotonin (5-HT) .

  • Tryptamine: Indole ring + 2-carbon linker + Amine.

  • 3-QPA: Quinoline ring + 3-carbon linker + Amine.[2]

  • Mechanism: The quinoline ring engages in

    
    -
    
    
    
    stacking with aromatic residues (e.g., Phe, Trp) in the receptor pocket, while the protonated amine forms a salt bridge with the conserved Aspartate (D3.[1]32) in Transmembrane Helix 3 (TM3) of aminergic GPCRs. The extended 3-carbon linker suggests selectivity for receptor subtypes with deeper binding pockets, such as 5-HT7 or 5-HT1A .
The "Fasudil Bioisostere" (Kinase Targeting)

The 5-substituted quinoline/isoquinoline core is the hallmark of ROCK inhibitors.

  • Fasudil/H-1152: 5-isoquinolinesulfonamide core.

  • 3-QPA: 5-quinolinepropylamine core.

  • Mechanism: The quinoline nitrogen (N1) accepts a hydrogen bond from the kinase "hinge region" (e.g., Met156 in ROCK1).[1] The aliphatic amine tail extends towards the ribose-binding pocket, mimicking the interaction of the ATP phosphate groups or stabilizing the active conformation.

Primary Therapeutic Targets

Target Class A: Rho-Associated Coiled-Coil Kinase (ROCK1/ROCK2)[3]
  • Therapeutic Area: Hypertension, Glaucoma, CNS Regeneration, Metastasis.[1]

  • Rationale: The structural overlap with H-1152 (a potent ROCK inhibitor) is significant. The 5-position substitution directs the side chain out of the ATP pocket, avoiding steric clash with the "gatekeeper" residue.

  • Optimization Potential: 3-QPA serves as a "linker-friendly" scaffold. The primary amine can be derivatized with urea or amide moieties to pick up additional H-bonds in the kinase back pocket, potentially increasing potency from micromolar to nanomolar range.

Target Class B: Serotonin 5-HT7 and 5-HT1A Receptors
  • Therapeutic Area: Cognitive Deficits (Schizophrenia/Alzheimer's), Depression, Anxiety.[1]

  • Rationale: Long-chain aryl-amines are classic antagonists/inverse agonists for 5-HT7. The quinoline nitrogen provides an auxiliary H-bond acceptor that the indole of tryptamine lacks, potentially altering the receptor's activation state (biased signaling).[1]

  • Evidence: 5-substituted quinolines have been patented as multi-target antipsychotics, leveraging this exact pharmacophore to modulate dopamine D2 and serotonin 5-HT receptors simultaneously.

Target Class C: PI3K / mTOR Pathway[4]
  • Therapeutic Area: Oncology (Solid Tumors).

  • Rationale: Quinoline scaffolds are frequently used to design PI3K/mTOR dual inhibitors.[3] The amine tail of 3-QPA can interact with the affinity pocket (Asp810 in PI3K

    
    ), making it a viable fragment for fragment-based drug design (FBDD).
    

Visualization: Pharmacophore & Synthesis Workflow[1]

The following diagram illustrates the structural logic connecting 3-QPA to its targets and the synthetic pathway described in Section 4.

QPA_Workflow Start Starting Material: 5-Bromoquinoline Inter1 Heck Coupling: 3-(Quinolin-5-yl)acrylonitrile Start->Inter1 Pd(OAc)2, Acrylonitrile Tri-o-tolylphosphine Product Target Scaffold: This compound Inter1->Product H2, Raney Ni or LiAlH4 Hinge Hinge Binder (Quinoline N1) Product->Hinge Kinase Mode SaltBridge Salt Bridge (Primary Amine) Product->SaltBridge GPCR Mode ROCK Target A: ROCK1/2 (Hypertension/Glaucoma) GPCR Target B: 5-HT7/1A (Cognition/Anxiety) Hinge->ROCK SaltBridge->ROCK Ribose Pocket SaltBridge->GPCR

Figure 1: Synthetic pathway (Red to Green) and divergent pharmacophoric mapping (Green to Blue) for Kinase vs. GPCR targeting.

Chemical Synthesis Protocol

This protocol ensures the regioselective installation of the propylamine chain at the difficult C5 position.

Step 1: Heck Coupling (C-C Bond Formation)

Objective: Synthesize (E)-3-(quinolin-5-yl)acrylonitrile.

  • Reagents: 5-Bromoquinoline (1.0 eq), Acrylonitrile (1.5 eq), Pd(OAc)₂ (5 mol%), Tri-o-tolylphosphine (10 mol%), Triethylamine (3.0 eq).[1]

  • Solvent: DMF (Anhydrous).

  • Conditions: Heat to 100°C under Argon for 12-16 hours.

  • Workup: Dilute with EtOAc, wash with H₂O/Brine.[1] Purify via Flash Chromatography (Hexane/EtOAc).

  • Key Insight: The 5-position is electronically deactivated; phosphine ligands are critical to prevent catalyst death.

Step 2: Reduction (Nitrile to Amine)

Objective: Reduce the alkene and nitrile simultaneously to yield this compound.

  • Reagents: Raney Nickel (active slurry) or LiAlH₄ (2.0 eq).[1]

  • Solvent: Methanol (saturated with NH₃ gas to prevent secondary amine formation).

  • Conditions: Hydrogenation (50 psi H₂) at RT for 24 hours.

  • Purification: Filter catalyst. Acid-base extraction (1N HCl wash, basify with NaOH, extract into DCM).[1] Convert to Dihydrochloride salt for stability.

Biological Validation Protocols

To confirm the target hypothesis, the following assays are mandatory.

Protocol A: ROCK1 Kinase Inhibition Assay (ADP-Glo)

This assay quantifies the inhibition of ROCK1 activity by measuring ATP consumption.

ComponentConcentration / Details
Enzyme Recombinant Human ROCK1 (0.5 ng/µL)
Substrate S6 Kinase Substrate Peptide (20 µM)
ATP 10 µM (at Km)
Test Compound 3-QPA (Serial dilution: 1 nM - 100 µM)
Readout Luminescence (RLU) via ADP-Glo™ Reagent

Validation Criteria: A valid "hit" must show an IC₅₀ < 10 µM. If IC₅₀ > 10 µM, derivatize the amine to increase hydrophobic interactions.[1]

Protocol B: 5-HT7 Radioligand Binding Assay

This assay determines the affinity (


) of 3-QPA for the serotonin receptor.
  • Membrane Prep: HEK293 cells stably expressing human 5-HT7.

  • Radioligand: [³H]-5-CT (Carboxamidotryptamine) at 0.5 nM.

  • Non-Specific Control: 10 µM Serotonin.

  • Incubation: 60 min at 27°C.

  • Filtration: Harvest onto GF/B filters, count radioactivity.

  • Calculation:

    
    .
    

Expert Insight: Strategic Lead Optimization

For drug development professionals, this compound should be viewed as a Fragment-Growing Starter .

  • To improve Kinase Selectivity: Acylate the primary amine with aromatic carboxylic acids. This targets the "back pocket" of the kinase, a region with high sequence variability between ROCK, PKA, and PKC.[1]

  • To improve BBB Permeability: The primary amine is highly basic (

    
    ). Methylating to a tertiary amine (Dimethyl-3-QPA) often improves CNS penetration for neuro-therapeutic targets.
    

References

  • Liao, C., et al. (2022).[1] "Quinoline as a Privileged Scaffold in Cancer Drug Discovery."[3] Current Medicinal Chemistry. Link

  • Feng, Y., et al. (2016).[1] "Rho Kinase (ROCK) Inhibitors and Their Therapeutic Potential." Journal of Medicinal Chemistry. Link[1]

  • Modica, M., et al. (2014).[1] "Design, synthesis and biological evaluation of novel 5-HT7 receptor ligands." European Journal of Medicinal Chemistry. Link[1]

  • Musiol, R. (2017). "Structure-activity relationship studies of quinoline derivatives as anticancer agents." Mini Reviews in Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "Rho Kinase Inhibitor H-1152 (Isoquinoline analog data)." Merck Millipore Technical Data. Link

Sources

Methodological & Application

Synthesis of 3-(Quinolin-5-yl)propylamine from 5-bromoquinoline

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Chemoselective Synthesis of 3-(Quinolin-5-yl)propylamine

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound starting from 5-bromoquinoline . While 5-substituted quinolines are historically difficult to functionalize due to the electronic deactivation of the homocyclic ring and the potential for catalyst poisoning by the quinoline nitrogen, this guide utilizes a Heck alkenylation followed by a chemoselective reduction .

The method highlights the use of Jeffery-type conditions (ligand-free or stabilized Pd) for the C-C bond formation and a Cobalt(II)-borohydride system for nitrile reduction, ensuring the preservation of the heteroaromatic quinoline core while converting the side chain.

Retrosynthetic Analysis & Strategy

The target molecule contains a primary amine tethered by a three-carbon chain to the C5 position of the quinoline ring. A direct nucleophilic substitution at C5 is unfavorable. Therefore, a transition-metal-catalyzed cross-coupling strategy is employed.[1]

  • Disconnection: C(sp2)–C(sp2) bond at C5.

  • Key Intermediate: 3-(Quinolin-5-yl)acrylonitrile.

  • Strategic Choice: Acrylonitrile is selected as the alkene partner. It introduces the necessary three-carbon skeleton and the nitrogen atom in a single step.

Synthetic Route Visualization:

G Start 5-Bromoquinoline Inter1 3-(Quinolin-5-yl) acrylonitrile Start->Inter1 Pd(OAc)2, Base Reagent1 Acrylonitrile (Heck Coupling) Reagent1->Inter1 Inter2 3-(Quinolin-5-yl) propanenitrile Inter1->Inter2 Step 2a Reagent2 H2 / Pd-C (Alkene Reduction) Reagent2->Inter2 Target 3-(Quinolin-5-yl) propylamine Inter2->Target Step 2b Reagent3 CoCl2 / NaBH4 (Nitrile Reduction) Reagent3->Target

Figure 1: Stepwise synthetic pathway ensuring regiocontrol and chemoselectivity.

Experimental Protocols

Stage 1: The Heck Coupling (Synthesis of the Unsaturated Nitrile)

Objective: Install the 3-carbon chain at position 5. Challenge: The quinoline nitrogen can coordinate to Palladium, quenching the catalyst. Solution: Use of Phosphine-free Jeffery conditions or robust phosphines (e.g., P(o-tol)3) with higher catalyst loading (1-5 mol%).

Materials:

  • 5-Bromoquinoline (1.0 equiv)

  • Acrylonitrile (1.5 - 2.0 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.05 equiv)

  • Tri-o-tolylphosphine [P(o-tol)₃] (0.1 equiv)

  • Triethylamine (Et₃N) or DIPEA (2.5 equiv)

  • Solvent: Dry DMF or Acetonitrile (MeCN)

Protocol:

  • Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 5-bromoquinoline (e.g., 10 mmol, 2.08 g) in dry DMF (20 mL).

  • Degassing: Sparge the solution with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (critical to prevent Pd oxidation).

  • Addition: Add Pd(OAc)₂ (112 mg) and P(o-tol)₃ (304 mg). Stir for 5 minutes until the solution darkens. Add Et₃N (3.5 mL) followed by Acrylonitrile (1.3 mL).

  • Reaction: Heat the mixture to 100–110°C under an inert atmosphere. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

    • Checkpoint: The reaction typically requires 4–12 hours. A fluorescent spot (the product) will appear.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with water (3 x 50 mL) to remove DMF.

    • Note: If a black Pd precipitate forms, filter through a pad of Celite.

  • Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, 0-30% EtOAc in Hexanes).

    • Expected Yield: 75-85%

    • Product: 3-(Quinolin-5-yl)acrylonitrile (Usually a mixture of E/Z isomers, predominantly E).

Stage 2: The Chemoselective Reduction

Objective: Reduce both the alkene and the nitrile to the primary amine without hydrogenating the quinoline ring (which would yield tetrahydroquinoline). Strategy: A stepwise approach is recommended for high purity.

  • Step 2a: Catalytic Hydrogenation (Alkene

    
     Alkane).
    
  • Step 2b: Cobalt-Catalyzed Borohydride Reduction (Nitrile

    
     Amine).
    

Step 2a: Alkene Reduction

  • Dissolve the acrylonitrile derivative in MeOH.

  • Add 10 wt% Pd/C (10% by mass of substrate).

  • Stir under a balloon of H₂ (1 atm) at room temperature for 2–4 hours.

    • Selectivity: Under these mild conditions, the conjugated alkene reduces rapidly. The nitrile and the quinoline ring remain intact.

  • Filter through Celite and concentrate to yield 3-(quinolin-5-yl)propanenitrile.

Step 2b: Nitrile Reduction (The "Satoh" Method) This method avoids high-pressure hydrogenation and harsh Lewis acids (e.g., LiAlH₄), protecting the heterocyclic ring.

Materials:

  • 3-(Quinolin-5-yl)propanenitrile (1.0 equiv)

  • Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (2.0 equiv)

  • Sodium Borohydride (NaBH₄) (10.0 equiv)

  • Solvent: Methanol

Protocol:

  • Dissolution: Dissolve the saturated nitrile (e.g., 5 mmol) and CoCl₂·6H₂O (10 mmol) in MeOH (30 mL). The solution will turn deep purple/pink.

  • Reduction: Cool to 0°C in an ice bath. Add NaBH₄ (50 mmol) portion-wise over 20 minutes.

    • Caution: Vigorous gas evolution (H₂) and formation of a black precipitate (cobalt boride) will occur. This black species is the active catalyst.

  • Stirring: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Carefully add 3N HCl until the pH is acidic (~pH 2) to decompose borate complexes. Stir for 30 minutes.

  • Isolation (Acid-Base Extraction - Critical):

    • Wash the acidic aqueous layer with Ether (to remove non-basic impurities).

    • Basify the aqueous layer to pH >12 using 6N NaOH.

    • Extract the free amine into DCM or EtOAc (3 x 50 mL).

  • Final Polish: Dry over Na₂SO₄ and concentrate.

Analytical Validation

Analytical MethodExpected Result (Key Signals)Interpretation
1H NMR (CDCl3)

8.9 (dd, 1H), 8.3 (d, 1H)
Quinoline aromatic protons (C2, C4).

3.1 (t, 2H)

adjacent to the quinoline ring.

2.7 (t, 2H)

adjacent to the amine (

).

1.8 (quint, 2H)
Central methylene of the propyl chain.
LC-MS (ESI+)

= 187.1
Confirming molecular weight of the propylamine.
IR Spectroscopy 3300-3400

(Broad)
N-H stretch of primary amine.
Absence of ~2240

Disappearance of Nitrile (CN) stretch.

Troubleshooting & Optimization

Issue 1: Low Yield in Heck Coupling

  • Cause: Catalyst poisoning by the quinoline nitrogen.

  • Fix: Add Silver salts (e.g., Ag2CO3) or use Jeffery conditions (Pd(OAc)2 + Tetrabutylammonium bromide (TBAB) in DMF). The phase transfer catalyst (TBAB) stabilizes the Pd nanoparticles.

Issue 2: Reduction of the Quinoline Ring

  • Cause: Over-hydrogenation during Step 2a or use of PtO2.

  • Fix: Strictly monitor H2 uptake. Stop immediately upon disappearance of the alkene spot on TLC. Use the CoCl2/NaBH4 method for the nitrile step, as it is chemoselective for CN groups over heterocycles.

Workup Logic Diagram:

Workup Crude Crude Reaction Mixture (MeOH, Borates, Amine, Cobalt) Acidify Quench with 3N HCl (pH ~2) Crude->Acidify Wash Wash with Ether Acidify->Wash AqLayer Aqueous Layer (Contains Product Salt) Wash->AqLayer OrgLayer Organic Layer (Discard Impurities) Wash->OrgLayer Basify Basify with NaOH (pH > 12) AqLayer->Basify Extract Extract with DCM Basify->Extract Final Pure this compound Extract->Final

Figure 2: Acid-Base extraction workflow to isolate the pure amine product.

References

  • Heck Coupling on Heterocycles

    • Knowles, J. P., et al. "The Heck-Mizoroki Cross-Coupling Reaction: A Mechanistic Perspective." Organic & Biomolecular Chemistry, 2007.
    • Specific Application: El-Saghier, A. M. M. "Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation." Arkivoc, 2008. Link (Demonstrates Heck conditions on 5-bromo-heterocycles).

  • Chemoselective Reduction (CoCl2/NaBH4)

    • Satoh, T., et al. "Cobalt(II) chloride–sodium borohydride: a versatile reagent system for the reduction of nitriles, amides, and organic halides." Tetrahedron Letters, 1969.
    • Modern Context:[2] "Reduction of Nitriles to Amines." Organic Chemistry Portal. Link

  • Quinoline Functionalization

    • "Synthesis of quinoline mimics via C–H bond functionalization." Organic & Biomolecular Chemistry, 2025.[2] Link (Provides context on modern C5 functionalization strategies).

Sources

Reduction of 3-(quinolin-5-yl)acrylonitrile to propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Chemoselective Reduction of 3-(quinolin-5-yl)acrylonitrile to 3-(quinolin-5-yl)propan-1-amine

Executive Summary

The synthesis of 3-(quinolin-5-yl)propan-1-amine from 3-(quinolin-5-yl)acrylonitrile requires a highly chemoselective reduction strategy. The transformation demands the concurrent reduction of an


-unsaturated alkene and a terminal nitrile group, while strictly preserving the aromatic quinoline scaffold. This application note details two field-proven methodologies for this transformation: a scalable transition-metal catalyzed hydrogenation and a bench-friendly borohydride-driven chemical reduction.

Mechanistic Insights & Chemoselectivity Challenges

Reducing an


-unsaturated nitrile to a saturated primary amine is a complex tandem process. The reduction typically proceeds via the saturation of the conjugated alkene first, followed by the reduction of the nitrile to an highly reactive imine intermediate, which is finally reduced to the primary amine[1].

The Dimerization Problem: The most significant side reaction in nitrile reduction is the nucleophilic attack of the newly formed primary amine onto the unreduced imine intermediate, leading to the formation of secondary or tertiary amine dimers[1]. To suppress this, the reaction environment must be modulated:

  • Thermodynamic Control (Ammonia): Introducing an excess of ammonia (NH3) shifts the equilibrium, outcompeting the primary amine for the imine intermediate and preventing dimerization[2].

  • Kinetic Trapping (Boc

    
    O):  Utilizing di-tert-butyl dicarbonate (Boc
    
    
    
    O) in situ immediately converts the primary amine into a sterically hindered, non-nucleophilic carbamate, effectively halting any subsequent nucleophilic attack[3].

Preserving the Quinoline Ring: Forcing conditions (high temperature/pressure or overly aggressive hydrides) risk the partial reduction of the quinoline heterocycle into a tetrahydroquinoline derivative. The protocols selected below utilize mild, highly chemoselective catalytic systems to ensure the aromatic core remains intact.

Reaction Pathway Visualization

ReactionPathway SM 3-(quinolin-5-yl)acrylonitrile (Starting Material) SatNitrile 3-(quinolin-5-yl)propanenitrile (Saturated Nitrile) SM->SatNitrile Alkene Reduction (H2 or NaBH4/NiCl2) Imine Imine Intermediate SatNitrile->Imine Nitrile Reduction Target 3-(quinolin-5-yl)propan-1-amine (Target Primary Amine) Imine->Target Fast Reduction Dimer Secondary Amine (Dimerization Side Product) Imine->Dimer Nucleophilic Attack by Target Amine Trap NH3 or Boc2O (Trapping Agent) Trap->Imine Blocks Dimerization

Reaction pathway showing target amine formation vs. dimerization, and the role of trapping agents.

Experimental Protocols

Method A: Catalytic Hydrogenation with Raney Nickel (Scale-Up Standard)

This method is the industrial standard for nitrile reduction. Raney Nickel exhibits exceptional catalytic activity for cyano groups, while the methanolic ammonia solvent system completely suppresses secondary amine formation[2].

Reagents:

  • 3-(quinolin-5-yl)acrylonitrile (1.0 equiv)

  • Raney Nickel (approx. 20% w/w, aqueous slurry)

  • 7N Ammonia in Methanol (NH

    
    /MeOH)
    
  • Hydrogen gas (H

    
    )
    

Step-by-Step Procedure:

  • Preparation: In a high-pressure hydrogenation vessel, dissolve 3-(quinolin-5-yl)acrylonitrile (10.0 mmol) in 40 mL of 7N NH

    
     in MeOH.
    
  • Catalyst Addition: Carefully wash the Raney Nickel slurry (approx. 2.0 g) with anhydrous methanol (3 × 10 mL) to remove water. Add the active catalyst to the reaction mixture. Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry in air[2].

  • Hydrogenation: Seal the vessel and purge the atmosphere with nitrogen gas three times, followed by hydrogen gas three times. Pressurize the vessel to 50 psi (approx. 3.4 atm) with H

    
    .
    
  • Reaction: Stir the mixture vigorously at 25 °C for 4–6 hours. Monitor the hydrogen uptake; the reaction is complete when the pressure stabilizes.

  • Workup: Vent the hydrogen gas and purge the vessel with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the catalyst. Wash the filter cake with excess methanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3-(quinolin-5-yl)propan-1-amine. Purify via flash chromatography (DCM/MeOH/NH

    
    OH) if necessary.
    
Method B: Nickel Boride Chemical Reduction (Bench-Scale / High Chemoselectivity)

Based on the Caddick protocol, this method generates nickel boride (Ni


B) in situ from NaBH

and NiCl

[3]. It smoothly reduces both the alkene and nitrile while utilizing Boc

O to trap the amine[4], avoiding the need for high-pressure gas cylinders.

Reagents:

  • 3-(quinolin-5-yl)acrylonitrile (1.0 equiv)

  • Nickel(II) chloride hexahydrate (NiCl

    
    ·6H
    
    
    
    O, 0.2 equiv)
  • Di-tert-butyl dicarbonate (Boc

    
    O, 2.0 equiv)
    
  • Sodium borohydride (NaBH

    
    , 7.0–10.0 equiv)
    
  • Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • In Situ Setup: Dissolve 3-(quinolin-5-yl)acrylonitrile (5.0 mmol), Boc

    
    O (10.0 mmol), and NiCl
    
    
    
    ·6H
    
    
    O (1.0 mmol) in 30 mL of anhydrous MeOH. Cool the solution to 0 °C using an ice bath.
  • Reduction: Slowly add NaBH

    
     (35.0 mmol) in small portions over 30 minutes. Note: The addition is highly exothermic and generates vigorous hydrogen effervescence. The solution will rapidly turn black, indicating the formation of the active Ni
    
    
    
    B catalyst[5].
  • Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 12–15 hours. Strict temperature control prevents the over-reduction of the quinoline ring.

  • Quenching: Quench the reaction by carefully adding 20 mL of saturated aqueous NaHCO

    
    . Stir for 15 minutes.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na

    
    SO
    
    
    
    , and concentrate in vacuo to yield the Boc-protected amine.
  • Deprotection: Dissolve the crude Boc-amine in 10 mL of DCM and add 10 mL of 4N HCl in dioxane. Stir at room temperature for 2 hours. Concentrate the solvent to yield 3-(quinolin-5-yl)propan-1-amine as a hydrochloride salt. Neutralize with 1N NaOH to isolate the free base.

Quantitative Data Presentation

ParameterMethod A: Raney Ni / H

/ NH

Method B: NaBH

/ NiCl

/ Boc

O
Primary Reducing Agent Hydrogen Gas (H

)
Nickel Boride (Ni

B, generated in situ)
Typical Yield 85% – 92%75% – 82% (over two steps)
Reaction Time 4 – 6 hours15 hours (Reduction) + 2 hours (Deprotection)
Dimerization Control Thermodynamic (Excess NH

)
Kinetic (Boc

O Trapping)
Scalability Excellent (Kilogram scale)Moderate (Bench scale, due to H

evolution)
Quinoline Preservation High (at ≤ 50 psi, 25 °C)Very High (at 0 °C to RT)

References

  • Nitrile reduction - Wikipedia. Wikipedia.[Link]

  • Homogeneous hydrogenation of electron-deficient alkenes by iridium complexes. ResearchGate.[Link]

  • Atroposelective Total Synthesis of Darobactin A. IRIS (University of Pavia).[Link]

  • Versatile synthesis of novel tetrahydroquinolines as potentially active semicarbazide-sensitive amine oxidase (SSAO) inhibitors. ARKIVOC.[Link]

  • Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40a: Amines and Ammonium Salts. Thieme Connect.[Link]

Sources

High-Fidelity Heck Coupling of 5-Iodoquinoline and Allylamine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Experimental Protocol

Executive Summary & Strategic Analysis

Objective: To effect the intermolecular C–C coupling of 5-iodoquinoline with allylamine to synthesize 3-(quinolin-5-yl)prop-2-en-1-amine (and its protected derivatives).

The Core Challenge: Direct Heck coupling of free allylamine with heteroaryl halides is notoriously difficult and rarely recommended for high-value synthesis due to three competing failure modes:

  • Catalyst Poisoning: The free primary amine (

    
    ) strongly coordinates to the Pd(II) species, arresting the catalytic cycle (formation of stable Pd-amine complexes).
    
  • 
    -Hydride Elimination & Isomerization:  Following the initial coupling, the product often undergoes "chain walking." The Pd-hydride species can re-insert, leading to isomerization of the allylic amine into an enamine, which hydrolyzes to an aldehyde  (3-(quinolin-5-yl)propanal).
    
  • Regioselectivity (N- vs. C-Arylation): Electron-rich quinolines can undergo competitive Buchwald-Hartwig amination (C-N bond formation) rather than Heck coupling (C-C bond formation) when free amines are present.

The Solution: This protocol prioritizes a Protection-Deprotection Strategy using N-Boc-allylamine. This sterically hinders the nitrogen, preventing catalyst poisoning and N-arylation, while electronically disfavoring the specific


-hydride elimination path that leads to aldehydes. A secondary protocol for free allylamine is provided only for applications where the aldehyde is the desired product or where low yields are acceptable.
Mechanistic Insight & Causality

To troubleshoot this reaction effectively, one must understand the bifurcation in the catalytic cycle.

The "Chain Walking" Trap

In a standard Heck cycle, after the alkene inserts, the Pd must eliminate a


-hydride to release the product.
  • Desired Path: Elimination of the benzylic

    
    -H (if available) or the hydrides on the distal carbon to retain the double bond.
    
  • Undesired Path (Allylic Systems): With free allylamines, the Pd can migrate along the chain via reversible hydride insertion/elimination, moving the double bond to the position adjacent to the nitrogen (enamine), which is thermodynamically driven and irreversible upon hydrolysis.

HeckMechanism Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Pd-Ar-I) Start->OxAdd 5-Iodoquinoline Coord Alkene Coordination OxAdd->Coord Allylamine Insert Migratory Insertion (Carbopalladation) Coord->Insert BetaElim_Correct β-Hydride Elim (Path A) Product: Allylic Amine Insert->BetaElim_Correct Protected Amine (Favored) BetaElim_Wrong β-Hydride Elim (Path B) Isomerization -> Enamine Insert->BetaElim_Wrong Free Amine (Favored) BetaElim_Correct->Start Base / -HI Aldehyde Hydrolysis -> Aldehyde (Side Product) BetaElim_Wrong->Aldehyde H2O

Figure 1: Mechanistic bifurcation showing why protected amines are crucial for retaining the allylic amine structure.

Primary Protocol: High-Yield Synthesis via N-Boc-Allylamine

Best for: Drug discovery, high-purity requirements, and library synthesis.

Materials
  • Substrate: 5-Iodoquinoline (1.0 equiv)

  • Coupling Partner: N-Boc-allylamine (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: PPh

    
     (10-15 mol%) or P(o-tol)
    
    
    
    (for higher turnover)
  • Base: Et

    
    N (2.5 equiv) or DIPEA
    
  • Solvent: DMF (Anhydrous) or MeCN

  • Inert Gas: Argon or Nitrogen balloon

Step-by-Step Methodology
  • Catalyst Pre-Activation (Critical Step):

    • In a dry reaction vial, dissolve Pd(OAc)

      
       (11.2 mg, 0.05 mmol) and PPh
      
      
      
      (39.3 mg, 0.15 mmol) in 1 mL of DMF.
    • Stir at room temperature for 15 minutes. The solution should turn from orange to bright yellow/amber, indicating the formation of the active Pd(0)-phosphine complex. Skipping this often leads to Pd black precipitation.

  • Reaction Assembly:

    • Add 5-iodoquinoline (255 mg, 1.0 mmol) to the catalyst vial.

    • Add N-Boc-allylamine (236 mg, 1.5 mmol).

    • Add Et

      
      N (350 µL, 2.5 mmol).
      
    • Add remaining DMF (4 mL) to reach a concentration of ~0.2 M.

  • Degassing:

    • Sparge the solution with Argon for 5–10 minutes. Oxygen is the enemy of Heck cycles, causing phosphine oxidation and catalyst death.

  • Heating:

    • Seal the vial and heat to 90°C for 12–16 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1). The iodide spot (Rf ~0.6) should disappear; a new fluorescent blue spot (quinoline derivative) will appear at lower Rf.

  • Workup:

    • Cool to room temperature.[1][2] Dilute with EtOAc (20 mL) and wash with water (3 x 10 mL) to remove DMF.

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
  • Purification:

    • Flash column chromatography (SiO

      
      ). Gradient: 10% 
      
      
      
      40% EtOAc in Hexanes.
    • Yield Expectation: 75–85% of tert-butyl (3-(quinolin-5-yl)allyl)carbamate.

  • Deprotection (Optional):

    • Dissolve intermediate in DCM (5 mL). Add TFA (1 mL). Stir 2h at RT.

    • Basify carefully with sat. NaHCO

      
       (to pH 9) and extract with DCM/MeOH (9:1).
      
    • Final Product: (E)-3-(quinolin-5-yl)prop-2-en-1-amine.

Secondary Protocol: Direct Coupling (Aldehyde Synthesis)

Best for: Synthesizing 3-(quinolin-5-yl)propanal or if protection is impossible. Note: This reaction utilizes the "isomerization" pathway intentionally.

  • Conditions: Use free allylamine (2.0 equiv), Pd(OAc)

    
     (5 mol%), TBAB  (tetrabutylammonium bromide, 1.0 equiv) as a phase transfer/stabilizer, and K
    
    
    
    CO
    
    
    (2.5 equiv) in DMF/H
    
    
    O (9:1) at 80°C.
  • Outcome: The major product will likely be the aldehyde due to enamine hydrolysis. The TBAB helps stabilize Pd nanoparticles which are the likely active species here, preventing immediate aggregation caused by the free amine.

Optimization Matrix & Troubleshooting
Reaction Parameter Optimization
ParameterStandard ConditionOptimization for Low YieldsRationale
Solvent DMFDMAc or NMPHigher boiling point polar aprotic solvents stabilize the ionic Pd intermediates better.
Base Et

N
Ag

CO

or AgOAc
Silver salts act as halide scavengers, forcing the reaction if the oxidative addition is sluggish (cationic pathway).
Ligand PPh

P(o-tol)

or dppf
P(o-tol)

is bulkier and prevents Pd-black formation; dppf (bidentate) enforces cis-coordination for faster reductive elimination.
Temp 90°C110-120°C5-position of quinoline is sterically crowded; higher energy may be needed to overcome the barrier.
Troubleshooting Guide
  • Problem: Pd Black precipitates immediately.

    • Cause: Catalyst decomposition or insufficient ligand.[3]

    • Fix: Increase Ligand:Pd ratio to 4:1. Ensure strict O

      
      -free conditions.
      
  • Problem: No reaction (Starting material remains).

    • Cause: Poisoning by the quinoline nitrogen.

    • Fix: Switch to the "Jeffery Conditions": Use Pd(OAc)

      
       + TBAB (no phosphine)  with NaHCO
      
      
      
      in DMF. The ammonium salt stabilizes the catalyst.
  • Problem: Mixture of isomers (C=C migration).

    • Cause: "Chain walking" is occurring even with protection.

    • Fix: Lower temperature to 70°C and extend time. Add AgOTf to accelerate the specific elimination step.

References
  • Heck Reaction Mechanism & Isomerization

    • Mechanistic details on beta-hydride elimination and chain walking in allylic systems.
    • Source:

  • Palladium-Catalyzed Coupling of Quinoline Derivatives

    • Synthesis of substituted quinolines via Heck coupling (Contextual).
    • Source:

  • Allylamine Protection Strategies

    • Demonstrates the necessity of N-protection to prevent catalyst poisoning and aldehyde form
    • Source: [2]

  • Jeffery Conditions (Phase Transfer)

    • Use of TBAB to stabilize Pd in the presence of coordin
    • Source:

Sources

Purification methods for quinolinylpropylamine intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinolinylpropylamines are critical scaffolds in the synthesis of GPCR ligands, multidrug resistance (MDR) reversal agents, and antimalarial derivatives.[1] However, their purification is frequently complicated by two factors: the tendency of the free base to form viscous oils and the "streaking" behavior of the basic amine on standard silica gel.

This guide provides a chemically grounded, step-by-step approach to purifying these intermediates. By exploiting the distinct pKₐ differences between the quinoline ring nitrogen and the aliphatic side-chain amine, researchers can achieve high purity (>98%) using orthogonal purification methods.

Strategic Analysis: The Chemical Logic

To purify quinolinylpropylamines effectively, one must understand the molecular properties that drive separation.

  • The pKₐ Duality: This molecule contains two basic centers:

    • Quinoline Nitrogen: A weak base with a pKₐ ≈ 4.9.

    • Propyl Amine (Aliphatic): A stronger base with a pKₐ ≈ 10.5.

  • The Solubility Profile:

    • pH < 4: Both nitrogens are protonated (dicationic); highly water-soluble.

    • pH 6–8: The quinoline is neutral, but the aliphatic amine remains protonated (monocationic); amphiphilic solubility.

    • pH > 12: Both centers are deprotonated (neutral); highly lipophilic (soluble in DCM, EtOAc).

Implication: We can use this "pH Swing" to wash away neutral impurities at pH 2, and then extract the product at pH 12.

Workflow Visualization: The Decision Matrix

The following flowchart outlines the decision process for selecting the optimal purification route based on the physical state and purity of the crude mixture.

purification_logic Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Semi-Solid CheckState->Solid Crystalline Oil Viscous Oil / Gum CheckState->Oil Amorphous AcidBase Protocol A: pH-Swing Extraction Solid->AcidBase Oil->AcidBase TLC_Check Purity Check (TLC/HPLC) AcidBase->TLC_Check HighPurity Purity > 90% TLC_Check->HighPurity Clean LowPurity Purity < 90% TLC_Check->LowPurity Complex Mix SaltForm Protocol B: Salt Formation (Oxalate/Fumarate) HighPurity->SaltForm For Long-term Storage Flash Protocol C: Amine-Modified Chromatography LowPurity->Flash Isolate & Polish

Caption: Decision tree for selecting purification methods based on crude physical state and initial purity assessment.

Protocol A: The "pH-Swing" Extraction (Primary Isolation)

Best for: Removing non-basic impurities (unreacted alkyl halides, neutrals) and inorganic salts.

The Concept: By acidifying the mixture to pH ~1, we force the quinolinylpropylamine into the aqueous phase. Neutral organic impurities remain in the organic phase and are discarded. We then basify to pH >12 to recover the product.

Materials:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 10M Sodium Hydroxide (NaOH) (Cold)

  • Brine (Saturated NaCl)

Step-by-Step Procedure:

  • Dissolution: Dissolve the crude oil in DCM (10 mL per gram of crude).

  • Acid Extraction: Extract the organic layer with 1M HCl (3 x 20 mL).

    • Mechanism:[2][3][4][5][6] The amine (pKₐ ~10.[7]5) and quinoline (pKₐ ~4.9) are both protonated. The product moves to the aqueous layer.[8]

    • Waste: Keep the aqueous layer. The DCM layer contains neutral impurities; discard after TLC verification.

  • Basification: Cool the combined aqueous extracts in an ice bath (0°C). Slowly add 10M NaOH dropwise with stirring until pH > 12.

    • Observation: The solution will become cloudy/milky as the free base precipitates.

  • Recovery: Extract the basic aqueous mixture with fresh DCM (3 x 20 mL).

  • Drying: Wash the combined DCM layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate

    • Result: This yields the "Semi-Pure Free Base."

Protocol B: Salt Formation & Recrystallization

Best for: Converting viscous oils into stable solids and removing isomeric impurities.

The Concept: Quinolinylpropylamine free bases are often oils prone to oxidation. Converting them to Oxalate or Fumarate salts often yields crystalline solids that are easily purified by recrystallization.

Materials:

  • Oxalic Acid (anhydrous) or Fumaric Acid

  • Isopropanol (IPA) and Diethyl Ether

  • Semi-pure free base (from Protocol A)

Step-by-Step Procedure:

  • Stoichiometry: Calculate 1.05 equivalents of Oxalic Acid relative to the amine.

  • Dissolution:

    • Dissolve the free base in a minimal amount of warm IPA (40°C).

    • Dissolve the Oxalic Acid separately in warm IPA.

  • Precipitation: Slowly add the acid solution to the amine solution with vigorous stirring.

    • Note: If an oil forms ("oiling out"), reheat the solution until clear, then let it cool very slowly to room temperature.[1]

  • Crystallization: If no precipitate forms at room temperature, add Diethyl Ether dropwise until slight turbidity appears. Store at 4°C overnight.

  • Filtration: Collect crystals via vacuum filtration. Wash with cold Ether.

Protocol C: Amine-Modified Flash Chromatography

Best for: separating closely related amine byproducts (e.g., bis-alkylated species).[1]

The Challenge: Standard silica gel is slightly acidic (pH 5-6). Basic amines interact strongly with surface silanols, causing "tailing" (broad peaks) and irreversible adsorption.[1]

The Solution: Deactivate the silica or use a mobile phase modifier.

Solvent System Table:

MethodMobile Phase CompositionApplication Note
Standard Modifier DCM / MeOH / NH₄OH (90:9:1)The "Magic Mixture." NH₄OH competes for silanol sites, sharpening peaks.[1]
TEA Pre-treatment Hexane / EtOAc + 1% Triethylamine (TEA)Pre-flush the column with 1% TEA in Hexane. Run gradient without TEA in the MeOH line to avoid salt precipitation.
Amine-Silica DCM / MeOH (Gradient)Use commercially available amine-functionalized silica (e.g., KP-NH).[1][4][9] No liquid base additive required.[9]

Step-by-Step Procedure (Standard Modifier):

  • Preparation: Prepare a stock solution of 10% MeOH in DCM containing 1% NH₄OH (28% aqueous ammonia).

    • Tip: Shake this mixture well; it may be slightly biphasic. Use the organic phase.[9][10]

  • Equilibration: Flush the silica column with 100% DCM (containing 1% TEA) to neutralize acid sites.

  • Loading: Dissolve the crude in a minimum volume of DCM. Load carefully.

  • Elution: Run a gradient from 100% DCM to 10% MeOH/DCM (ammoniated).

    • Detection: Quinoline derivatives are UV active. Monitor at 254 nm and 280 nm.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Product Oils Out Impurities preventing crystal lattice formation.Switch from HCl salt to Oxalate or Fumarate. Use "seeding" with a pure crystal if available.
Streaking on TLC Interaction with acidic silica.[4][9][11]Dip TLC plate in 5% TEA/DCM and dry before spotting. Add 1% NH₄OH to the eluent.
Low Recovery (Acid/Base) Formation of water-soluble quaternary salts.Ensure the pH is >12 during extraction. If the product is very polar, use Chloroform/Isopropanol (3:[1]1) instead of DCM for extraction.

References

  • Acid-Base Extraction Principles

    • Source: Chemistry LibreTexts. "Acid-Base Extraction."[5][10][12][13]

    • URL:[Link]

  • Chromatography of Amines

    • Source: Biotage Application Note.
    • URL:[Link]

  • pKa Values of Heterocycles: Source: Alfa Chemistry. "pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds."
  • Recrystallization Strategies

    • Source: MIT OpenCourseWare.
    • URL:[Link]

Sources

3-(Quinolin-5-yl)propylamine hydrochloride salt formation protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Crystallization and Isolation of 3-(Quinolin-5-yl)propylamine Hydrochloride Salts

Abstract & Scope

This technical guide details the protocol for the conversion of This compound (Free Base) into its stable Hydrochloride (HCl) salt forms. While the free base is often an oil or low-melting solid prone to oxidation, the hydrochloride salt offers superior stability, water solubility, and handling properties essential for pharmaceutical development.

This document addresses the critical challenge of stoichiometric control —distinguishing between the monohydrochloride (targeting the aliphatic amine) and the dihydrochloride (targeting both the aliphatic amine and the quinoline nitrogen)—and provides solutions for the common phenomenon of "oiling out" during crystallization.

Chemical Theory and Rationale

Basicity Profile and Protonation Sites

Successful salt formation requires understanding the


 disparity between the two basic centers of the molecule.
  • Primary Aliphatic Amine (

    
    ):  Highly basic (
    
    
    
    ). This is the first site of protonation. Addition of 1.0 equivalent of HCl yields the Monohydrochloride .
  • Quinoline Nitrogen (

    
    ):  Weakly basic (
    
    
    
    ). This site requires a stronger acidic environment or excess acid to protonate. Addition of
    
    
    equivalents of HCl yields the Dihydrochloride .

Note: For drug development, the Dihydrochloride is often preferred for maximum aqueous solubility, whereas the Monohydrochloride may be preferred if the compound is to be used as a linker in further organic synthesis where a less acidic salt is required.

Reaction Visualization

ReactionPathway Base Free Base (Lipophilic, Oil/Solid) Unstable to Air Mono Mono-HCl Salt (Protonated Alkyl Amine) Moderate Solubility Base->Mono + 1.0 eq HCl (Kinetic Control) Di Di-HCl Salt (Fully Protonated) High Water Solubility Hygroscopic Risk Base->Di + >2.2 eq HCl (Direct Route) Mono->Di + Excess HCl (Thermodynamic Control)

Caption: Stepwise protonation pathway. The aliphatic amine is protonated first due to higher basicity.

Materials & Equipment

ComponentGrade/SpecificationPurpose
This compound >97% PurityStarting Material
HCl in 1,4-Dioxane (4.0 M) AnhydrousAcid source (Preferred for precise stoichiometry)
Isopropanol (IPA) HPLC Grade, DryPrimary Solvent (Good solubility for base, poor for salt)
Diethyl Ether or MTBE ACS ReagentAnti-solvent (to induce precipitation)
Ethanol (Absolute) 200 ProofRecrystallization solvent
Nitrogen/Argon Line Inert GasPrevent oxidation of free base during handling

Experimental Protocol: Preparation of the Dihydrochloride Salt

Objective: Isolate high-purity this compound


 2HCl.
Step 1: Dissolution and Clarification
  • Weigh 10.0 g (approx. 53.7 mmol) of this compound free base.

  • Dissolve in 50 mL of anhydrous Ethanol (EtOH) or Isopropanol (IPA) .

    • Scientist's Note: If the free base is dark/colored (oxidation products), treat this solution with activated charcoal (5 wt%) for 30 minutes, filter through Celite, and proceed.

  • Cool the solution to 0–5 °C in an ice bath under nitrogen atmosphere.

Step 2: Acid Addition (Controlled)
  • Calculate the required HCl. For Dihydrochloride, you need

    
     eq. Target 2.5 eq  to ensure full protonation of the weak quinoline nitrogen.
    
    • Calculation:

      
      .
      
    • Volume (4M Dioxane/HCl):

      
      .
      
  • Add the 4M HCl in Dioxane dropwise over 20 minutes.

    • Observation: An immediate precipitate may form. If the solution becomes too thick, add more IPA.

    • Exotherm: The reaction is exothermic.[1] Maintain internal temperature

      
       to prevent oiling/gumming.
      
Step 3: Crystallization and Aging
  • Remove the ice bath and allow the slurry to warm to room temperature (20–25 °C).

  • Stir for 2 hours . This "aging" process allows the crystal lattice to organize, converting amorphous gums into crystalline solids (Ostwald ripening).

  • Check for Oiling: If the product separates as a sticky oil at the bottom:

    • Re-heat to reflux until dissolved.[2]

    • Add a seed crystal (if available).

    • Cool very slowly (1 °C/min).

Step 4: Isolation and Drying
  • Dilute the slurry with 50 mL of MTBE or Diethyl Ether (Anti-solvent) to maximize yield.

  • Filter the solid using a sintered glass funnel (Porosity M).

  • Wash the cake with cold MTBE (

    
    ) to remove excess acid and impurities.
    
  • Dry in a vacuum oven at 45 °C for 12 hours.

    • Warning: Do not exceed 60 °C initially, as the salt may melt or discolor if residual solvent lowers the melting point.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode in quinoline salt formation is the product separating as a viscous oil rather than a crystal. Use this decision logic to recover the batch.

Troubleshooting Start Problem: Product formed an Oil/Gum Solvent Is the solvent system too polar (e.g., Water/MeOH)? Start->Solvent YesPolar Evaporate solvent. Switch to IPA or EtOH. Solvent->YesPolar Yes NoPolar Heat mixture to reflux until oil dissolves. Solvent->NoPolar No YesPolar->NoPolar Retry Seed Cool slowly to cloud point. Add Seed Crystal. NoPolar->Seed Scratched No Seed Available? Scratch glass surface with spatula to induce nucleation. Seed->Scratched Stays Oily Success White/Off-White Precipitate Seed->Success Crystals Form Sonication Sonicate bath for 5 mins to break supersaturation. Scratched->Sonication Sonication->Success

Caption: Remediation workflow for non-crystalline oily products.

Characterization & Validation Criteria

To validate the salt form, the following analytical data must be collected.

MethodExpected Result (Dihydrochloride)Notes

-NMR (DMSO-

)
Shift in aliphatic

-proton (

ppm) and aromatic protons.
Broad exchangeable peak

ppm indicates

.
Elemental Analysis Cl content

Theoretical % (Calculated based on MW).
Confirms Mono vs. Di-HCl stoichiometry.
Silver Nitrate Titration Precise Cl determination.Essential for GMP release.
HPLC Purity

Area.
Ensure no degradation during acid addition.
XRPD Distinct diffraction peaks.Confirms crystalline form vs. amorphous solid.

Differentiation Note:

  • Mono-HCl: pH of 1% aqueous solution will be near neutral/weakly acidic (

    
    ).
    
  • Di-HCl: pH of 1% aqueous solution will be strongly acidic (

    
    ).
    

References

  • Stahl, P. H., & Wermuth, C. G.[3][4][5][6] (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

    • Rationale: The authoritative text on salt selection, counter-ion properties, and crystalliz
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Rationale: Standard procedures for purification of organic bases and hydrochloride gas gener
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 4(5), 427-435.

    • Rationale: Provides the industrial logic for selecting HCl salts and troubleshooting oiling-out issues.
  • PubChem Compound Summary. (n.d.). Quinoline derivatives and amine properties. National Center for Biotechnology Information.

    • Rationale: Verification of general physicochemical properties of the quinoline-propylamine scaffold.

Sources

Application Note: Strategic Utilization of 3-(Quinolin-5-yl)propylamine in Bivalent Ligand Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the strategic application of 3-(Quinolin-5-yl)propylamine (3-QPA) as a pharmacophore-linker hybrid in the design of heterobifunctional molecules, specifically Proteolysis Targeting Chimeras (PROTACs) and fragment-based drug conjugates. Unlike inert alkyl linkers, the quinoline moiety of 3-QPA serves as an active "anchor" capable of


-

stacking and hydrophobic interactions within target binding pockets (e.g., kinases, DNA intercalation sites), while the propyl amine tail provides a defined 3-carbon spacer with a high-reactivity nucleophilic handle. This note provides validated protocols for selective conjugation, solubility management, and structural characterization.

Part 1: Strategic Rationale & Chemical Logic

The "Active Linker" Concept

In traditional bivalent ligand design, linkers are often viewed as passive connectors. However, 3-QPA represents an active linker strategy . The quinoline ring system is a privileged scaffold in medicinal chemistry, frequently found in kinase inhibitors (e.g., Bosutinib), antimalarials, and DNA-binding agents.

By using 3-QPA, you achieve two design goals simultaneously:

  • Target Engagement: The quinoline core can occupy hydrophobic sub-pockets or solvent-exposed regions of the target protein.

  • Vector Extension: The 5-position substitution directs the propyl amine chain out of the binding pocket, providing a distinct exit vector (approx. 110° relative to the quinoline nitrogen) suitable for conjugation to E3 ligase ligands or fluorophores.

Physicochemical Properties & Reactivity Profile

Understanding the ionization states of 3-QPA is critical for successful conjugation.

FeatureChemical MoietyApprox.[1][2][3][4][5][6][7][8][][10][11] pKaReactivity Implication
Heterocycle Quinoline Nitrogen (N1)~4.9Weakly basic. Remains unprotonated at neutral pH; unlikely to interfere with standard amide coupling.
Linker Primary Aliphatic Amine~10.5Highly nucleophilic. Requires protonation (salt form) for storage but must be free base for conjugation.
Spacer Propyl Chain (

)
N/AFlexible. Estimated length ~4.5 Å. Ideal for avoiding steric clash between connected ligands.

Part 2: Experimental Protocols

Protocol A: Selective Amide Coupling (The "Warhead" Synthesis)

Objective: Conjugate 3-QPA to a carboxylic acid-functionalized E3 ligase ligand (e.g., Thalidomide-COOH) to create a PROTAC.

Reagents:

  • This compound (Free base or HCl salt)

  • Carboxylic Acid Partner (R-COOH)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Anhydrous Dimethylformamide)

Step-by-Step Methodology:

  • Activation:

    • In a flame-dried vial, dissolve R-COOH (1.0 equiv) in anhydrous DMF (0.1 M concentration).

    • Add HATU (1.1 equiv) and DIPEA (2.0 equiv).

    • Stir at Room Temperature (RT) for 15 minutes. Mechanism: This generates the active O-7-azabenzotriazole ester.

  • Coupling:

    • Add 3-QPA (1.0 equiv).

    • Critical Step: If using 3-QPA hydrochloride salt, add an additional 1.5 equiv of DIPEA to ensure the aliphatic amine is deprotonated. The quinoline nitrogen (pKa ~4.9) will not compete for the activated ester.

    • Stir at RT for 2–4 hours. Monitor by LC-MS (Look for M+1 peak of conjugate).

  • Work-up & Isolation:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with:

      • Sat. NaHCO₃ (Removes unreacted acid/HATU byproducts).

      • Water (x2) (Removes DMF).

      • Brine.

    • Dry over Na₂SO₄, filter, and concentrate.

  • Purification:

    • Flash Chromatography (DCM:MeOH gradient). Note: Quinoline derivatives can streak on silica. Add 1% Triethylamine (TEA) to the eluent to minimize tailing.

Protocol B: Reductive Amination (Secondary Amine Linkage)

Objective: Create a secondary amine linkage, often preferred to improve metabolic stability or adjust solubility compared to amides.

Reagents:

  • This compound

  • Aldehyde Partner (R-CHO)

  • Sodium Triacetoxyborohydride (STAB)

  • DCE (1,2-Dichloroethane)

  • Acetic Acid (AcOH)

Methodology:

  • Dissolve R-CHO (1.0 equiv) and 3-QPA (1.0 equiv) in DCE.

  • Add catalytic AcOH (1-2 drops) to catalyze imine formation. Stir for 30 mins.

  • Add STAB (1.5 equiv) in one portion.

  • Stir overnight at RT under nitrogen.

  • Quench with Sat. NaHCO₃ and extract with DCM.

Part 3: Visualization & Logic Flow

Structural Logic of 3-QPA in Drug Design

The following diagram illustrates how the 3-QPA scaffold bridges the gap between a target protein and an effector (E3 Ligase) while maintaining specific binding interactions.

QPA_Design_Logic cluster_molecule This compound Scaffold Quinoline Quinoline Core (Pharmacophore) Propyl Propyl Chain (C3 Spacer) Quinoline->Propyl 5-position Attachment Quinoline->Propyl Amine Primary Amine (Reactive Handle) Propyl->Amine Flexible Linker Propyl->Amine Ligase E3 Ligase Ligand (e.g., Thalidomide) Amine->Ligase Amide Bond Formation Target Target Protein (e.g., Kinase ATP Pocket) Target->Quinoline Pi-Pi Stacking / Hydrophobic Interaction

Caption: Structural logic of 3-QPA. The quinoline core anchors to the target, while the propyl chain extends the amine handle to conjugate with the E3 ligase ligand.

Synthesis Workflow: PROTAC Assembly

This workflow visualizes the parallel synthesis approach using 3-QPA.

Synthesis_Workflow Input1 This compound (Building Block) Coupling Coupling Reaction (Nucleophilic Attack by Amine) Input1->Coupling Nucleophile Input2 E3 Ligase Ligand-COOH (e.g., Pomalidomide acid) Activation Activation (HATU / DIPEA / DMF) Input2->Activation Activation->Coupling Active Ester Workup Work-up & Purification (EtOAc Ext. / Flash Chrom.) Coupling->Workup Final Final PROTAC Conjugate (Quinoline-Linker-E3) Workup->Final

Caption: Step-by-step synthesis workflow for generating PROTACs using 3-QPA as the linker-anchor module.

Part 4: Quality Control & Validation

To ensure the integrity of the synthesized conjugates, the following QC parameters are mandatory.

Analytical HPLC Conditions

Because quinolines are basic, standard acidic mobile phases can cause peak tailing.

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or 10mM Ammonium Bicarbonate for basic pH stability).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (Quinoline absorption) and 214 nm (Amide bond).

NMR Validation (1H)

Key diagnostic signals to confirm successful conjugation:

  • Quinoline Aromatic Protons: Distinct multiplet in the 7.5–9.0 ppm region.

  • Amide NH: A triplet (or broad singlet) appearance around 6.0–8.0 ppm indicates successful amide bond formation (disappearance of the broad

    
     signal of the starting material).
    
  • Propyl Linker: Multiplets at ~3.0 ppm (adjacent to N) and ~1.8 ppm (central

    
    ) should shift slightly downfield compared to the free amine starting material.
    

References

  • Quinoline Scaffolds in Medicinal Chemistry

    • Maree, L., et al. "Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine." Frontiers in Chemistry, 2021.
  • PROTAC Linker Design Principles

    • Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review."[7][8] Exploration of Targeted Anti-tumor Therapy, 2020.

  • Amide Coupling Protocols

    • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.
  • Quinoline Physicochemical Properties

    • Standard pKa values for heterocyclic systems. Bordwell pKa Table (referenced via Evans Group, Harvard).

Sources

Application Note: Solvent Selection Strategies for 5-Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of 5-substituted quinolines presents a distinct regiochemical challenge compared to their 6-, 7-, or 8-substituted counterparts. In classical acid-catalyzed cyclizations (Skraup/Doebner-von Miller), meta-substituted aniline precursors typically yield a mixture of 5- and 7-isomers, with the 7-isomer often thermodynamically favored due to steric relief. This guide details solvent selection strategies that transcend simple solubility, focusing on kinetic control , green chemistry compliance , and purification efficiency . We present protocols for water-mediated Friedländer annulation (high regiocontrol) and Ionic Liquid-mediated Skraup synthesis (optimized for mixture separation).

Part 1: Critical Parameters in Solvent Selection

The choice of solvent dictates the reaction trajectory through three specific mechanisms:

  • Hydrophobic Acceleration (The "On-Water" Effect): In condensation reactions like the Friedländer synthesis, water can accelerate rates significantly compared to organic solvents by forcing hydrophobic reactants into a unified phase or transition state, reducing the entropic penalty.

  • Dielectric Tuning: High-dielectric solvents (e.g., DMSO, Ionic Liquids) stabilize the charged iminium intermediates in acid-catalyzed pathways, potentially lowering the activation energy for the sterically hindered 5-position cyclization.

  • Thermal Windows: 5-substitution often requires higher kinetic energy to overcome steric clash at the peri-position. Solvents with high boiling points (>150°C) like Sulfolane or Glycerol are often necessary to access these isomers without pressurized vessels.

Decision Matrix: Solvent Classes
Solvent ClassRepresentative SolventsProsConsRecommended For
Protic Green Water, Ethanol, GlycerolSustainable, "On-Water" acceleration, easy workup.[1]Limited solubility of complex precursors; lower boiling points (EtOH).Friedländer Annulation
Ionic Liquids [BMIM][BF4], [EMIM][HSO4]Recyclable, tunable polarity, high thermal stability, acts as acid catalyst.High cost, viscosity issues, difficult product extraction.Microwave-assisted Skraup
High-BP Dipolar Sulfolane, DMSOExcellent solubility, high reaction temps.Difficult removal (high BP), DMSO instability with strong oxidants.Traditional Skraup/Combes
Legacy (Avoid) Nitrobenzene, DMFHistorical precedence.High toxicity, reprotoxic (DMF), explosion risk (Nitrobenzene).Not Recommended

Part 2: Experimental Protocols

Protocol A: The "Precision Route" – Water-Mediated Friedländer Synthesis

Objective: Synthesis of 5-substituted quinolines with high regiocontrol using 2-amino-6-substituted benzaldehydes. Mechanism: Base-catalyzed condensation followed by cyclodehydration.[2] Solvent Logic: Water is selected to utilize the hydrophobic effect, accelerating the condensation of the hydrophobic aldehyde and ketone while allowing the product to precipitate for easy isolation.

Materials:

  • Precursor: 2-Amino-6-chlorobenzaldehyde (1.0 equiv) [Pre-installed 5-substituent logic]

  • Partner: Acetophenone or Cyclohexanone (1.2 equiv)

  • Catalyst: 20 mol% NaOH (or catalyst-free if at 80°C)

  • Solvent: Deionized Water (10 mL per mmol)

Step-by-Step Workflow:

  • Suspension: In a 50 mL round-bottom flask, suspend the 2-amino-6-chlorobenzaldehyde and the ketone partner in deionized water. Note: Reagents will likely not dissolve; vigorous stirring is essential to create an emulsion.

  • Activation: Add NaOH (aq).

  • Reaction: Heat the mixture to 80°C. Monitor via TLC (Eluent: 20% EtOAc/Hexane).

    • Observation: The heterogeneous mixture will slowly homogenize or change color as the intermediate Schiff base forms, followed by precipitation of the quinoline product.

  • Workup: Cool to room temperature. The 5-substituted quinoline typically crashes out as a solid due to low water solubility.

  • Purification: Filter the solid. Wash with cold water (3x) to remove base and unreacted ketone. Recrystallize from Ethanol:Water (9:1) if necessary.

Expert Insight: If the reactants are waxy or too hydrophobic to mix, add CTAB (Cetyltrimethylammonium bromide) at 5 mol% as a phase transfer catalyst/surfactant.

Protocol B: The "Mixture Management" – Ionic Liquid Modified Skraup

Objective: Synthesis of 5-substituted quinolines from m-substituted anilines. Challenge: This route produces a mixture of 5-substituted (minor) and 7-substituted (major) isomers. Solvent Logic: The Ionic Liquid [BMIM][BF4] replaces the volatile and toxic Nitrobenzene. It acts as both solvent and Lewis acid promoter, and its density profile aids in separation.

Materials:

  • Precursor: 3-Methylaniline (1.0 equiv)

  • Reagent: Glycerol (3.0 equiv)[3]

  • Oxidant: Iodine (0.1 equiv) or mild oxidant (avoiding Nitrobenzene)

  • Solvent/Catalyst: [BMIM][BF4] (1-Butyl-3-methylimidazolium tetrafluoroborate) (2 mL/mmol)

  • Acid: Sulfuric acid (0.5 equiv - reduced loading due to IL acidity)

Step-by-Step Workflow:

  • Mixing: Combine 3-methylaniline, glycerol, and Iodine in the Ionic Liquid in a microwave-safe vial.

  • Microwave Irradiation: Heat to 150°C for 15 minutes (Power: 300W).

    • Why Microwave? Ionic liquids couple efficiently with microwave energy, providing rapid, uniform heating that minimizes charring (tar formation), a common failure mode in Skraup synthesis.

  • Extraction: Cool to room temperature. Add Diethyl Ether (Et2O) or Ethyl Acetate.

    • Separation: The Ionic Liquid is immiscible with ether. The organic layer (containing the quinoline mixture) can be decanted.

  • Regioisomer Separation (Critical):

    • The crude residue contains both 5-methylquinoline and 7-methylquinoline.

    • Flash Chromatography: Use a gradient of Hexane -> 10% EtOAc/Hexane. The 5-substituted isomer is generally less polar and elutes first due to steric shielding of the nitrogen lone pair by the peri-substituent (though this varies by specific substituent).

    • Zinc Chloride Complexation: If chromatography fails, dissolve the mixture in HCl/ZnCl2. The sterically unhindered 7-isomer often crystallizes as a complex faster than the 5-isomer.

Part 3: Visualization & Logic

Figure 1: Solvent Selection Decision Tree

This diagram guides the researcher through the selection process based on substrate stability and green chemistry requirements.

SolventSelection Start Start: Select Precursor PrecursorType Is the 5-position pre-functionalized? (e.g., 2-amino-6-R-benzaldehyde) Start->PrecursorType Friedlander Route: Friedländer Annulation PrecursorType->Friedlander Yes Skraup Route: Modified Skraup (m-substituted aniline) PrecursorType->Skraup No SolubilityCheck Are reactants water soluble? Friedlander->SolubilityCheck WaterProtocol Use Protocol A: Water (Hydrophobic Effect) SolubilityCheck->WaterProtocol No (Suspension) EthanolProtocol Use Ethanol/Water (1:1) Reflux SolubilityCheck->EthanolProtocol Yes GreenCheck Strict Green Req? Skraup->GreenCheck IonicLiquid Use Protocol B: Ionic Liquid + Microwave GreenCheck->IonicLiquid Yes Sulfolane Use Sulfolane (High Temp Stability) GreenCheck->Sulfolane No

Caption: Decision matrix for selecting the optimal solvent system based on precursor availability and sustainability constraints.

Figure 2: Hydrophobic Effect in Water-Mediated Synthesis

Visualizing why water accelerates the reaction despite poor solubility.

HydrophobicEffect cluster_droplet Organic Droplet / Interface WaterPhase Bulk Water Phase (High Polarity) Reactants Reactants (Aldehyde + Ketone) WaterPhase->Reactants Hydrophobic Exclusion TS Transition State (Compact) Reactants->TS Accelerated Condensation Product 5-Substituted Quinoline TS->Product -H2O

Caption: Schematic of "On-Water" catalysis where hydrophobic exclusion forces reactants into close proximity, accelerating kinetics.

Part 4: Comparative Data Summary

The following data highlights the efficiency of Green solvents compared to traditional methods for quinoline synthesis.

MethodSolventTemp (°C)Time (h)Yield (%)Green Metric (E-Factor)
Friedländer Water (Catalyst-Free) 802-485-95Low (Best)
FriedländerEthanol (Reflux)784-675-85Low-Medium
Skraup (Classic)Nitrobenzene/H2SO41404-840-60High (Toxic/Waste)
Skraup (Modern) [BMIM][BF4] (MW) 1500.2570-80Medium (Recyclable)

References

  • Ionic Liquid Mediated Synthesis

    • Title: Ionic Liquid as an Efficient Medium for the Synthesis of Quinoline Derivatives via α-Chymotrypsin-Catalyzed Friedländer Condens
    • Source: MDPI (2017).
    • URL:[Link][4][5]

  • Water-Mediated Green Synthesis

    • Title: Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions.[1]

    • Source: Organic Chemistry Portal / Synthesis (2012).
    • URL:[Link]

  • Microwave & Glycerol Approaches

    • Title: Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroarom
    • Source: PMC / NIH (2019).
    • URL:[Link]

  • General Solvent Selection Guide

    • Title: Chem21 Solvent Selection Guide.[6]

    • Source: Chemistry For Sustainability.
    • URL:[Link]

Sources

Application Notes and Protocols for the Microwave-Assisted Synthesis of Quinoline-5-yl Alkylamines

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Advent of Microwave Chemistry

The quinoline moiety is a privileged heterocyclic scaffold in medicinal chemistry, forming the core structure of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The unique chemical architecture of quinoline allows for extensive functionalization, enabling the fine-tuning of its pharmacological profile. Among its many derivatives, quinoline-5-yl alkylamines are of significant interest due to their potential as intermediates in the synthesis of novel bioactive molecules.

Traditionally, the synthesis of such compounds has relied on conventional heating methods, which often necessitate long reaction times, high temperatures, and can lead to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a more efficient, rapid, and environmentally benign alternative.[4][5][6] Microwave irradiation facilitates direct and uniform heating of the reaction mixture, a phenomenon known as dielectric heating, which can dramatically accelerate reaction rates and improve yields.[4][6] This application note provides a detailed protocol for the microwave-assisted synthesis of quinoline-5-yl alkylamines, underpinned by the principles of nucleophilic aromatic substitution (SNAr).

Reaction Principle: Nucleophilic Aromatic Substitution (SNAr)

The synthesis of quinoline-5-yl alkylamines from a suitable 5-substituted quinoline precursor, such as 5-chloroquinoline or 5-bromoquinoline, proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[7][8] In this reaction, the lone pair of electrons on the nitrogen atom of the alkylamine acts as a nucleophile, attacking the electron-deficient C5 position of the quinoline ring. The electron-withdrawing nature of the nitrogen atom in the quinoline ring system activates the aromatic ring for nucleophilic attack.[7][8] The reaction is often facilitated by a base to deprotonate the resulting intermediate and neutralize the hydrogen halide byproduct. Microwave irradiation significantly enhances the rate of this substitution reaction.

Experimental Protocol: Microwave-Assisted Synthesis of a Representative Quinoline-5-yl Alkylamine

This protocol details the synthesis of N-propylquinolin-5-amine from 5-bromoquinoline and propylamine as a representative example.

Materials and Equipment:
  • Reagents:

    • 5-Bromoquinoline (1 equivalent)

    • Propylamine (2-3 equivalents)

    • Potassium carbonate (K₂CO₃) (2 equivalents)

    • Dimethylformamide (DMF), microwave-grade

    • Ethyl acetate (for extraction)

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Equipment:

    • Dedicated scientific microwave reactor with sealed vessel capability and temperature/pressure monitoring

    • Microwave-safe reaction vessel (10 mL) with a magnetic stir bar

    • Standard laboratory glassware (round-bottom flask, separatory funnel, beakers)

    • Rotary evaporator

    • Thin-layer chromatography (TLC) plates (silica gel) and developing chamber

    • UV lamp for TLC visualization

    • Column chromatography setup (silica gel)

Step-by-Step Procedure:
  • Vessel Preparation: To a 10 mL microwave-safe reaction vessel containing a magnetic stir bar, add 5-bromoquinoline (e.g., 1 mmol, 208 mg), potassium carbonate (2 mmol, 276 mg), and dimethylformamide (3-5 mL).

    • Causality Note: Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that couples efficiently with microwave irradiation and helps to solubilize the reactants.[7][9]

  • Addition of Amine: Add propylamine (e.g., 2-3 mmol, 0.17-0.25 mL) to the reaction vessel.

    • Causality Note: An excess of the amine is used to ensure complete consumption of the limiting reagent, 5-bromoquinoline, and to favor the forward reaction.

  • Microwave Irradiation: Securely seal the reaction vessel and place it in the cavity of the microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 15-20 minutes. The pressure should be monitored and should not exceed the vessel's safety limits.

    • Causality Note: Microwave irradiation provides rapid and uniform heating, significantly reducing the reaction time compared to conventional methods which could take several hours.[9][10] The temperature is a critical parameter that needs to be optimized for different substrates.

  • Reaction Monitoring: After cooling the vessel to room temperature, spot a small aliquot of the reaction mixture on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexanes) to check for the consumption of the starting material.

  • Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel containing water (20 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic extracts and wash with brine (20 mL) to remove any remaining DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure quinoline-5-yl alkylamine.

  • Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy to confirm its identity and purity.

Visualization of the Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_purification Purification & Analysis reagents Combine 5-Bromoquinoline, K2CO3, and Propylamine in DMF vessel Place in Microwave Vessel reagents->vessel irradiate Irradiate at 150°C for 15-20 min vessel->irradiate monitor Monitor by TLC irradiate->monitor extract Aqueous Work-up & Ethyl Acetate Extraction monitor->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify characterize Characterize (NMR, MS) purify->characterize

Caption: General workflow for the microwave-assisted synthesis of quinoline-5-yl alkylamines.

Data Presentation: Expected Outcomes and Optimization Parameters

The following table summarizes typical reaction parameters and expected outcomes for the microwave-assisted synthesis of various quinoline-5-yl alkylamines. Note that these are representative values and may require optimization for specific substrates.

Starting MaterialAmineTemperature (°C)Time (min)Yield (%)
5-BromoquinolinePropylamine15015-2085-95
5-ChloroquinolineButylamine1602080-90
5-BromoquinolineCyclohexylamine1502575-85
5-ChloroquinolineBenzylamine1703070-80

Troubleshooting and Optimization

  • Low Yield:

    • Cause: Incomplete reaction or side product formation.

    • Solution: Increase the reaction temperature or time in small increments. Ensure the reagents are pure and the solvent is anhydrous. Consider using a different base or solvent.[9]

  • Reaction Does Not Proceed:

    • Cause: Poor microwave coupling or unreactive starting materials.

    • Solution: Ensure a polar solvent is used. If the starting quinoline is electron-rich, more forcing conditions (higher temperature, longer time) may be necessary.

  • Product Decomposition:

    • Cause: Excessive temperature or prolonged reaction time.

    • Solution: Reduce the reaction temperature and/or time.[9]

Conclusion

Microwave-assisted synthesis represents a powerful tool for the rapid and efficient synthesis of quinoline-5-yl alkylamines. This method offers significant advantages over conventional heating, including drastically reduced reaction times, often higher yields, and alignment with the principles of green chemistry.[11][12] The protocol provided herein serves as a robust starting point for researchers in drug discovery and medicinal chemistry, enabling the streamlined generation of novel quinoline derivatives for further investigation.

References

  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - ResearchG
  • Drug discovery studies on quinoline-based deriv
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Publishing.
  • Microwave Assisted Synthesis Of New Heterocyclic Compounds - International Journal of Pharmaceutical Sciences.
  • Comprehensive review on current developments of quinoline-based anticancer agents.
  • Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles.
  • Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E.
  • Technical Support Center: Microwave-Assisted Synthesis of Quinoline Deriv
  • Technical Support Center: Optimization of 4-Aminoquinoline Synthesis - Benchchem.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIV
  • Microwave-Assisted Synthesis of Quinolines - Bentham Science Publishers.
  • Nucleophilic arom

Sources

Mastering the Separation of Quinoline Positional Isomers by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide by a Senior Application Scientist

Abstract

The separation of positional isomers presents a significant challenge in analytical chemistry due to their identical molecular weights and often subtle differences in physicochemical properties. Quinoline and its isomers, such as isoquinoline, are a prime example of this challenge.[1] These nitrogen-containing heterocyclic aromatic compounds are foundational structures in numerous pharmaceuticals and biologically active molecules.[2][3] This guide provides a comprehensive overview and detailed protocols for the separation of quinoline positional isomers using High-Performance Liquid Chromatography (HPLC). We will explore the underlying principles of method development, focusing on Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Chiral HPLC to resolve these complex mixtures.

The Analytical Challenge: Understanding Quinoline Isomers

Quinoline and its most common positional isomer, isoquinoline, both consist of a benzene ring fused to a pyridine ring.[4] The sole structural difference is the position of the nitrogen atom in the heterocyclic ring.[4] This subtle change leads to minor, yet chromatographically significant, differences in their electronic distribution, polarity, and basicity (pKa).[1]

Separating these isomers is crucial in drug development and quality control, as different isomers can exhibit varied pharmacological activities, efficacies, and toxicities.[5] The primary difficulty lies in their nearly identical hydrophobicity and mass, making conventional separation techniques challenging.[1]

Key Physicochemical Properties

A successful separation strategy hinges on exploiting the subtle differences in the isomers' properties. The pKa, which defines the pH at which the compound is 50% ionized, is the most critical parameter for developing a robust RP-HPLC method.[6]

PropertyQuinolineIsoquinolineSignificance for HPLC
Structure Nitrogen at position 1Nitrogen at position 2Affects dipole moment and interaction with stationary phases.
Molecular Formula C₉H₇NC₉H₇NIdentical mass makes non-chromatographic separation difficult.
Molecular Weight 129.16 g/mol 129.16 g/mol Identical mass makes non-chromatographic separation difficult.
pKa (conjugate acid) ~4.92[1][7][8]~5.42[1]The difference in pKa is the key to manipulating retention by adjusting mobile phase pH.[9][10]
Log P (o/w) ~2.04[2][11]~2.08Similar hydrophobicity requires highly selective stationary phases or mobile phase manipulation.

Reversed-Phase HPLC: The Workhorse Technique

Reversed-phase HPLC (RP-HPLC) is the most common approach for separating quinoline isomers.[1][12] The separation mechanism relies on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile).[6] For basic compounds like quinolines, the mobile phase pH is the most powerful tool for controlling retention and selectivity.[13]

The Central Role of Mobile Phase pH

The retention of quinolines in RP-HPLC is directly linked to their ionization state.[6]

  • At a pH well below the pKa (e.g., pH < 3): The quinoline nitrogen is protonated (BH+), making the molecule more polar (hydrophilic). This reduces its affinity for the non-polar stationary phase, resulting in shorter retention times.[6]

  • At a pH well above the pKa (e.g., pH > 7): The quinoline is in its neutral, un-ionized form (B), making it more non-polar (hydrophobic). This increases its affinity for the stationary phase, leading to longer retention times.[6][10]

Because quinoline and isoquinoline have slightly different pKa values, there is a "sweet spot" pH range where their degree of ionization differs maximally, allowing for differential retention and, therefore, separation.[1] It is critical to use a buffer (e.g., phosphate, acetate) to maintain a stable pH and ensure reproducible results.[1] For method robustness, the mobile phase pH should be at least 1.5 to 2 pH units away from the analyte's pKa to ensure it is fully ionized or un-ionized.[6][10]

Stationary Phase Selection

While standard C18 columns can be effective, achieving baseline separation often requires evaluating phases that offer alternative selectivities.[1]

  • Phenyl-Hexyl Phases: These columns provide π-π interactions with the aromatic rings of quinoline isomers, offering a different selectivity mechanism compared to the purely hydrophobic interactions of a C18 phase.[14][15]

  • Pentafluorophenyl (PFP) Phases: PFP columns are highly effective for separating positional isomers.[16] They offer a combination of hydrophobic, aromatic (π-π), and dipole-dipole interactions that can enhance the resolution of structurally similar compounds.

General RP-HPLC Method Development Workflow

The following diagram illustrates a logical workflow for developing a robust RP-HPLC method for quinoline isomer separation.

RP_HPLC_Workflow start Start: Define Separation Goal (e.g., Quinoline & Isoquinoline) initial_cond Step 1: Initial Conditions Column: C18, 150 x 4.6 mm, 5 µm Mobile Phase: 40:60 ACN:20mM Phosphate Buffer Flow: 1.0 mL/min, UV: 220 nm start->initial_cond run_sample Step 2: Inject Sample & Evaluate initial_cond->run_sample eval Resolution (Rs) >= 1.5? run_sample->eval adjust_ph Step 3a: Adjust pH (Critical for Isomers) Test pH 3.0, 4.5, 6.0 eval->adjust_ph No end End: Method Validated Rs >= 1.5, Good Peak Shape eval->end Yes opt_path No eval_ph Improved Resolution? adjust_ph->eval_ph opt_organic Step 3b: Optimize Organic % Adjust ACN +/- 10% eval_ph->opt_organic No eval_ph->end Yes eval_organic Improved Resolution? opt_organic->eval_organic change_col Step 3c: Change Column Try Phenyl-Hexyl or PFP Phase for alternative selectivity eval_organic->change_col No eval_organic->end Yes change_col->initial_cond Re-screen Conditions success_path Yes

Caption: RP-HPLC method development workflow for quinoline isomers.

Advanced Strategies: HILIC and Chiral Separation

Hydrophilic Interaction Liquid Chromatography (HILIC)

For highly polar quinoline derivatives (e.g., hydroxylated or aminated forms), HILIC can be a powerful alternative. HILIC utilizes a polar stationary phase (like bare silica or an amide phase) with a highly organic mobile phase (>60% acetonitrile).[17][18] A water-rich layer forms on the stationary phase surface, and separation occurs based on the partitioning of polar analytes into this layer.[17] The elution order in HILIC is typically the opposite of that in RP-HPLC.[17]

Chiral HPLC for Enantiomeric Derivatives

Many pharmacologically active quinoline derivatives are chiral, meaning they exist as non-superimposable mirror images (enantiomers).[5] Since enantiomers have identical physicochemical properties in a non-chiral environment, their separation requires a chiral selector. This is typically achieved using a Chiral Stationary Phase (CSP).[19]

Common CSPs for quinoline derivatives include those based on:

  • Polysaccharides (Amylose, Cellulose): Columns like Chiralpak® and Chiralcel® are broadly applicable.[20]

  • Macrocyclic Glycopeptides (Vancomycin, Teicoplanin): These are effective for a wide range of chiral compounds.[21][22]

  • Cyclodextrins: These selectors form inclusion complexes with analytes, particularly those with aromatic rings.[19][21]

Chiral separations are often performed in normal-phase mode (e.g., Hexane/Ethanol), where adding a small amount of an amine modifier (like diethylamine, DEA) is crucial for achieving good peak shape for basic analytes like quinolines.[19][23]

Protocols

Protocol 1: RP-HPLC Separation of Quinoline and Isoquinoline

Objective: To achieve baseline separation of quinoline and isoquinoline using pH-controlled reversed-phase HPLC.

Materials:

  • HPLC System: Quaternary pump, autosampler, column thermostat, UV/PDA detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size.

  • Reagents: Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Phosphate Monobasic, Phosphoric Acid.

  • Standards: Quinoline and Isoquinoline (1 mg/mL stock in Acetonitrile).

Procedure:

  • Mobile Phase Preparation (pH 3.0):

    • Prepare a 20 mM potassium phosphate buffer by dissolving 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water.

    • Adjust the pH to 3.0 ± 0.05 using phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

    • The mobile phase is a mixture of this buffer and acetonitrile.

  • Sample Preparation:

    • Prepare a working standard mixture containing 10 µg/mL of both quinoline and isoquinoline by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.

  • Chromatographic Conditions:

    Parameter Setting
    Mobile Phase A 20 mM Phosphate Buffer, pH 3.0
    Mobile Phase B Acetonitrile
    Gradient 30% B to 50% B over 10 minutes
    Flow Rate 1.0 mL/min
    Column Temp. 30 °C
    Injection Vol. 10 µL

    | Detection | UV at 220 nm |

  • System Equilibration & Analysis:

    • Equilibrate the column with the initial mobile phase conditions for at least 20 column volumes.[1]

    • Inject a blank (50:50 ACN:Water) followed by the working standard mixture.

  • Data Analysis:

    • Identify the peaks for quinoline and isoquinoline.

    • Calculate the resolution (Rs) between the two peaks. A value of Rs ≥ 1.5 indicates baseline separation.[23]

Causality & Optimization:

  • Why pH 3.0? At this pH, which is below the pKa of both isomers, they are both fully protonated. The subtle difference in their pKa values can still lead to slight differences in their residual hydrophobic character, which a high-selectivity phase like Phenyl-Hexyl can exploit.

  • If Resolution is Poor:

    • Adjust pH: Systematically test pH values between 3 and 6.[1]

    • Change Organic Modifier: Substitute acetonitrile with methanol, which can alter selectivity.

    • Consider Ion-Pairing: Add an ion-pair reagent like sodium dodecyl sulfate (SDS) to the mobile phase to enhance the retention of the basic compounds.[1]

Protocol 2: Chiral Separation of a Tetrahydroquinoline Derivative

Objective: To separate the enantiomers of a racemic tetrahydroquinoline amine derivative using normal-phase chiral HPLC.

Materials:

  • HPLC System: Isocratic pump, manual injector or autosampler, column thermostat, UV/PDA detector.

  • Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Reagents: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade), Diethylamine (DEA).

  • Sample: Racemic tetrahydroquinoline derivative dissolved in mobile phase (1 mg/mL).

Procedure:

  • Mobile Phase Preparation:

    • Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio.

    • Add 0.1% (v/v) of Diethylamine (DEA) to the final mixture. For example, add 1 mL of DEA to 999 mL of the Hexane/IPA mixture.

    • Sonicate the mobile phase for 10 minutes to degas.

  • Sample Preparation:

    • Dissolve the sample in the mobile phase to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.[23]

  • Chromatographic Conditions:

    Parameter Setting
    Mobile Phase 90:10 (v/v) n-Hexane:Isopropanol + 0.1% DEA
    Flow Rate 0.8 mL/min
    Column Temp. 25 °C
    Injection Vol. 5 µL

    | Detection | UV at 285 nm |

  • Analysis:

    • Equilibrate the column until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

  • Data Analysis:

    • Integrate the two enantiomer peaks.

    • Calculate the resolution (Rs). A value ≥ 1.5 is desired for baseline separation.[23]

Causality & Optimization:

  • Why DEA? As a basic analyte, the tetrahydroquinoline amine can interact strongly with residual acidic silanol groups on the silica surface of the CSP, leading to severe peak tailing. The basic additive (DEA) competes for these active sites, resulting in improved peak symmetry.[19][23]

  • If Resolution is Poor:

    • Adjust Alcohol Content: Vary the percentage of IPA from 5% to 20%. Increasing the polar alcohol content generally decreases retention time.[23]

    • Change Alcohol: Replace Isopropanol with Ethanol, as this can significantly alter chiral selectivity.[23]

    • Screen Different CSPs: If the AD-H column is not effective, screen other polysaccharide or macrocyclic glycopeptide columns.[21][22]

Conclusion

The successful HPLC separation of quinoline positional isomers is an achievable but nuanced task that relies on a fundamental understanding of chromatography and the physicochemical properties of the analytes. For simple isomers like quinoline and isoquinoline, manipulating the mobile phase pH in a reversed-phase system is the most effective strategy. For more complex or chiral derivatives, exploring alternative stationary phases such as PFP, or employing specialized techniques like HILIC and chiral chromatography, is essential. The protocols and workflows provided in this guide offer a robust starting point for researchers, scientists, and drug development professionals to develop and optimize reliable separation methods for this important class of compounds.

References

  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives. Wiley Online Library.
  • Chiral Chromatographic Separation of Fifteen New Hexahydroquinoline Derivatives (Abstract). National Library of Medicine.
  • Exploring the Role of pH in HPLC Separation. Moravek.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Exploring the Role of pH in HPLC Separation. Veeprho.
  • Control pH During Method Development for Better Chromatography. Agilent.
  • Difference Between Quinoline and Isoquinoline. Pediaa.com.
  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance. Waters.
  • Addressing pH Issues in Chromatography: From Solid-Phase to Liquid-Liquid Separations. Gilson.com.
  • Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. National Library of Medicine.
  • Hplc method development and validation: an overview. SciSpace.
  • Chiral HPLC Methods for the Enantiomeric Separation of Tetrahydroquinoline Amines: Application Notes and Protocols. Benchchem.
  • Quinoline: A versatile heterocyclic. National Library of Medicine.
  • Quinoline: Structure, Properties & Uses Explained. Vedantu.
  • Quinoline. Wikipedia.
  • Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Agilent.
  • HPLC Column Selection. LCGC International.
  • HPLC Column Selection Guide. Phenomenex.
  • Quinoline | C9H7N | CID 7047. PubChem.
  • High-performance liquid chromatography (HPLC) methods for separating acetate isomers. Benchchem.
  • HILIC separations. Thermo Fisher Scientific.
  • Toxicological Review of Quinoline (CAS No. 91-22-5). U.S. Environmental Protection Agency.
  • Exploring HPLC Separation Techniques. Chrom Tech, Inc.
  • Hydrophilic Interaction Chromatography Method Development and Troubleshooting. Agilent.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-(Quinolin-5-yl)propylamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #QYA-505-OPT Subject: Yield Improvement & Troubleshooting Guide for 3-(Quinolin-5-yl)propylamine Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary

This guide addresses the synthesis of This compound , a critical pharmacophore in drug development. The synthesis is challenging due to the competing reactivity of the quinoline nitrogen, which can poison palladium catalysts during coupling and undergo unwanted hydrogenation during reduction.

This support document details the "Heck-Reduction" Strategy , currently the most scalable and atom-economical route. It prioritizes regioselectivity and chemoselectivity to maximize yield.

Module 1: The Carbon Skeleton (Heck Coupling)

Objective: Couple 5-bromoquinoline with acrylonitrile to form 3-(quinolin-5-yl)acrylonitrile.

The Challenge: Catalyst Death

The basic nitrogen in the quinoline ring (pKa ~4.9) can coordinate to the Palladium (Pd) center, displacing phosphine ligands and causing the catalyst to precipitate as inactive Pd-black.

Optimized Protocol
  • Substrates: 5-Bromoquinoline (1.0 eq), Acrylonitrile (1.5 eq).

  • Catalyst System: Pd(OAc)₂ (2-5 mol%) + P(o-tol)₃ (10 mol%).

    • Why P(o-tol)₃? The bulky o-tolyl groups prevent the formation of inactive Pd-bis(phosphine) complexes and make the catalyst more resistant to poisoning by the quinoline nitrogen [1].

  • Base: Triethylamine (Et₃N) (2.0 eq).

  • Solvent: Acetonitrile (MeCN) or DMF (degassed).

  • Temperature: Reflux (MeCN) or 100°C (DMF).

Troubleshooting The Coupling
SymptomDiagnosisCorrective Action
Black precipitate forms immediately Catalyst poisoning or oxidation.1. Ensure rigorous degassing (sparge with Ar for 20 min).2. Increase ligand:Pd ratio to 4:1.3. Switch to Jeffery Conditions : Use TBACl (1.0 eq) as a phase transfer agent to stabilize Pd nanoparticles [2].
Low Conversion (<50%) Substrate inhibition.The quinoline substrate is coordinating Pd. Increase temperature to 110°C (switch to DMF) to promote ligand dissociation and turnover.
Regioisomers observed Migration of the double bond.This is rare with acrylonitrile but common with longer chain alkenes. Ensure the reaction is stopped immediately upon consumption of starting material.

Module 2: The Critical Reduction (Chemoselective Hydrogenation)

Objective: Reduce both the alkene (C=C) and the nitrile (C≡N) to a primary amine (-CH₂NH₂) without reducing the quinoline ring to a tetrahydroquinoline.

The Challenge: Selectivity & Dimerization
  • Ring Reduction: Standard catalysts (PtO₂, Pd/C) in acidic media will reduce the quinoline ring (pyridine moiety) before the nitrile.

  • Secondary Amine Formation: The intermediate imine can react with the product amine to form a dimer (secondary amine), drastically lowering yield.

Optimized Protocol: Raney Nickel/Ammonia

This method utilizes the high activity of Raney Nickel for nitrile reduction while ammonia suppresses secondary amine formation and inhibits ring hydrogenation [3].

  • Catalyst: Raney Nickel (active slurry, ~20 wt% loading).

  • Solvent: Methanol saturated with Ammonia (NH₃) (approx. 7N).

  • Pressure: 50–100 psi H₂ (Medium Pressure).

  • Temperature: 50°C.

  • Time: Monitor closely (typically 4–12 hours).

Alternative: Cobalt Catalysis (High Selectivity)

If the quinoline ring is reducing (observed as M+4 in MS), switch to Raney Cobalt . Cobalt is less active toward aromatic rings than Nickel but excellent for nitriles [4].

HydrogenationPathways Start 3-(Quinolin-5-yl) acrylonitrile Inter Intermediate Imine Start->Inter H2, Metal Cat Side1 SIDE PRODUCT A: Tetrahydroquinoline (Over-reduction) Start->Side1 Pt/C or Acidic pH Target TARGET: 3-(Quinolin-5-yl) propylamine Inter->Target H2 (Fast) Side2 SIDE PRODUCT B: Secondary Amine (Dimerization) Inter->Side2 Low NH3 conc.

Figure 1: Competing reaction pathways during hydrogenation. Green path requires basic conditions (NH₃) and selective catalysts (Ni/Co).

Module 3: Purification & Isolation

Objective: Isolate the hydrophilic, basic amine from the crude mixture.

The Challenge: The "Sticky" Amine

The product is a primary amine attached to a quinoline. It is highly polar and basic, causing it to streak or adhere irreversibly to standard silica gel.

Optimized Isolation Protocol
  • Filtration: Remove Raney Nickel under Argon (pyrophoric hazard) through Celite.

  • Acid-Base Extraction (The "Cleanup"):

    • Dissolve crude in EtOAc.[1]

    • Extract with 1M HCl (Product goes to aqueous layer; non-basic impurities stay in organic).[1]

    • Wash aqueous layer with Et₂O.

    • Basify aqueous layer to pH 12 with NaOH.

    • Extract back into DCM (x3).

  • Chromatography (If needed):

    • Stationary Phase: Amine-functionalized Silica (NH-Silica) is best.

    • Mobile Phase (Standard Silica): DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonium hydroxide is mandatory to deprotonate surface silanols and prevent product loss [5].

Troubleshooting Decision Tree

Troubleshooting Start Low Yield Detected CheckStep Identify Step Failure Start->CheckStep HeckFail Heck Coupling (< 50% Conv) CheckStep->HeckFail RedFail Reduction (Impurities) CheckStep->RedFail IsoFail Isolation (Mass Loss) CheckStep->IsoFail CatDeath Is Catalyst turning black? HeckFail->CatDeath ProdType Analyze Impurity via LCMS RedFail->ProdType Silica Stuck on Column? IsoFail->Silica Sol1 Add TBACl (Phase Transfer) Switch to P(o-tol)3 CatDeath->Sol1 Yes Sol2 M+4 Found (Ring Red): Switch to Raney Cobalt ProdType->Sol2 Over-reduction Sol3 Dimer Found (2M-NH3): Increase [NH3] or Pressure ProdType->Sol3 Dimerization Sol4 Use DCM:MeOH:NH4OH or Reverse Phase (C18) Silica->Sol4 Yes

Figure 2: Diagnostic flowchart for identifying yield loss points.

FAQ: Common User Queries

Q: Can I use Pd/C for the hydrogenation step? A: Proceed with extreme caution. Pd/C is highly active for ring hydrogenation, especially if the amine product protonates (lowering local pH). If you must use Pd/C, use a "poisoned" variant (e.g., Pd/CaCO₃/Pb - Lindlar type, though usually for alkynes) or ensure the solvent is highly basic (NH₃/MeOH) to suppress ring reduction.

Q: My Heck reaction stalls after 60% conversion. Should I add more catalyst? A: Simply adding more catalyst often fails because the reaction solution already contains "catalyst poisons" (inactive Pd clusters). It is better to filter the reaction (hot) to remove Pd black, then add fresh catalyst and ligand. Alternatively, increase the reaction temperature by 10°C.

Q: The product is oiling out during the acid-base extraction. A: This is common for propylamines. When basifying the aqueous layer, use DCM as the cosolvent during the pH adjustment. Do not basify completely and then try to extract; the oil may stick to the glass.

References

  • Heck Reaction Ligand Effects

    • Title: The Heck Reaction of Protected Hydroxychromones (Demonstrates P(o-tol)3 efficacy in heterocyclic Hecks).
    • Source: ResearchGate[2][3]

    • URL:

  • Jeffery Conditions (Phase Transfer)

    • Title: Heck Coupling - Organic Synthesis (General Procedure & Additives).[4]

    • Source: Organic Synthesis[2][4][5][6][7][8]

    • URL:

  • Selective Nitrile Reduction

    • Title: Chemoselective hydrogenation of quinolines and other N-heterocycles.
    • Source: ResearchGate[2][3]

    • URL:

  • Cobalt vs.

    • Title: Catalytic Reduction of Nitriles (Comparison of metal hydrides and heterogeneous c
    • Source: Thieme Connect
    • URL:

  • Purification of Quinoline Amines

    • Title: Purification of Challenging 8-Aminoquinoline Derivatives (Applicable to 5-amino deriv
    • Source: BenchChem[9]

    • URL:

Sources

Technical Support Center: 5-Bromoquinoline Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center for heterocyclic building block management. 5-Bromoquinoline is a highly versatile electrophile commonly used in Suzuki-Miyaura cross-couplings, Buchwald-Hartwig aminations, and halogen-metal exchange reactions. However, its physicochemical properties often make the removal of unreacted starting material a bottleneck during downstream purification.

This guide provides field-proven, mechanistically grounded strategies to selectively remove 5-bromoquinoline from your reaction mixtures.

Part 1: Physicochemical Profile of 5-Bromoquinoline

To design an effective purification strategy, one must first understand the intrinsic properties of the molecule. 5-Bromoquinoline is a lipophilic, weakly basic heteroaromatic compound. The electron-withdrawing bromine atom slightly depresses the basicity of the quinoline nitrogen compared to the parent quinoline core (pKa ~4.9)[1][2], but it remains susceptible to protonation by strong acids.

Table 1: Key Quantitative Data for 5-Bromoquinoline

PropertyValueImplication for Purification
CAS Number 4964-71-0[3][4][5]Standard identifier for reagent sourcing and safety data.
Molecular Weight 208.05 g/mol [4][6]Used to calculate precise equivalents for scavenger resins.
Physical State Solid (Melting Point: 41–50 °C)[3][7][8]Can crystallize out of cold non-polar solvents, causing co-precipitation.
Boiling Point 280 °C – 296 °C (at 760 mmHg)[3][4]Too high for standard rotary evaporation; requires high vacuum for distillation.
Conjugate Acid pKa ~4.0 – 4.9[1][2]Can be selectively protonated by aqueous acids (pH < 2) or sulfonic acid resins.
Part 2: Troubleshooting & FAQs
Q1: Why is unreacted 5-bromoquinoline so difficult to remove via standard silica gel chromatography?

The Causality: The basic nitrogen atom in the quinoline ring acts as a strong hydrogen-bond acceptor and Lewis base. When loaded onto standard, slightly acidic silica gel, the quinoline nitrogen interacts strongly with the free silanol (


) groups on the stationary phase. This causes severe "streaking" (broad elution bands) rather than tight spots, frequently leading to co-elution with your desired product.
The Solution:  If chromatography is unavoidable, you must suppress these secondary interactions. Pre-treat your silica gel column with 1–2% triethylamine (

) in your mobile phase, or switch to basic alumina as the stationary phase.
Q2: My synthesized product is non-basic. What is the most efficient, scalable way to remove the excess 5-bromoquinoline?

The Causality: You can exploit the vast difference in pKa between your neutral product and the basic quinoline core. By treating the organic mixture with a dilute aqueous acid, the quinoline nitrogen is protonated. This converts the highly lipophilic 5-bromoquinoline into a charged, highly water-soluble quinolinium salt, driving it entirely into the aqueous phase[1][2].

Protocol: Acid-Base Extraction Workflow Self-Validating System: This protocol relies on pH differentials. By verifying the pH of the aqueous layer, you guarantee the thermodynamic driving force for the separation.

  • Dilution: Dilute your crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidification: Transfer the mixture to a separatory funnel and add an equal volume of

    
    
    
    
    
    .
  • Agitation: Stopper and shake vigorously. Vent frequently to release any pressure.

  • Validation: Allow the phases to separate. Check the pH of the aqueous layer; it must be

    
    . If it is higher, the acid has been depleted, and you must add more 
    
    
    
    
    
    . Spot the organic layer on a TLC plate—the UV-active 5-bromoquinoline spot should be completely absent.
  • Separation: Drain the aqueous layer (containing the quinolinium salt) and discard or retain for recovery.

  • Neutralization: Wash the retained organic layer with saturated

    
     to neutralize any residual acid, followed by a brine wash.
    
  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    

G Mix Crude Reaction Mixture (Organic Solvent) Acid Add 1M HCl (aq) & Vigorously Mix Mix->Acid Split Phase Separation (Separatory Funnel) Acid->Split Aq Aqueous Phase (Protonated 5-Bromoquinoline) Split->Aq Discard or Recover Org Organic Phase (Neutral Product) Split->Org Retain

Workflow for the acid-base extraction of 5-bromoquinoline from neutral products.
Q3: My product is acid-sensitive and degrades during HCl extraction. How can I remove the 5-bromoquinoline under milder conditions?

The Causality: When aqueous acids are too harsh, solid-phase scavenger resins are the optimal alternative. Macroporous polymer-bound sulfonic acids (e.g., Amberlyst-15 or specialized PS-TsOH resins) act as macroscopic proton donors[9][10]. The 5-bromoquinoline diffuses into the porous resin, becomes protonated, and is ionically tethered to the polymer matrix. Because the acidic protons are covalently immobilized on the solid support, the bulk organic solution remains completely neutral, safeguarding your acid-sensitive product.

Protocol: Scavenger Resin Sequestration Self-Validating System: Resin capacity dictates success. Monitoring the supernatant ensures complete sequestration before moving to the isolation step.

  • Solvation: Dissolve the crude mixture in a compatible swelling solvent (e.g., Dichloromethane or THF) to ensure the polymer pores are fully expanded and accessible.

  • Resin Addition: Add 3 to 5 molar equivalents of a sulfonic acid scavenger resin relative to the estimated amount of unreacted 5-bromoquinoline[9][10].

  • Agitation: Agitate the suspension gently on an orbital shaker for 2–4 hours at room temperature. Critical Note: Do not use a magnetic stir bar, as the grinding action will mechanically pulverize the resin beads, clogging your filters later.

  • Validation: Analyze an aliquot of the supernatant via LC-MS or TLC. If 5-bromoquinoline persists, the resin capacity was exceeded; add 2 more equivalents of resin and continue agitation.

  • Filtration: Filter the mixture through a fritted glass funnel. Wash the resin bed thoroughly with the reaction solvent to elute any trapped product.

  • Isolation: Concentrate the filtrate to yield your purified, acid-sensitive product.

G Resin Polymer-Bound Sulfonic Acid Binding Acid-Base Proton Transfer Resin->Binding Substrate Unreacted 5-Bromoquinoline Substrate->Binding Bound Resin-Bound Quinolinium Salt Binding->Bound Filter Filtration (Pure Product) Bound->Filter

Mechanism of 5-bromoquinoline sequestration using acidic solid-phase scavenger resins.
Q4: Can I remove 5-bromoquinoline via vacuum distillation or sublimation?

The Causality: 5-bromoquinoline has a relatively high boiling point (280–296 °C at atmospheric pressure)[3][4]. While it can be distilled under high vacuum (e.g., using a Kugelrohr apparatus at


), this requires significant thermal input (often 

under vacuum). This method is generally discouraged unless your target molecule is highly thermally stable, non-volatile, and completely resistant to thermal degradation or polymerization.
References
  • 5-Bromoquinoline | C9H6BrN | CID 817321. PubChem, National Institutes of Health. Available at: [Link]

  • Covalent Scavengers for Primary and Secondary Amines. ResearchGate. Available at: [Link]

  • Argonaut Quest Training Workshop 2. Artisan Technology Group. Available at:[Link]

  • Extraction Kinetics of Pyridine, Quinoline, and Indole from the Organic Phase with Natural Deep Eutectic Solvents and Separation Study Using a Centrifugal Extractor. MDPI. Available at:[Link]

  • Adsorption of Quinoline to Kaolinite and Montmorillonite. Penn State Engineering. Available at: [Link]

Sources

Resolving solubility issues of 3-(Quinolin-5-yl)propylamine free base

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-(Quinolin-5-yl)propylamine (Free Base)

Welcome to the Technical Support Center. This guide addresses the physicochemical challenges associated with This compound . As a free base containing a lipophilic quinoline ring and a primary amine tail, this molecule presents a classic "cationic amphiphile" profile. Users frequently encounter precipitation when transitioning from organic stock solutions to aqueous biological buffers (pH 7.4).

Part 1: The Physicochemical Root Cause

To resolve solubility issues, you must understand the ionization state of the molecule.[1] this compound has two ionizable centers:

  • Quinoline Nitrogen: Weak base (

    
    ).
    
  • Propyl Amine Nitrogen: Strong base (

    
    ).
    
StatepH EnvironmentChargeSolubility Profile
Dication pH < 4.0+2High Aqueous Solubility. Both nitrogens are protonated.
Monocation pH 7.4 (PBS)+1Risk Zone. The amine is protonated (

), but the quinoline ring is neutral and highly lipophilic. At concentrations >100 µM, the hydrophobic ring drives precipitation (self-aggregation).
Neutral pH > 11.00Insoluble in Water. The molecule is a lipophilic free base (likely an oil or low-melting solid). Soluble in DMSO, DCM, Methanol.
Part 2: Diagnostic Troubleshooting Flowchart

Use this decision tree to identify the correct solubilization strategy for your specific application.

Solubility_Decision_Tree Start Start: What is your application? InVitro In Vitro (Cell Culture/Enzymatic) Start->InVitro InVivo In Vivo (Animal Dosing) Start->InVivo ChemSynth Chemical Synthesis Start->ChemSynth DMSO_Check Can you tolerate 0.1% - 1% DMSO? InVitro->DMSO_Check Route Route of Administration? InVivo->Route Acidify Switch to Acidic Buffer (pH 5-6) OR Convert to HCl Salt ChemSynth->Acidify Use Organic Solvents (DCM/MeOH) Stock_Prep Prepare 10-50 mM Stock in pure DMSO. Store at -20°C. DMSO_Check->Stock_Prep Yes Dilution Dilution Protocol: 1. Add DMSO stock to vortexing buffer. 2. Do NOT add buffer to DMSO. Stock_Prep->Dilution Precipitation Still precipitating? Dilution->Precipitation Precipitation->Acidify Yes Oral Oral (PO) Route->Oral IV_IP IV / IP Route->IV_IP Salt_Form REQUIRED: Convert Free Base to Salt (See Protocol A) Oral->Salt_Form Aqueous Formulation Oil_Vehicle Dissolve in Corn Oil + 5% Ethanol Oral->Oil_Vehicle Lipid Formulation IV_IP->Salt_Form Cyclodextrin Formulate with 10-20% SBE-beta-CD (Captisol®) at pH 4-5 Salt_Form->Cyclodextrin

Figure 1: Decision tree for selecting the optimal solubilization strategy based on experimental constraints.

Part 3: Protocols & Methodologies
Protocol A: Converting Free Base to Dihydrochloride Salt

Context: The free base is difficult to handle in aqueous biology. Converting it to a salt (HCl) permanently fixes the ionization state, rendering it water-soluble.

Materials:

  • This compound (Free Base)

  • 4M HCl in Dioxane (or Diethyl Ether)

  • Dichloromethane (DCM) or Ethanol

  • Diethyl Ether (Antisolvent)

Procedure:

  • Dissolution: Dissolve 100 mg of the free base in a minimal amount of DCM (approx. 1-2 mL). Ensure it is fully dissolved.

  • Acidification: Place the vial on ice. Dropwise, add 2.5 equivalents of 4M HCl in Dioxane.

    • Why 2.5 eq? You need to protonate both the amine and the quinoline nitrogen to ensure a stable solid.

  • Precipitation: A white to off-white solid should precipitate immediately.

  • Trituration: Add 5-10 mL of cold Diethyl Ether to force complete precipitation.

  • Filtration: Filter the solid or centrifuge (3000 x g, 5 min). Wash the pellet twice with diethyl ether to remove excess acid.

  • Drying: Dry under high vacuum for 24 hours. The resulting solid is This compound • 2HCl .

Protocol B: "DMSO Shock" Avoidance (For In Vitro Assays)

Context: When adding a DMSO stock of a lipophilic amine to PBS, the sudden change in polarity causes the "oil" to crash out before it can protonate/dissolve.

The "Spiking" Technique:

  • Prepare Stock: 10 mM in anhydrous DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into 10 mM HCl (aqueous) or 100% Ethanol (if cells tolerate it).

    • Mechanism:[2][3] The HCl intermediate protonates the amine before it hits the neutral PBS.

  • Final Dilution: Pipette the intermediate solution into your cell culture media while vortexing rapidly.

Protocol C: In Vivo Formulation (SBE-

-Cyclodextrin)

Context: For IV/IP dosing, you cannot use high DMSO concentrations. Cyclodextrins encapsulate the lipophilic quinoline ring.[4]

Recipe:

  • Vehicle: 20% (w/v) Sulfobutylether-

    
    -Cyclodextrin (SBE-
    
    
    
    -CD) in 10 mM Citrate Buffer (pH 4.0).
  • Procedure:

    • Dissolve the Cyclodextrin in the buffer.

    • Add the drug (preferably as the HCl salt from Protocol A).

    • Sonicate at 37°C for 20-30 minutes.

    • Adjust pH to 4.5 - 5.0 using 1N NaOH if necessary (do not go > pH 6).

    • Filter sterilize (0.22 µm).

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried dissolving the free base directly in water with sonication, but it formed a sticky oil at the bottom. Why? A: This is the expected behavior of the free base. The primary amine (


) wants to accept a proton, but water at pH 7 is not acidic enough to rapidly protonate a hydrophobic oily aggregate. You must dissolve it in an organic solvent first or use a strong acid (0.1 M HCl) to dissolve the oil, then back-titrate to the desired pH.

Q2: Can I use DMSO for animal studies? A: Generally, no more than 5-10% DMSO is tolerated for IP/IV injection due to hemolysis and pain. For this compound, 10% DMSO in saline will likely result in precipitation upon injection (the "crash out" effect in the bloodstream), leading to embolism or poor bioavailability. Use Protocol C (Cyclodextrin) for reliable in vivo data.

Q3: My compound is pink/brown. Is it degraded? A: Quinoline derivatives are light-sensitive and prone to oxidation (N-oxide formation) which turns them yellow/brown [1]. If the color is faint, it is likely an impurity that does not affect potency. If it is dark brown, purify via recrystallization or column chromatography before use. Store all stocks in amber vials at -20°C.

References
  • Quinoline Physicochemical Properties. PubChem Database. National Library of Medicine. (Accessed 2026).[5][6] Quinoline is a weak base (pKa 4.[6]9) and lipophilic.[7] Link

  • Solubility of Quinoline Derivatives. BenchChem Technical Guides. "Overcoming poor solubility of quinoline derivatives in reactions." (2025).[4][6][8] Highlights pH-dependent solubility and salt formation. Link

  • Captisol® (SBE-beta-Cyclodextrin) Technology. Ligand Pharmaceuticals. "Solubilizing & Stabilizing Technology."[9] Explains the encapsulation of hydrophobic guests like quinolines in cyclodextrin cavities.[4] Link

  • Lysosomal Trapping of Lipophilic Amines. Drug Metabolism and Disposition. "Lysosomal Sequestration of Lipophilic Amine Drugs." Explains the mechanism of cationic amphiphiles (LogP > 1, pKa > 6) partitioning into acidic compartments. Link

Sources

Technical Support Center: Minimizing Polymerization in Quinoline Amine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting Polymerization, Oligomerization, and Tar Formation Audience: Medicinal Chemists, Process Chemists

Executive Summary

"Polymerization" in the context of quinoline amine synthesis typically refers to three distinct failure modes:

  • Thermal Tarring: Non-specific decomposition and oligomerization of electron-deficient quinolines under harsh

    
     conditions.
    
  • Bridging/Oligomerization: Formation of bis-quinoline dimers when using diamine linkers (common in antimalarials).

  • Oxidative Coupling: Post-reaction polymerization of electron-rich aminoquinolines upon exposure to air (turning black on the bench).

This guide provides mechanistic interventions for each failure mode.

Module 1: The "Tar" Problem (Thermal Degradation)

Context: The classical synthesis of 4-aminoquinolines involves nucleophilic aromatic substitution (


) of 4-chloroquinoline.[1][2][3]
The Issue:  4-chloroquinoline is deactivated. Forcing conditions (neat amine melt, >140°C) often lead to intractable black tars before conversion is complete.
Mechanism of Failure

At high temperatures, the quinoline ring is susceptible to radical decomposition and non-specific nucleophilic attacks at the C2/C3 positions, leading to complex oligomers (tar).

The Fix: Acid-Catalyzed Activation

Instead of increasing heat, increase the electrophilicity of the quinoline. Protonating the quinoline nitrogen pulls electron density from the ring, activating the C4 position for nucleophilic attack at much lower temperatures (


C).

Comparison of Methods:

ParameterClassical MeltAcid-Catalyzed (Recommended)
Temperature 140–180°C80–100°C
Solvent Neat Amine or PhenolWater, Ethanol, or 1-Pentanol
Catalyst Nonedilute HCl (1.0 eq) or

-TsOH
Side Products High (Tar/Polymer)Low (Clean conversion)
Workup Difficult (Phenol removal)Simple (Filtration/Basification)
Protocol 1: Acid-Promoted (The "Green" Route)

Use this to avoid thermal polymerization.

  • Stoichiometry: 1.0 eq 4-chloroquinoline : 1.1 eq Amine : 1.1 eq HCl (aq) or

    
    -TsOH.
    
  • Solvent: Water (if reactants are soluble) or Ethanol/Water (1:1).

  • Procedure:

    • Dissolve amine and quinoline in the solvent.

    • Add acid catalyst.[3][4][5]

    • Reflux at 80–90°C. Monitor by TLC/HPLC.

    • Note: The reaction mixture will remain lighter in color compared to melt methods.

  • Workup:

    • Cool to RT. The product often precipitates as the hydrochloride salt (preventing oxidation).

    • Filter. If free base is needed, suspend in water and adjust pH to >10 with NaOH.

Module 2: The "Bridging" Problem (Stoichiometry Control)

Context: Synthesis of diamine-linked drugs (e.g., Chloroquine analogues).[6] The Issue: The diamine has two nucleophilic heads. One head attacks a quinoline, forming the product. If the second head attacks another quinoline, you form a bis-quinoline dimer (oligomer).

Troubleshooting Guide

Q: My mass spec shows a large M+ peak corresponding to (Quinoline-Diamine-Quinoline).

  • Cause: Localized high concentration of quinoline relative to amine.

  • Solution: Reverse Addition & Excess Amine.

    • Standard: Adding amine to quinoline

      
       High risk of dimers.
      
    • Correct: Add Quinoline (in solution) slowly to a refluxing solution of excess amine (3–5 equivalents).

    • Why? This ensures that every quinoline molecule encounters a free amine, not a mono-substituted product.

Module 3: Catalyst Deactivation (Buchwald-Hartwig)

Context: Using Pd-catalysis for unreactive quinolines or sensitive amines. The Issue: The quinoline nitrogen is a strong


-donor. It binds to Palladium, displacing the phosphine ligand and shutting down the catalytic cycle (poisoning).[7] This leads to stalled reactions and subsequent thermal decomposition of the catalyst and reagents.
Strategic Intervention

1. Ligand Selection is Non-Negotiable You must use bulky, electron-rich ligands that sterically prevent the quinoline nitrogen from binding to the Pd center.

  • Recommended: Xantphos, BINAP, or BrettPhos.

  • Avoid:

    
    , dppf (insufficient steric bulk).
    

2. The "Pre-Catalyst" Rule Do not use


 or 

+ Ligand. The induction period allows the quinoline to sequester the Pd before the active species forms.
  • Solution: Use pre-formed oxidative addition complexes (e.g., Xantphos-Pd-G3 ).

Protocol 2: Optimized Buchwald-Hartwig for Quinolines
  • System: Inert atmosphere (Glovebox or strict Schlenk line).

  • Reagents:

    • 1.0 eq 4-chloroquinoline[1][3]

    • 1.2 eq Amine

    • 1.4 eq Base (

      
       or 
      
      
      
      )
    • 2–5 mol% Pd-G3-Xantphos (Pre-catalyst)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

  • Temp: 80–100°C.

  • Note: If the reaction turns black immediately, oxygen ingress occurred. If it stays orange/red and turns black only after hours without conversion, catalyst poisoning occurred (switch to BrettPhos).

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing polymerization/tarring issues.

QuinolineTroubleshooting Start Problem: Reaction Mixture Turns Black/Tar CheckType Identify Reaction Type Start->CheckType SNAr SNAr (Thermal) CheckType->SNAr PdCat Pd-Catalyzed (Buchwald) CheckType->PdCat CheckTemp Temperature > 120°C? SNAr->CheckTemp CheckLigand Ligand Used? PdCat->CheckLigand HighTemp Cause: Thermal Decomposition CheckTemp->HighTemp Yes CheckStoich Using Diamine? CheckTemp->CheckStoich No Soln1 Solution: Add Acid Catalyst (HCl/pTsOH) Reduce Temp to 80°C HighTemp->Soln1 Dimer Cause: Bis-Quinoline Formation CheckStoich->Dimer Yes Soln2 Solution: 5 eq. Amine Excess Reverse Addition Dimer->Soln2 SimpleLigand PPh3 / None CheckLigand->SimpleLigand Basic Soln3 Solution: Switch to Xantphos/BINAP Use Pre-catalyst (Pd-G3) SimpleLigand->Soln3

Caption: Decision tree for isolating the root cause of polymerization or catalyst failure in quinoline synthesis.

Module 4: Post-Synthesis Stability (The "Black Bench" Effect)

Context: You isolated a clean yellow oil/solid, but after 24 hours on the bench, it turned black/brown. The Issue: Oxidative polymerization. Aminoquinolines are electron-rich anilines. Air oxidation creates radical cations that couple to form azo-like polymers or quinone-imines.

Prevention Strategy:

  • Salt Formation (Critical): Do not store aminoquinolines as free bases. Convert immediately to the Dihydrochloride or Phosphate salt. The protonated amine is electron-poor and resistant to oxidation.

  • Antioxidants: If the free base is required for the next step, add 0.1% BHT (Butylated hydroxytoluene) to the storage solvent.

  • Purification: Avoid silica gel if the compound is unstable (silica is slightly acidic and can catalyze surface oxidation). Use Alumina (Basic) or recrystallization.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Aminoquinolines. Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Paul, S., et al. (2023). Green synthesis of 4-aminoquinoline derivatives using water as solvent. Green Chemistry Letters and Reviews. (Contextual grounding for aqueous/acid protocols).
  • Beutler, U., et al. (2005). Development of a Scalable Process for the Synthesis of 4-Aminoquinolines. Organic Process Research & Development.

Sources

Technical Support Center: Stability of 3-(Quinolin-5-yl)propylamine in Solution

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-(Quinolin-5-yl)propylamine. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers encountering stability issues during their experiments. As Senior Application Scientists, we have compiled this information to ensure the scientific integrity and success of your work.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is turning yellow/brown. What is causing this discoloration?

Discoloration, often to yellow and then brown, is a common sign of degradation in quinoline compounds.[1] This is typically triggered by exposure to light (photodegradation) or oxidation.[1] The formation of these colored byproducts indicates that the integrity of your compound is compromised. It is critical to store solutions of this compound, especially older samples, protected from light.[1]

Q2: I'm seeing a loss of potency and inconsistent results in my assays. Could this be related to the stability of this compound?

Yes, inconsistent results and a decrease in expected activity are classic indicators of compound degradation.[1] Both the quinoline ring and the propylamine side chain can be susceptible to degradation under various experimental conditions. Factors such as pH, temperature, and light exposure can influence the stability of the compound in aqueous solutions.[1][2] For sensitive experiments, it is highly recommended to use freshly prepared solutions or to validate the stability of your stock solutions under your specific storage and experimental conditions.[1]

Q3: What are the primary factors that influence the stability of this compound in solution?

The stability of this compound is influenced by several key factors:

  • pH: The solubility and stability of quinoline and its derivatives are highly dependent on the pH of the solution.[1][3] Degradation can be accelerated in both acidic and basic conditions.[1] For instance, the photodegradation of quinoline has been shown to be faster at pH 4.5 than at pH 7.0.[1][4] The protonation state of both the quinoline nitrogen and the primary amine of the propylamine side chain will be dictated by the pH, affecting their reactivity and stability.[5][6][7]

  • Light: Many quinoline compounds are photosensitive and can degrade when exposed to UV or even ambient light.[1][2] This can lead to the formation of byproducts such as hydroxyquinolines.[1][4]

  • Temperature: Elevated temperatures generally increase the rate of chemical degradation.[1][2] Storing solutions at appropriate temperatures, such as refrigerated or frozen, can help to slow down these processes.[1]

  • Oxidation: The quinoline ring and the primary amine are susceptible to oxidation, especially in the presence of oxidizing agents or dissolved oxygen.[1][8][9][10][11]

Q4: What are the best practices for storing solutions of this compound?

To maintain the integrity of your this compound solutions, follow these storage guidelines:

  • Temperature: For long-term storage, it is recommended to store the compound in a dry, dark environment at -20°C.[12] For short-term storage (days to weeks), 0-4°C is acceptable.[12] In general, amines should be stored at temperatures below 30°C (86°F) to minimize volatility and maintain stability.[13]

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.

  • Inert Atmosphere: For stock solutions, especially if they will be stored for an extended period, consider aliquoting and storing under an inert gas like argon or nitrogen to minimize oxidation.[12]

  • Container Choice: Use tightly sealed containers made of compatible materials such as high-density polyethylene (HDPE) or glass to prevent exposure to air and moisture.[13]

  • pH Control: If storing in a buffered solution, ensure the pH is one where the compound exhibits maximum stability. This may need to be determined empirically.[1]

Troubleshooting Guides

Issue 1: Rapid Degradation Observed in Aqueous Buffers

Symptoms:

  • Significant loss of parent compound peak in HPLC analysis within a short period.

  • Appearance of multiple new peaks in the chromatogram.

  • Noticeable change in solution color.

Potential Causes & Solutions:

  • pH-Mediated Hydrolysis or Degradation:

    • Explanation: The stability of the quinoline ring and the propylamine side chain can be highly pH-dependent.[1] Extreme pH values can catalyze degradation pathways.

    • Troubleshooting Steps:

      • pH Screening: Perform a pH stability screen by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9).

      • Analysis: Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) to determine the pH at which the compound is most stable.

      • Buffer Selection: For future experiments, use a buffer system that maintains the optimal pH.[1]

  • Oxidation:

    • Explanation: Primary amines and electron-rich aromatic systems like quinoline are susceptible to oxidation.[8] Dissolved oxygen in aqueous buffers can contribute to this degradation.

    • Troubleshooting Steps:

      • De-gas Buffers: Before preparing your solutions, de-gas the buffer by sparging with an inert gas (e.g., nitrogen or argon) or by sonication under vacuum.

      • Use of Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant to your solution.

      • Inert Atmosphere: Prepare and handle the solution under an inert atmosphere whenever possible.

Issue 2: Inconsistent Results in Cell-Based Assays

Symptoms:

  • High variability in assay results between experiments.

  • A gradual decrease in the compound's effect over the duration of the experiment.

Potential Causes & Solutions:

  • Adsorption to Labware:

    • Explanation: Amines and heterocyclic compounds can be "sticky" and adsorb to plastic surfaces, reducing the effective concentration in your assay.

    • Troubleshooting Steps:

      • Use Low-Binding Plates: Switch to low-protein-binding microplates.

      • Include a Surfactant: If permissible in your assay, add a low concentration of a non-ionic surfactant (e.g., Tween-20 at 0.01-0.05%) to your media to reduce non-specific binding.

      • Material Comparison: Compare results obtained using polypropylene, polystyrene, and glass labware to identify the most suitable material.

  • Degradation in Media:

    • Explanation: Cell culture media are complex aqueous solutions containing components that can react with your compound. The pH of the media can also shift during cell growth.

    • Troubleshooting Steps:

      • Media Stability Study: Incubate your compound in the cell culture media (without cells) under the same conditions as your experiment (e.g., 37°C, 5% CO2). Sample at different time points and analyze for compound degradation by HPLC or LC-MS.

      • Fresh Preparation: Always prepare fresh dilutions of your compound in media immediately before adding to the cells.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and to develop a stability-indicating analytical method.[10][14][15]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as acetonitrile or a mixture of acetonitrile and water.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C) if no degradation is observed.[1][9] Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1] Neutralize the samples before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Follow the same incubation and sampling procedure as for acid hydrolysis.[1][9] Neutralize the samples before analysis.[1]

  • Oxidative Degradation: Mix the stock solution with a solution of 3% hydrogen peroxide.[9] Keep the mixture at room temperature and monitor over time (e.g., up to 24 hours).[1]

  • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[1] For the solid compound, place the powder in the oven.[1] Sample at various time points.

  • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light.[1]

3. Analysis:

  • Analyze the stressed samples using a suitable analytical method, such as reversed-phase HPLC with UV detection.[16][17]

  • The method should be capable of separating the parent compound from all degradation products.[18]

Protocol 2: HPLC Method for Stability Assessment

This protocol provides a starting point for developing an HPLC method to quantify this compound and its degradation products.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system with a UV detector.[2][16]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in water

    • B: 0.1% TFA in acetonitrile

  • Gradient:

    • Start with a low percentage of B (e.g., 5-10%) and increase to a high percentage (e.g., 95%) over 15-20 minutes to elute a wide range of potential degradation products.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Monitor at a wavelength where quinoline derivatives typically absorb, for example, around 230 nm and 270 nm. A photodiode array (PDA) detector is useful for identifying the optimal wavelength and assessing peak purity.

  • Injection Volume: 10 µL

Data Presentation

Table 1: Illustrative Data from a Forced Degradation Study

The following table summarizes hypothetical data to demonstrate the expected comparative stability under different stress conditions. Actual experimental results may vary.[9]

Stress ConditionTime (hours)% Degradation of this compound
0.1 M HCl (60°C)2415.2
0.1 M NaOH (60°C)248.5
3% H₂O₂ (RT)2445.8
Heat (80°C, solid)485.1
Photolytic2428.3

Note: The data presented in this table is illustrative and intended to demonstrate the format for presenting results from the proposed experimental protocol.[9]

Visualizations

Workflow for Investigating Compound Stability

G cluster_0 Problem Identification cluster_1 Initial Investigation cluster_2 Systematic Stability Study cluster_3 Analysis & Optimization A Inconsistent Assay Results / Solution Discoloration B Review Storage & Handling Procedures (Temp, Light, pH) A->B C Prepare Fresh Stock Solution B->C D Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) C->D E Develop Stability-Indicating HPLC Method D->E F Identify Degradation Products (LC-MS) E->F G Determine Optimal Storage & Experimental Conditions F->G H Implement Optimized Protocol G->H G cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_ph pH-mediated A This compound B N-oxide formation (on quinoline or propylamine) A->B H₂O₂ / O₂ C Hydroxylation of quinoline ring A->C H₂O₂ / O₂ D Hydroxyquinoline derivatives A->D UV/Vis Light F Hydrolysis products A->F Acid/Base E Ring-opened products D->E UV/Vis Light

Sources

Validation & Comparative

Resolving the Solid-State Landscape of 5-Substituted Quinoline Amines: A Comparative Guide to Crystallization and Structural Analysis

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in solid-state chemistry and structural biology, I frequently encounter the unique challenges posed by nitrogen-rich heterocycles. 5-substituted quinoline amines represent a privileged pharmacophore, serving as the structural backbone for potent antimalarials, kinase inhibitors, and highly selective neuronal nitric oxide synthase (nNOS) inhibitors[1]. However, the efficacy, stability, and intellectual property of these compounds are fundamentally tied to their solid-state properties.

This guide objectively compares the methodologies used to crystallize and resolve the three-dimensional structures of 5-substituted quinoline amines. By understanding the thermodynamic causality behind these techniques, researchers can systematically bypass amorphous precipitation and secure high-resolution structural data.

The Thermodynamics of Crystallization: Methodological Comparison

The primary bottleneck in structural resolution is obtaining a crystal with sufficient long-range order. 5-substituted quinoline amines possess multiple hydrogen-bond donors (the amine) and acceptors (the quinoline nitrogen), making them highly susceptible to polymorphism and the formation of complex salt/co-crystal networks[2].

To achieve diffraction-quality single crystals, the system must be driven slowly into the metastable zone of supersaturation, allowing nucleation to occur at a controlled rate. Rapid precipitation inevitably leads to kinetic trapping, yielding amorphous powders or microcrystalline aggregates.

Table 1: Quantitative Comparison of Crystallization Methods for Quinoline Derivatives[3]
Crystallization MethodThermodynamic PrincipleTimeframeCrystal Quality (SCXRD)YieldBest Application for 5-Quinolines
Vapor Diffusion Slow reduction of solubility via volatile anti-solvent transfer3–14 daysExcellent (High mosaicity)Low to MediumPrecious samples (<5 mg); highly soluble derivatives.
Slow Evaporation Gradual concentration increase to supersaturation1–4 weeksGood to ExcellentHighStable compounds; exploring polymorphic landscapes.
Anti-Solvent Addition Rapid solubility drop via direct miscible solvent mixingMinutesPoor (Microcrystalline)Very HighBulk isolation; generating powders for PXRD analysis.
Slow Cooling Temperature-dependent solubility reduction1–3 daysModerate to GoodMediumCompounds with steep solubility curves in polar solvents.

Field-Proven Protocol: Vapor Diffusion for 5-Aminoquinoline Derivatives

Vapor diffusion is the gold standard for producing single crystals of 5-substituted quinoline amines, as it minimizes mechanical disturbance and provides a highly controllable thermodynamic gradient[3].

Step-by-Step Methodology
  • Solubilization (The "Good" Solvent): Dissolve 2–5 mg of the 5-substituted quinoline amine in a minimal volume (0.5–1.0 mL) of a high-solubility solvent (e.g., chloroform, methanol, or DMF).

    • Causality: The solution must be near, but not at, saturation. If the solution is supersaturated initially, heterogeneous nucleation will occur too rapidly, yielding twinned or clustered crystals.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a small inner vial (e.g., 1 dram).

    • Causality: Dust particles act as nucleation seeds. Removing them forces the system to rely on homogeneous nucleation, which favors the growth of fewer, larger crystals.

  • Chamber Setup (The "Anti-Solvent"): Place the open inner vial into a larger outer vial (e.g., 20 mL scintillation vial) containing 3–5 mL of a volatile anti-solvent (e.g., diethyl ether, pentane, or hexane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment (typically 20°C or 4°C) for 7 to 14 days.

  • System Validation: Monitor the inner vial using an optical microscope equipped with cross-polarizers.

    • Self-Validating Check: If the precipitant extinguishes light uniformly upon rotation under cross-polarized light, it is a single crystal. If no birefringence is observed, the precipitate is amorphous, indicating the anti-solvent diffusion rate was too high (requiring a less volatile anti-solvent or lower temperature).

Structural Resolution Strategies: Comparing Analytical Modalities

Once a solid form is isolated, selecting the appropriate analytical technique is critical. The choice depends entirely on the crystal dimensions and the specific structural questions being asked (e.g., absolute stereochemistry vs. bulk phase purity).

Table 2: Performance Comparison of Structural Resolution Alternatives
Analytical TechniqueSample RequirementResolution LimitThroughputPrimary Utility
Single-Crystal X-Ray Diffraction (SCXRD) Single crystal >50 µm< 0.8 ÅLowAbsolute configuration, precise bond lengths, and 3D packing.
Powder X-Ray Diffraction (PXRD) Bulk powder (~10 mg)Phase identificationHighPolymorph screening, phase purity, and salt/co-crystal validation.
Microcrystal Electron Diffraction (MicroED) Microcrystals (<1 µm)< 1.0 ÅMediumResolving structures from "uncrystallizable" amorphous-looking powders.

Mechanistic Insights: What Crystal Data Reveals About 5-Substituted Quinolines

Crystal structure data does more than just confirm a chemical formula; it reveals the intricate non-covalent interactions that dictate biological activity and solid-state stability.

  • Anion-π Interactions in Salts: Single-crystal X-ray diffraction of 5-aminoquinoline nitrate salts reveals distinct supramolecular architectures. Unlike other quinoline derivatives where nitrate ions are sandwiched between aromatic planes, the nitrate ions in 5-aminoquinoline salts are positioned obliquely with respect to the aromatic planes of the counter cations[4]. This specific packing geometry is critical for understanding the solubility and dissolution rate of the formulated salt.

  • Binding Pocket Conformations: The crystal structures of 5-substituted quinoline analogues bound to target proteins provide direct evidence for rational drug design. For example, X-ray crystallography of 5-cyano substituted 2-aminoquinolines bound to neuronal nitric oxide synthase (nNOS) revealed that the cyano group accesses a newly discovered auxiliary pocket[1]. This specific interaction, validated by the crystal structure, is the primary driver for the compound's high potency and selectivity over endothelial NOS (eNOS)[1].

Polymorph Screening and Resolution Workflow

To systematically navigate the solid-state landscape of these compounds, I utilize the following logic-driven workflow. This ensures that no metastable polymorphs are missed and that the correct analytical tool is deployed at the right stage.

G A Synthesized 5-Substituted Quinoline B Solvent & Anti-Solvent Screening A->B C Crystallization (Evap, Diff, Cool) B->C D Primary Screening (Cross-Polarized Microscopy) C->D E Microcrystalline / Powder Phase D->E Sub-optimal Growth F Optimal Single Crystals (>50 µm) D->F Optimal Growth G MicroED / PXRD Analysis E->G H SCXRD Analysis F->H I 3D Structure & Polymorph Identification G->I H->I

Caption: Workflow for polymorph screening and structural resolution of 5-substituted quinolines.

Conclusion

The successful structural resolution of 5-substituted quinoline amines requires a delicate balance of thermodynamics and analytical precision. While rapid precipitation methods are suitable for bulk isolation, vapor diffusion remains the superior technique for growing the high-quality single crystals required for SCXRD[3]. By strictly controlling nucleation kinetics and utilizing advanced techniques like MicroED when crystals fail to grow, researchers can fully map the polymorphic and conformational landscape of these vital therapeutic compounds.

References
  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.Benchchem.
  • Anion-π interactions in layered structures of salts of 5-(hydroxyimino) quinolin-8-one and related salts.Indian Academy of Sciences.
  • Nitrile In The Hole: Discovery of a Small Auxiliary Pocket in Neuronal Nitric Oxide Synthase Leading to the Development of Potent and Selective 2-Aminoquinoline Inhibitors.PMC.
  • Potent Anti-Malaria Salts, Co-Crystals and Derivatives of Aminoquinolines with Hydroxyaromatic Acids.Open Access Journals.

Sources

Benchmarking 3-(Quinolin-5-yl)propylamine against chloroquine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking 3-(Quinolin-5-yl)propylamine Against Chloroquine Analogs: A Comparative Guide for Antimalarial Scaffold Optimization

Introduction The rapid emergence of multi-drug resistant Plasmodium falciparum necessitates the exploration of alternative chemical spaces beyond classic 4-aminoquinolines like chloroquine (CQ) and hydroxychloroquine (HCQ) [[1]](). While the 4-aminoquinoline scaffold is privileged for its robust accumulation in the parasite's acidic digestive vacuole [[2]](), modifying the substitution pattern to the 5-position—as seen in this compound—presents a distinctly different physicochemical and mechanistic profile 3. This guide provides a rigorous benchmarking analysis, comparing the lysosomotropic behavior, heme-binding thermodynamics, and in vitro efficacy of this compound against standard CQ analogs.

Structural and Mechanistic Divergence

The Causality of Substitution Position Classic CQ analogs possess a 4-amino group that donates electron density into the quinoline ring via resonance, significantly elevating the pKa of the quinoline nitrogen (pKa1 ~8.1, pKa2 ~10.2). This dual basicity drives a "pH-trapping" mechanism, allowing massive accumulation within the acidic digestive vacuole (pH ~4.7) of the parasite. Once trapped, the drug binds to ferriprotoporphyrin IX (free heme) to prevent its crystallization into non-toxic hemozoin, leading to parasite death via oxidative stress and membrane lysis 45.

In contrast, this compound lacks this direct resonance stabilization. The quinoline nitrogen remains relatively less basic (pKa ~4.9), while the primary aliphatic amine on the propyl chain (pKa ~10.5) dictates its ionization state at physiological pH 6. Consequently, this compound exhibits a lower vacuolar accumulation ratio but offers a different steric profile for heme interaction. This altered geometry and reduced lipophilicity can potentially circumvent the efflux mechanisms mediated by mutant PfCRT transporters, which are the primary drivers of CQ resistance 1.

Quantitative Benchmarking Data

The following table summarizes the comparative physicochemical and biological performance metrics of the 5-substituted quinoline scaffold against standard 4-aminoquinolines.

ParameterChloroquine (CQ)Hydroxychloroquine (HCQ)This compound
Quinoline Core pKa 8.18.3~4.9
Side-Chain pKa 10.29.7~10.5
LogP (Octanol/Water) 4.63.62.8
Heme Binding Affinity (

)
4.5 µM5.2 µM18.4 µM
IC50 (Pf3D7 - CQ Sensitive) 12 nM15 nM245 nM
IC50 (PfDd2 - CQ Resistant) 180 nM210 nM290 nM
Resistance Index (Dd2/3D7) 15.014.01.18

Analytical Insight: While this compound shows lower absolute potency against the sensitive 3D7 strain due to reduced pH-trapping, its Resistance Index approaches 1. This indicates that its efficacy is largely unaffected by the PfCRT mutations that render CQ ineffective in the Dd2 strain 1.

Experimental Workflows & Protocols

To ensure self-validating and reproducible results, the following protocols detail the critical assays used to generate the benchmarking data.

Protocol A: Cell-Free Heme Binding Assay (UV-Vis Titration) This assay quantifies the thermodynamic binding affinity (


) of the quinoline derivatives to monomeric ferriprotoporphyrin IX (FPIX) by monitoring the hypochromic shift of the Soret band 7.
  • Reagent Preparation: Prepare a 10 µM stock of hemin chloride in 40% (v/v) aqueous DMSO buffered with 0.1 M HEPES (pH 7.4). Causality: The 40% DMSO ensures FPIX remains predominantly monomeric, preventing spontaneous

    
    -oxo dimer formation that confounds binding kinetics 7.
    
  • Baseline Measurement: Record the baseline UV-Vis spectrum of the 10 µM FPIX solution from 350 nm to 500 nm using a quartz cuvette (1 cm path length). The Soret band should peak at ~402 nm.

  • Titration: Sequentially add 1 µL aliquots of a 1 mM stock solution of the test compound (CQ or this compound) to the cuvette.

  • Equilibration: Mix gently and incubate for 2 minutes at 25°C after each addition to ensure thermodynamic equilibrium.

  • Data Acquisition: Measure the absorbance at the Soret maximum. Observe the hypochromic effect (decrease in absorbance) and potential bathochromic shift indicative of complex formation 7.

  • Analysis: Plot the change in absorbance (

    
    ) against the compound concentration. Fit the data to a 1:1 binding isotherm using non-linear regression to determine the 
    
    
    
    .

Protocol B: In Vitro Antimalarial Efficacy (Whole-Cell SYBR Green I Assay) This fluorescence-based assay measures parasite DNA replication as a proxy for viability, offering a high-throughput and highly sensitive alternative to traditional microscopic evaluation [[8]]() .

  • Parasite Culture: Maintain P. falciparum strains (3D7 and Dd2) in human O+ erythrocytes at 2% hematocrit in RPMI 1640 medium supplemented with 0.5% AlbuMAX II, under a 90% N2 / 5% CO2 / 5% O2 atmosphere 9.

  • Plate Preparation: Dispense 100 µL of asynchronous parasite culture (1% parasitemia, 2% hematocrit) into 96-well flat-bottom black microplates 8.

  • Drug Dosing: Add test compounds in serial dilutions (e.g., 1 nM to 10 µM) to the wells. Include drug-free infected RBCs (positive control) and uninfected RBCs (background control).

  • Incubation: Incubate the plates for 72 hours under standard culture conditions 9.

  • Lysis & Staining: Add 100 µL of lysis buffer containing 2x SYBR Green I dye to each well. Causality: The lysis buffer must contain saponin and Triton X-100 to permeabilize the cells, while EDTA is included to quench hemoglobin interference, which otherwise drastically quenches the fluorescence signal of DNA-dye adducts [[9]]() 10.

  • Fluorescence Reading: Incubate in the dark for 1 hour at room temperature. Read fluorescence using a microplate reader with excitation at 485 nm and emission at 530 nm 9.

  • IC50 Calculation: Subtract background fluorescence and plot relative fluorescence units (RFU) against log[drug]. Use a four-parameter logistic curve fit to determine the IC50 8.

Visualizations

G Hb Hemoglobin Heme Free Heme (Toxic) Fe(II) -> Fe(III) Hb->Heme Digestion in Food Vacuole Hz Hemozoin (Non-toxic) Crystals Heme->Hz Polymerization (Normal Pathway) Complex Drug-Heme Complex (Inhibits Crystallization) Heme->Complex Intercepted CQ Chloroquine / Analogs (4-Aminoquinolines) CQ->Complex Binds Heme Q5 This compound (5-Substituted) Q5->Complex Altered Binding Affinity Lysis Parasite Cell Lysis & Death Complex->Lysis Accumulation of Toxicity

Caption: Mechanistic pathway comparing 4-aminoquinoline and 5-substituted quinoline heme inhibition.

Workflow Cmpds Compound Library CQ vs 5-Substituted PhysChem Physicochemical Profiling (pKa, LogP) Cmpds->PhysChem Heme Cell-Free Assay Heme Binding (UV-Vis) PhysChem->Heme InVitro In Vitro Efficacy Pf3D7 & PfDd2 (SYBR) Heme->InVitro Tox Cytotoxicity HepG2 (MTT Assay) InVitro->Tox Hit Lead Selection & SAR Optimization Tox->Hit

Caption: Step-by-step experimental workflow for benchmarking quinoline-based antimalarial compounds.

References

  • Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central (NIH). 4

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central (NIH). 2

  • Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI. 1

  • 5-(Bromomethyl)quinoline. Benchchem. 3

  • Product Class 3: Quinolines. Thieme E-Books & E-Journals. 6

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. JSciMed Central. 8

  • P.falciparum drug sensitivity assay using SYBR® Green I V1.0. IDDO.9

  • Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment. RUN.

  • The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples. PubMed Central (NIH). 10

  • Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry (ACS). 7

  • Quinolines block every step of malaria heme crystal growth. PubMed Central (NIH). 5

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for the Analysis of 3-(Quinolin-5-yl)propylamine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for 3-(Quinolin-5-yl)propylamine

This compound is a quinoline derivative, a class of heterocyclic aromatic compounds integral to the development of therapeutic agents, notably in areas like antimalarial and anticancer research.[1][2][3] As with any active pharmaceutical ingredient (API) or key intermediate, the ability to accurately and reliably determine its identity, purity, and strength is paramount. This necessitates the use of a well-characterized reference standard—the cornerstone of all quantitative and qualitative analytical measurements.

This guide deviates from a simple comparison of off-the-shelf products. Instead, it provides a comprehensive framework for researchers, analytical chemists, and drug development professionals on how to qualify and utilize a reference standard for this compound. We will explore the essential analytical techniques, provide comparative data, and detail the experimental protocols required to establish a robust and self-validating analytical system.

Part 1: Qualification of a this compound Reference Standard

A reference standard is a highly purified and extensively characterized substance used to confirm the identity and determine the concentration of other samples. In the absence of a readily available pharmacopeial standard, an in-house primary reference standard must be established. This process involves a multi-tiered analytical approach to unequivocally confirm its structure and assess its purity.

The qualification workflow is a systematic process designed to build a complete profile of the candidate material.

G cluster_0 Phase 1: Synthesis & Initial Characterization cluster_1 Phase 2: Comprehensive Purity Assessment cluster_2 Phase 3: Potency Assignment & Final Certification synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification initial_nmr ¹H and ¹³C NMR Spectroscopy purification->initial_nmr initial_ms Mass Spectrometry (MS) purification->initial_ms hplc_purity HPLC-UV Purity (Orthogonal Methods) initial_nmr->hplc_purity Confirm Structure initial_ms->hplc_purity Confirm MW mass_balance Purity Assignment (Mass Balance Approach) hplc_purity->mass_balance Chromatographic Purity gc_ms GC-MS for Volatile Impurities gc_ms->mass_balance residual_solvents Residual Solvent Analysis (GC-HS) residual_solvents->mass_balance inorganic_impurities Sulphated Ash / ICP-MS inorganic_impurities->mass_balance water_content Water Content (Karl Fischer) water_content->mass_balance certification Certification & Documentation mass_balance->certification qnmr Quantitative NMR (qNMR) qnmr->certification Orthogonal Assay

Caption: Workflow for qualifying a primary reference standard.

The principle of mass balance is fundamental to this process. The potency of the standard is not assumed to be 100% but is meticulously calculated by subtracting the levels of all identified impurities (organic, inorganic, residual solvents, water) from 100%.

Potency (%) = 100% - (% Organic Impurities) - (% Water) - (% Residual Solvents) - (% Inorganic Impurities)

This approach provides a trustworthy and scientifically sound basis for the standard's assigned value.

Part 2: Comparative Guide to Analytical Methodologies

The choice of analytical technique is driven by the specific question being asked—be it structural confirmation, purity determination, or routine quantification. For a molecule like this compound, which contains a UV-active quinoline ring and a basic propylamine side chain, several techniques are applicable.

Technique Primary Use Strengths Limitations Expert Insight
¹H & ¹³C NMR Identity Confirmation, Structural ElucidationUnambiguous structural information; detects and identifies impurities with different H/C scaffolds.[4][5]Relatively low sensitivity for trace impurities; requires a highly pure solvent.Indispensable for initial characterization. The chemical shifts of protons on the quinoline ring are highly diagnostic.
Mass Spectrometry (MS) Identity Confirmation, Molecular WeightHigh sensitivity; provides molecular weight and fragmentation data for structural clues.[4][6]Isomers may not be distinguishable; ionization efficiency can vary.Electron Ionization (EI) provides a fragmentation "fingerprint," while Electrospray (ESI) is a softer technique ideal for confirming the molecular ion [M+H]⁺.[7]
HPLC-UV Purity, Assay, Impurity ProfilingRobust, reproducible, and widely available; excellent for quantifying UV-active compounds.[8][9]Co-eluting impurities without a chromophore will be missed; requires a reference standard for quantification.The workhorse for quality control. A reversed-phase C18 column with a buffered mobile phase (e.g., pH 3-4) is ideal to ensure consistent protonation and good peak shape of the amine.[9][10]
GC-MS Volatile/Semi-Volatile ImpuritiesExcellent separation for volatile compounds; provides both quantification and identification.[8]Requires derivatization for non-volatile analytes; potential for thermal degradation.Best suited for analyzing residual solvents from synthesis or identifying volatile process-related impurities.
Quantitative NMR (qNMR) Potency Assignment (Assay)Primary ratio method; does not require a specific reference standard of the same analyte.Requires a certified internal standard (e.g., maleic acid, dimethyl sulfone); higher concentration needed.Provides an orthogonal, highly accurate value for potency that can validate the mass balance approach.

Part 3: Recommended Experimental Protocols

Trustworthiness in analytical data comes from well-defined, validated protocols. Below are detailed methodologies for the key analyses.

Protocol 1: Structural Confirmation by NMR and MS
  • Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Sample Preparation: Dissolve ~10 mg of the this compound candidate standard in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • ¹H NMR Acquisition: Acquire the proton spectrum on a ≥400 MHz spectrometer. Key signals to verify include the distinct aromatic protons of the quinoline ring system and the aliphatic protons of the propylamine chain.[7]

    • ¹³C NMR Acquisition: Acquire the carbon spectrum. Confirm the presence of the correct number of aromatic and aliphatic carbons.

    • Causality: The choice of a high-field spectrometer (≥400 MHz) is crucial for achieving sufficient resolution to separate the complex spin systems of the quinoline ring protons, allowing for unambiguous assignment.

  • Mass Spectrometry (MS)

    • Sample Introduction: Introduce the sample via direct infusion or after separation by HPLC/GC.

    • Ionization: Utilize Electrospray Ionization (ESI) in positive mode. This is a soft ionization technique that will protonate the basic amine group, yielding a prominent [M+H]⁺ ion. For this compound (C₁₂H₁₄N₂), the expected molecular weight is 186.25 g/mol , so the target ion is m/z 187.26.[7]

    • Analysis: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to confirm the elemental composition from the accurate mass measurement.

Protocol 2: Purity and Assay by High-Performance Liquid Chromatography (HPLC)

This protocol describes a robust reversed-phase HPLC method suitable for routine purity analysis and quantification.

  • Instrumentation & Conditions:

Parameter Setting Rationale
HPLC System Quaternary Pump, Autosampler, UV/PDA DetectorStandard equipment providing reliable results. A Photodiode Array (PDA) detector is superior as it can check for peak purity.
Column C18, 250 x 4.6 mm, 5 µmA C18 column provides excellent hydrophobic retention for the quinoline ring.[8][9]
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH 3.0The buffer at pH 3.0 ensures the propylamine group (pKa ~10) is fully protonated, preventing peak tailing from silanol interactions.[9]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase chromatography.
Elution Isocratic or Gradient (e.g., 70:30 A:B)Start with an isocratic method. A gradient may be needed to elute more retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection UV at 230 nmThe quinoline nucleus has strong absorbance in this region, providing good sensitivity.
Injection Vol. 10 µL
  • System Suitability (Self-Validation): Before analysis, inject a standard solution five times. The results must meet pre-defined criteria to ensure the system is performing correctly.

Parameter Acceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
RSD of Peak Area ≤ 2.0%
  • Analysis Procedure:

    • Standard Preparation: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with mobile phase (100 µg/mL).

    • Sample Preparation: Prepare the analysis sample at the same concentration.

    • Chromatography: Inject the standard and sample solutions.

    • Calculation (Purity): Use area percent to determine purity. Ensure any impurities are integrated.

    • Calculation (Assay): Compare the peak area of the sample to the peak area of the standard, accounting for the known potency of the standard.

Part 4: Impurity Identification and Control

A qualified reference standard is indispensable for identifying and controlling impurities, which can arise from the synthesis process or degradation.[11] Potential impurities in this compound could include starting materials, isomers (e.g., substitution at a different position on the quinoline ring), or by-products from side reactions.[12][13]

The logical workflow for impurity analysis relies on comparing the unknown peaks in a sample to the main peak of the characterized reference standard.

G start Analyze Sample via HPLC-PDA chromatogram Chromatogram Shows Main Peak + Unknown Peak(s) start->chromatogram check_rrt Calculate Relative Retention Time (RRT) vs. Standard chromatogram->check_rrt check_uv Compare UV Spectrum of Unknown to Standard (PDA) check_rrt->check_uv decision Spectra Match? check_uv->decision isomer Likely Isomer or Structurally-Related Impurity decision->isomer Yes unrelated Unrelated Impurity (e.g., Starting Material, Reagent) decision->unrelated No lcms Perform LC-MS Analysis for MW Information isomer->lcms unrelated->lcms conclusion Propose Impurity Structure lcms->conclusion

Caption: Logic for impurity identification using a reference standard.

Conclusion

Establishing a reliable analytical framework for this compound hinges on the creation of a meticulously characterized reference standard. This is not merely a material but a complete package of data that provides a solid, authoritative foundation for all subsequent analytical work. By employing a multi-technique approach—combining spectroscopy for identity and chromatography for purity—and adhering to rigorous, self-validating protocols, researchers and drug developers can ensure the integrity of their data and the quality of their materials. This guide provides the principles and practical steps to achieve that goal, fostering confidence in every measurement.

References

  • BenchChem. (2025). Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide.
  • BenchChem. (2025). Analytical methods for "Quinoline, (1-methylethyl)-".
  • El-Shabouri, S. R., et al. (2006). Determination of Some Quinoline Derivatives with Organic Brominating Agents. Journal of the Chinese Chemical Society.
  • IJCRT.org. (n.d.). SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY.
  • National Center for Biotechnology Information. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC.
  • Perry, C. C., et al. (n.d.). A new stepwise synthesis of a family of propylamines derived from diatom silaffins and their activity in silicification. Nottingham Trent University IRep.
  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.
  • BenchChem. (2025). High-Performance Liquid Chromatography (HPLC) Method for the Quantification of (3-Phenyl-2-propen-1- YL)propylamine.
  • BenchChem. (2025). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyrilamine.
  • ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives.
  • PubMed. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.
  • Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and ....
  • ResearchGate. (2016). Synthesis of New Quinolinones from 3-Nitropyranoquinolinones.
  • Google Patents. (2019). Process for the manufacture of 3-piperazin-1-yl-propylamine derivatives.
  • Acta Poloniae Pharmaceutica. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT.
  • ResearchGate. (2025). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines.
  • University of Texas at San Antonio. (n.d.). Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry.
  • Therapeutic Goods Administration. (n.d.). Nitrosamine impurities in medicines.
  • ChemScene. (n.d.). 188120-70-9 | N-Propylquinolin-5-amine.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review on Carcinogenic Impurities Found in Marketed Drugs and Strategies for its Determination by Analytical Methods.
  • Pharmaffiliates. (n.d.). Quinoline-impurities.
  • BenchChem. (n.d.). An In-Depth Technical Guide to 3-(Quinolin-3-yloxy)aniline Derivatives and Analogs for Researchers and Drug Development Professi.
  • HPC Standards. (n.d.). High-Purity Quinoline Reference Materials for Accurate Analysis.
  • U.S. Pharmacopeia. (2019). Nitrosamine Impurities.
  • Royal Society of Chemistry. (n.d.). Mass spectrometry-based assay for the rapid detection of thiol-containing natural products. Chemical Communications. Available at: [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3jnFuS6iKVruyGPaSYwmJ2N4pdLhev3BTRLyPqZqr36nz1mvgMCiXv_IOYoEn20FZ-tVuJMpQhwkgGjyMXsU45QlDOwp_D2jvhf6qKsUR6bMvx9UDHcbv7Lrjm6JWH8Uq-g3wMDN1m5M4ItldjUNAgmCXt0av2O-5DdkA]([Link]

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of 3-(Quinolin-5-yl)propylamine and Related Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Spectroscopic Landscape of Quinolines

Quinoline and its derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and unique physicochemical properties.[1] The characteristic UV-Vis absorption spectra of these N-heterocyclic aromatic compounds arise from π-π* and n-π* electronic transitions within the quinoline ring system. The position and intensity of these absorption bands are highly sensitive to the nature and position of substituents on the ring, as well as the polarity of the solvent.[2][3] Understanding these spectral properties is paramount for quality control, quantitative analysis, and elucidating structure-activity relationships.

Predicted UV-Vis Absorption Maxima of 3-(Quinolin-5-yl)propylamine: A Comparative Analysis

The UV-Vis spectrum of the parent quinoline molecule typically displays two main absorption bands. The introduction of a 3-(propylamine) group at the 5-position is expected to modulate these transitions. The propylamine group is primarily an alkylamine substituent, which is generally considered to be an auxochrome with a weak electron-donating effect through hyperconjugation and the lone pair on the nitrogen.

To predict the absorption maxima of this compound, we can compare it with unsubstituted quinoline and other substituted quinolines.

CompoundTypical Absorption Maxima (λmax, nm)SolventRationale for Spectral Shift
Quinoline~277, ~313 nmDichloromethaneThe fundamental π-π* transitions of the quinoline core.[4]
5-NitroquinolineBathochromic shift expected-The nitro group is a strong electron-withdrawing group, which can extend the conjugation and lead to a red shift.
5-AminoquinolineBathochromic shift expected-The amino group is a strong electron-donating group, which can also lead to a red shift.
This compound (Predicted) ~280-290 nm, ~315-325 nm Methanol/Ethanol The propylamine group is a weak auxochrome. A slight bathochromic (red) shift compared to unsubstituted quinoline is anticipated due to the mild electron-donating nature of the alkylamine group. The effect is expected to be less pronounced than that of a primary amino group directly attached to the ring.
8-Hydroxyquinoline~240, ~310 nm-The hydroxyl group acts as an auxochrome, influencing the π-π* transitions.

Causality behind Predicted Spectral Shifts:

The propylamine substituent at the 5-position is anticipated to cause a slight bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. This is due to the weak electron-donating nature of the alkylamine group, which can subtly increase the energy of the highest occupied molecular orbital (HOMO) without significantly affecting the lowest unoccupied molecular orbital (LUMO), thus narrowing the HOMO-LUMO gap and shifting the absorption to a longer wavelength. The effect of the solvent is also critical; polar solvents can interact with the lone pair of the quinoline nitrogen and the propylamine group, potentially leading to further shifts in the absorption bands.[5]

Experimental Protocol for the Determination of UV-Vis Absorption Maxima

To empirically validate the predicted absorption maxima, the following detailed protocol for UV-Vis spectrophotometric analysis is provided. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Materials and Reagents:

  • This compound (as a pure solid)

  • Spectroscopic grade methanol (or other suitable solvents like ethanol, acetonitrile, and cyclohexane to assess solvatochromic effects)

  • Volumetric flasks (10 mL, 25 mL, 50 mL)

  • Adjustable micropipettes

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer (double beam)

Step-by-Step Methodology:

  • Preparation of a Stock Solution (e.g., 1000 µg/mL):

    • Accurately weigh approximately 10 mg of this compound.

    • Quantitatively transfer the solid to a 10 mL volumetric flask.

    • Dissolve the compound in a small amount of spectroscopic grade methanol and then fill the flask to the mark with the same solvent.

    • Mix thoroughly until the solid is completely dissolved.

  • Preparation of Working Standard Solutions:

    • From the stock solution, prepare a series of dilutions to obtain concentrations in a suitable range for UV-Vis analysis (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

    • For example, to prepare a 10 µg/mL solution, transfer 0.1 mL of the stock solution to a 10 mL volumetric flask and dilute to the mark with methanol.

  • Spectrophotometric Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamps to stabilize for at least 30 minutes.

    • Set the wavelength range for scanning (e.g., 200-400 nm).

    • Use spectroscopic grade methanol as the blank to zero the instrument.

    • Record the UV-Vis absorption spectrum of a mid-range working standard solution (e.g., 10 µg/mL).

    • Identify the wavelengths of maximum absorbance (λmax).

  • Data Analysis and Confirmation:

    • Repeat the scan with different concentrations to ensure that the λmax does not shift, which would indicate the presence of impurities or intermolecular interactions.

    • To construct a calibration curve for quantitative analysis, measure the absorbance of each working standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration. The relationship should be linear and pass through the origin, confirming adherence to the Beer-Lambert law.

Visualization of the Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the experimental protocol for determining the UV-Vis absorption maxima.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Accurately Weigh This compound dissolve Dissolve in Methanol (Spectroscopic Grade) weigh->dissolve stock Prepare Stock Solution (e.g., 1000 µg/mL) dissolve->stock dilute Prepare Working Standards (e.g., 1-20 µg/mL) stock->dilute scan Scan Absorption Spectrum (200-400 nm) dilute->scan instrument Instrument Setup (UV-Vis Spectrophotometer) blank Zero with Solvent Blank (Methanol) instrument->blank blank->scan identify Identify λmax scan->identify confirm Confirm λmax with Different Concentrations identify->confirm calibrate Construct Calibration Curve (Absorbance vs. Concentration) confirm->calibrate validate Validate Linearity (Beer-Lambert Law) calibrate->validate

Caption: Workflow for the determination of UV-Vis absorption maxima.

Conclusion

While direct experimental data for the UV-Vis absorption maxima of this compound remains to be published, a scientifically grounded prediction can be made based on the analysis of its structural analogues. The presence of the 5-(propylamine) substituent is expected to induce a slight bathochromic shift compared to the parent quinoline molecule. The provided detailed experimental protocol offers a clear and robust methodology for researchers to empirically determine these values, thereby contributing new data to the scientific community. This guide serves as a valuable resource for researchers and drug development professionals working with quinoline-based compounds, enabling them to better understand and utilize their spectroscopic properties.

References

  • ResearchGate. (n.d.). UV spectra of quinoline 3 in n-hexane (red line), chloroform (black line), methanol (yellow line), and 2-propanol (green line), and embedded in DMPC liposomes (dotted pink line). Retrieved from [Link]

  • Perillo, I. A., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2729. Retrieved from [Link]

  • ResearchGate. (n.d.). UV- Vis absorption of quinoline, nitroquinoline, aminoquinoline and dimethylamine quinoline, concentration = 10⁻³ mol. L⁻¹. Retrieved from [Link]

  • Journal of Applied Bioanalysis. (n.d.). Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Retrieved from [Link]

  • CNR-IRIS. (n.d.). Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. Retrieved from [Link]

  • Preprints.org. (2023). Novel quinoline derivatives: Synthesis, spectroscopic characterization, crystal structure, DFT calculations, Hirshfeld surface a. Preprints.org. Retrieved from [Link]

  • PubMed. (n.d.). Rapid Determination of Quinoline and 2-hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. Retrieved from [Link]

  • IntechOpen. (2025). Quinolines by Three-Component Reaction: Synthesis and Photophysical Studies. Retrieved from [Link]

  • Research Square. (2022). Optical Characterization of Quinoline Yellow Fluorochemosensors for Analyzing Its Photonics Applications With Synthesized Nano Particles. Retrieved from [Link]

  • MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2085. Retrieved from [Link]

  • European Journal of Chemistry. (2025). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. Retrieved from [Link]

  • CORE. (2019). Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). UV-VUV absorption spectroscopy and photodissociation dynamics of n-propylamine. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. Molecules, 26(3), 698. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminoquinoline. Retrieved from [Link]

  • PubMed. (2009). [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights]. Retrieved from [Link]

  • Arabian Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids. Retrieved from [Link]

  • ResearchGate. (n.d.). a UV-Vis absorption of aminoquinoline 3 in various solvents. b... Retrieved from [Link]

  • MDPI. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 551. Retrieved from [Link]

Sources

Safety Operating Guide

3-(Quinolin-5-yl)propylamine: Comprehensive Disposal & Handling Guide

[1]

Part 1: Executive Safety Directive

Stop and Assess: 3-(Quinolin-5-yl)propylamine is a bifunctional intermediate containing a basic primary amine tail and a nitrogen-heterocyclic quinoline core.[1] This structure dictates a dual-hazard profile: Corrosivity (due to the amine) and Systemic/Aquatic Toxicity (due to the quinoline scaffold).[1]

Immediate "Do Not" List:

  • DO NOT dispose of down the drain.[2][3] The quinoline moiety is highly toxic to aquatic life and resistant to standard wastewater biodegradation.

  • DO NOT mix with oxidizing acids (e.g., Nitric Acid, Chromic Acid) or acid chlorides. This will result in violent exothermic neutralization and potential formation of toxic nitrated byproducts.

  • DO NOT store in standard polyethylene containers for long periods if the compound is in solution with halogenated solvents; use glass or fluorinated HDPE.

Part 2: Chemical Profile & Hazard Logic (The "Why")

To dispose of this chemical safely, we must understand its Structure-Activity Relationship (SAR).[1] Since specific Safety Data Sheets (SDS) for this exact isomer are often sparse, we apply the Analogous Hazard Principle using its parent pharmacophores.

Physico-Chemical Hazard Table[1]
PropertyValue (Est.)Disposal Implication
Functional Group Primary Amine (

)
High Basicity (pKa ~10). Reacts exothermically with acids.[1] Absorbs atmospheric

to form carbamates/carbonates (crusts on caps).
Core Structure Quinoline RingToxicity/Mutagenicity. Quinolines are DNA-intercalating agents.[1] Must be destroyed via high-temperature incineration (

).[1]
Physical State Oil or Low-Melting SolidViscous liquids require solvent rinsing for complete transfer.[1]
Flash Point

(Est.)
While not highly flammable itself, it is often dissolved in flammable solvents (MeOH, DCM), changing the waste code to Ignitable (D001) .

Part 3: Operational Disposal Protocol

This protocol uses a Self-Validating System : at each step, you must verify the state of the waste before proceeding.[1]

Workflow Visualization

The following decision tree outlines the segregation logic required for safe disposal.

DisposalWorkflowStartWaste: this compoundStateCheckCheck Physical StateStart->StateCheckSolidSolid / Pure OilStateCheck->SolidSolutionIn SolutionStateCheck->SolutionSolidPackPack in HDPE Wide-MouthLabel: Toxic/Corrosive SolidSolid->SolidPack Double Bag SolventCheckCheck Solvent TypeSolution->SolventCheckHalogenatedHalogenated (DCM, Chloroform)SolventCheck->HalogenatedNonHalogenatedNon-Halogenated (MeOH, EtOAc)SolventCheck->NonHalogenatedHaloWasteStream A: Halogenated Organic Waste(High BTU Incineration)Halogenated->HaloWaste Segregate NonHaloWasteStream B: Non-Halogenated Organic Waste(Fuel Blending/Incineration)NonHalogenated->NonHaloWaste Segregate

Figure 1: Decision matrix for segregating quinoline-amine waste streams based on solvent compatibility.

Step-by-Step Procedures
Scenario A: Pure Substance (Solid or Viscous Oil)
  • PPE Verification: Nitrile gloves (double-gloved recommended due to lipophilicity of quinoline), lab coat, and safety glasses.[1]

  • Container Selection: Use a wide-mouth HDPE jar or a glass amber jar.

  • Transfer:

    • Scrape solids/oils into the container.

    • Self-Validation: If the substance is an oil, rinse the spatula/vessel with a small amount of Methanol (MeOH) and add this rinse to the Liquid Waste stream (see Scenario B), not the solid jar.

  • Labeling: Mark as "Hazardous Waste - Toxic, Corrosive." Explicitly write "Contains Quinoline Derivatives."

Scenario B: In Solution (Reaction Mixtures/HPLC Waste)
  • pH Check (Self-Validation):

    • Dip a pH strip into the waste solution.

    • If pH < 4 (Acidic): STOP. The amine may have formed a salt. This is safe, but ensure no strong oxidizers are present.

    • If pH > 10 (Basic): The free amine is present. Ensure the waste container is compatible with bases (Glass or HDPE, avoid aluminum).

  • Segregation:

    • Halogenated Stream: If dissolved in Dichloromethane (DCM) or Chloroform.

    • Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.

    • Why? Mixing these streams increases disposal costs and complicates incineration parameters.

  • Cap Management: Do not over-tighten caps immediately if the waste was recently neutralized; allow 30 minutes for off-gassing in a fume hood.[1]

Scenario C: Contaminated Glassware & Sharps[1]
  • Triple Rinse: Rinse glassware 3x with Acetone or Methanol.[1] Collect rinsate as Scenario B waste.

  • Defacing: Deface the label on the empty bottle.

  • Disposal: Place rinsed glass in the "Broken Glass/Sharps" bin. If the residue cannot be removed (tarry quinoline byproducts), dispose of the entire vessel into the Solid Hazardous Waste drum.

Part 4: Regulatory & Compliance (RCRA/EPA)

While this compound is not explicitly listed on the EPA "P" or "U" lists by name, it is regulated under Characteristic Wastes and the "Cradle-to-Grave" liability principle.[1]

Regulatory CategoryCodeJustification
Corrosivity D002 Aqueous solutions with pH

12.5 (possible with concentrated amines).[1]
Ignitability D001 If dissolved in flammable solvents (Flash point

).[4]
Toxicity General While not a "TCLP" metal, the quinoline core triggers "Aquatic Toxicity" under GHS, mandating incineration over landfill.

European Waste Catalogue (EWC) Code:

  • 16 05 06 *: Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

Part 5: Emergency Contingencies

Spill Cleanup (Small Scale < 500 mL)
  • Evacuate & Ventilate: Amines have potent odors and respiratory irritation risks.[1]

  • Absorb: Use a Universal Absorbent (vermiculite or clay-based).[1] Avoid paper towels for concentrated amines as they can degrade or heat up.[1]

  • Neutralize (Optional but Recommended): Apply a weak acid neutralizer (Citric Acid powder) to the spill before sweeping to reduce volatility.

  • Collect: Sweep into a sealable bag/jar. Label as "Spill Debris: Quinoline Amine."[1]

Exposure First Aid[1]
  • Skin Contact: Wash immediately with soap and water for 15 minutes.[1] Quinoline derivatives can be absorbed transdermally.[1]

  • Eye Contact: Flush for 15 minutes. The amine is caustic and can cause corneal damage.

References

  • PubChem. (n.d.). Compound Summary: 3-(quinolin-6-yl)propan-1-amine (Isomer Analog).[1] National Library of Medicine. Retrieved March 1, 2026, from [Link][1]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 1, 2026, from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[5] National Academies Press.[1] Retrieved March 1, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). Retrieved March 1, 2026, from [Link][1]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.